molecular formula C8H5BrN2O B8096834 7-Bromo-1,8-naphthyridin-2(1H)-one

7-Bromo-1,8-naphthyridin-2(1H)-one

Cat. No.: B8096834
M. Wt: 225.04 g/mol
InChI Key: CPBXTYUAQCPCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXTYUAQCPCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,8-Naphthyridin-2-one Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-2-one core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the diverse biological activities associated with the 1,8-naphthyridin-2-one scaffold, delving into its therapeutic potential across oncology, infectious diseases, inflammation, and neurology. We will explore the key mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Allure of the 1,8-Naphthyridin-2-one Scaffold

The 1,8-naphthyridine ring system, particularly when oxidized to the 2-one, offers a unique combination of features that make it an attractive starting point for drug design. Its planar structure allows for effective π-π stacking interactions with biological macromolecules, while the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding. The lactam functionality in the 2-one series further enhances its ability to engage in specific interactions with target proteins. Moreover, the scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Caption: Core structure of the 1,8-naphthyridin-2-one scaffold with potential substitution points.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridin-2-one derivatives against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[3]

Mechanism of Action: Topoisomerase II Inhibition

One of the primary mechanisms by which 1,8-naphthyridin-2-one derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[4][5] This essential enzyme is responsible for resolving DNA tangles and supercoils during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[4]

cluster_0 Topoisomerase II Catalytic Cycle Relaxed_DNA Relaxed DNA Gyrase_Binding Topoisomerase II binds to DNA Relaxed_DNA->Gyrase_Binding Cleavage_Complex Formation of Cleavage Complex (Transient DNA double-strand break) Gyrase_Binding->Cleavage_Complex Strand_Passage Passage of another DNA segment Cleavage_Complex->Strand_Passage Religation Religation of DNA break Strand_Passage->Religation Supercoiled_DNA Supercoiled/Decatenated DNA Religation->Supercoiled_DNA Supercoiled_DNA->Relaxed_DNA Cellular Processes Inhibitor 1,8-Naphthyridin-2-one Derivative Inhibitor->Cleavage_Complex Stabilizes

Caption: Simplified signaling pathway for Topoisomerase II inhibition by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridin-2-one derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 14HeLa (Cervical Cancer)2.6[2]
Compound 15HeLa (Cervical Cancer)2.3[2]
Compound 16HeLa (Cervical Cancer)0.7[2]
Compound 14HL-60 (Leukemia)1.5[2]
Compound 15HL-60 (Leukemia)0.8[2]
Compound 16HL-60 (Leukemia)0.1[2]
Compound 14PC-3 (Prostate Cancer)2.7[2]
Compound 16PC-3 (Prostate Cancer)5.1[2]
Compound 47MIAPaCa (Pancreatic)0.41[6][7]
Compound 47K-562 (Leukemia)0.77[6][7]
Compound 36PA-1 (Ovarian)1.19[6][7]
Compound 29PA-1 (Ovarian)0.41[6][7]
Compound 29SW620 (Colon)1.4[6][7]
10cMCF7 (Breast Cancer)1.47[2]
8dMCF7 (Breast Cancer)1.62[2]
4dMCF7 (Breast Cancer)1.68[2]

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The 1,8-naphthyridin-2-one scaffold has a long history in the development of antibacterial agents, with nalidixic acid being a notable example.[8] Modern derivatives continue to show promise in combating a range of bacterial pathogens.

Mechanism of Action: DNA Gyrase Inhibition

Similar to their anticancer counterparts, many antimicrobial 1,8-naphthyridin-2-one derivatives target a topoisomerase enzyme, in this case, bacterial DNA gyrase.[4][9] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, these compounds block bacterial proliferation.[10]

cluster_1 DNA Gyrase Inhibition Relaxed_DNA Relaxed Bacterial DNA Gyrase_Binding DNA Gyrase binds to DNA Relaxed_DNA->Gyrase_Binding Cleavage_Complex Formation of Cleavage Complex Gyrase_Binding->Cleavage_Complex Strand_Passage Strand Passage & Negative Supercoiling Cleavage_Complex->Strand_Passage Religation Religation Strand_Passage->Religation Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Inhibitor 1,8-Naphthyridin-2-one Derivative Inhibitor->Cleavage_Complex Stabilizes

Caption: Mechanism of DNA gyrase inhibition by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
ANA-12Mycobacterium tuberculosis H37Rv6.25[11]
ANC-2Mycobacterium tuberculosis H37Rv12.5[11]
ANA-1Mycobacterium tuberculosis H37Rv12.5[11]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06≥ 1024[12][13]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideS. aureus 10≥ 1024[12][13]
Silver(I) complex with 1,8-naphthyridineS. aureus1.56-7.81[14]
Silver(I) complex with 1,8-naphthyridineP. aeruginosa1.56-7.81[14]
Silver(I) complex with 1,8-naphthyridineCandida species1.56-7.81[14]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. Derivatives of the 1,8-naphthyridin-2-one scaffold have demonstrated potent anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several 1,8-naphthyridin-2-one derivatives have been shown to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] One of the key signaling pathways implicated in this activity is the Toll-like receptor 4 (TLR4) pathway, which plays a crucial role in the innate immune response. By inhibiting this pathway, these compounds can effectively dampen the inflammatory cascade.

cluster_2 TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Inflammation Inhibitor 1,8-Naphthyridin-2-one Derivative Inhibitor->NF_kB Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by 1,8-naphthyridin-2-one derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of 1,8-naphthyridin-2-carboxamide derivatives have been evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Compound IDTargetIC50 (µM)Reference
HSR2101NO45.3[15]
HSR2104NO18.5[15]
HSR2107NO25.6[15]
HSR2101TNF-α29.8[15]
HSR2104TNF-α10.2[15]
HSR2107TNF-α15.7[15]
HSR2104IL-612.4[15]

Central Nervous System Activity: A New Frontier

The 1,8-naphthyridin-2-one scaffold has also shown promise in the development of agents targeting the central nervous system (CNS). Of particular interest is the modulation of cannabinoid receptors, which are involved in a wide range of physiological processes.

Mechanism of Action: Cannabinoid Receptor 2 (CB2) Agonism

Several 1,8-naphthyridin-2-one derivatives have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[8][16][17][18] The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neurodegenerative diseases without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Data: CB2 Receptor Binding Affinity

The affinity of 1,8-naphthyridin-2-one derivatives for the CB2 receptor is typically determined through radioligand binding assays, with the results expressed as the inhibition constant (Ki).

Compound IDCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)Reference
12.5>1000>400[8][16]
21.8>1000>556[8][16]
50.9>1000>1111[8][16]
111.2>1000>833[17]
130.8>1000>1250[17]
FG158a1.1>1000>909[19][20]
FG160a1.5>1000>667[19][20]

Experimental Protocols

To facilitate further research and development of 1,8-naphthyridin-2-one derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 1,8-Naphthyridin-2-one Derivatives

General Procedure for the Synthesis of N-substituted 1,8-Naphthyridin-2-one-3-carboxamides: [1][16]

  • To a solution of the appropriate 1,8-naphthyridin-2(1H)-one-3-carboxamide (1 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.5 mmol).

  • Add the corresponding alkyl or benzyl halide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthesis of 2-morpholino-1,8-naphthyridine-3-carbaldehyde: [14]

  • A mixture of 2-chloro-3-formyl-1,8-naphthyridine (0.01 mol) and morpholine (0.01 mol) in DMF (10 ml) is stirred at 35 °C for 6 hours.

  • The pH is controlled using sodium bicarbonate.

  • After cooling, the precipitate is washed with cold water and recrystallized from ethanol to yield the product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[21][22][23]

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][5][24][25][26]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and a positive control antibiotic

Procedure:

  • Perform serial twofold dilutions of the test compounds in CAMHB in the wells of a microtiter plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the general steps for measuring the levels of TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[22][27][28]

Materials:

  • ELISA kit for TNF-α or IL-6

  • Cell culture supernatants from cells treated with test compounds and a stimulant (e.g., LPS)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotin-conjugated detection antibody.

  • Incubate and wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Conclusion

The 1,8-naphthyridin-2-one scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The potent anticancer, antimicrobial, anti-inflammatory, and CNS activities demonstrated by various derivatives underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of the biological activities, experimental methodologies, and mechanisms of action associated with this important class of compounds. The structure-activity relationships and detailed protocols presented herein are intended to facilitate the rational design and development of the next generation of 1,8-naphthyridin-2-one-based therapeutics.

References

  • Shen, L. L., Baranowski, J., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. Biochemistry, 28(9), 3886–3894.
  • Lucchesi, V., Hurst, D. P., Shore, D. M., Bertini, S., Ehrmann, B. M., Allarà, M., ... & Manera, C. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-naphthyridin-2 (1H)-one-3-carboxamides. Journal of medicinal chemistry, 57(21), 9170-9183.
  • Patsnap. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?
  • Gado, F., Ferrisi, R., Di Somma, S., Napolitano, F., Allarà, M., Lucchesi, V., ... & Manera, C. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. Molecules, 27(9), 3019.
  • ResearchGate. (n.d.). Schematic diagram of TLR4 signaling pathways.
  • NDEx. (2025, August 21). Upon binding of lipopolysaccharide (LPS) to the TLR4 complex (TLR4–LBP–CD14–MD2)
  • de Almeida, J. G. L., de Oliveira, A. C., de Carvalho, T. F., da Silva, A. C. G., de Souza, M. V. N., de Faria, A. R., ... & Leal, I. C. R. (2021). Enhancement of antibiotic activity by 1,8-naphthyridine derivatives against multi-resistant bacterial strains. Molecules, 26(23), 7400.
  • Manera, C., Saccomanni, G., Malfitano, A. M., Bertini, S., Castelli, F., Gado, F., ... & Ligresti, A. (2012). Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the 1, 8-naphthyridin-2 (1H)-one scaffold. European journal of medicinal chemistry, 54, 461-473.
  • Vila, J., Heisig, A., & Heisig, P. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(1), 1-10.
  • BenchChem. (n.d.).
  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2023, January 27). DNA Gyrase as a Target for Quinolones.
  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 24(10), 2386–2392.
  • Bio-protocol. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6.
  • BenchChem. (n.d.).
  • ChEMBL. (n.d.).
  • HARVEST. (n.d.). CHARACTERIZATION OF NOVEL CANNABINOID LIGANDS AND RECEPTOR.
  • Hancock Lab. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2024, July 18). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • Lee, J. Y., Kim, Y. S., & Kim, Y. C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Journal of the Korean Society for Applied Biological Chemistry, 56(6), 723-728.
  • Kim, H. J., Lee, J. Y., Kim, S. Y., Lee, S. M., & Kim, Y. C. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2634.
  • Sakram, B., Banoth, S., Perugu, S., & Thatikonda, S. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1, 8-Naphthyridin-2 (1H)-ones. Russian Journal of General Chemistry, 89(12), 2536-2543.
  • National Center for Biotechnology Information. (n.d.). Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts.
  • Saleh, M. Y., Ayoub, A. I., & Al-Juboori, A. M. (2022). Synthesis of Some Novel 1, 8-Naphthyridine Chalcones as Antibacterial Agents. Egyptian Journal of Chemistry, 65(7), 415-422.
  • Merck. (n.d.). MTT Cell Assay Protocol.
  • Abuzahra, A. A., Abdel-hafez, A. A., & El-Gamal, M. I. (2023). Novel substituted 1, 8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic & Medicinal Chemistry, 83, 117237.
  • de Almeida, J. G. L., de Oliveira, A. C., de Carvalho, T. F., da Silva, A. C. G., de Souza, M. V. N., de Faria, A. R., ... & Leal, I. C. R. (2021). Enhancement of antibiotic activity by 1, 8-naphthyridine derivatives against multi-resistant bacterial strains. Molecules, 26(23), 7400.
  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1, 8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.
  • Manera, C., Malfitano, A. M., Allarà, M., Ligresti, A., Saccomanni, G., Gado, F., ... & Di Marzo, V. (2007). New 1, 8-naphthyridine and quinoline derivatives as CB2 selective agonists. Bioorganic & medicinal chemistry letters, 17(23), 6505-6509.
  • ResearchGate. (n.d.). IC 50 values of the selected 1,8-naphthyridine-2-carboxamide...
  • HARVEST. (n.d.). CHARACTERIZATION OF NOVEL CANNABINOID LIGANDS AND RECEPTOR.
  • Glamočić, J., Radanović, D., Vojinović-Ješić, L., Vojinović, Z., Jakovljević, K., Joksović, M. D., & Joksović, L. (2021). Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver (I) Complexes with Thianthrene and 1, 8-Naphthyridine. Molecules, 26(16), 4983.
  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit.
  • ResearchGate. (n.d.).
  • Lucchesi, V., Hurst, D. P., Shore, D. M., Bertini, S., Ehrmann, B. M., Allarà, M., ... & Manera, C. (2014). CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1, 8-naphthyridin-2 (1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(21), 9170-9183.
  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA)
  • MP Biomedicals. (n.d.). Human TNF-alpha ELISA Kit.
  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • R&D Systems. (n.d.). Human TNF-α Quantikine ELISA.
  • Pal, A., Singh, P., & Dash, J. (2021). Gram-Scale Synthesis of 1, 8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS omega, 6(29), 18888-18896.

Sources

Beyond the Quinolinone: Navigating the 7-Bromo-1,8-Naphthyridine Scaffold Hop

[1]

Executive Summary

The quinolinone scaffold has long served as a privileged structure in medicinal chemistry, anchoring FDA-approved drugs ranging from type II topoisomerase inhibitors to kinase antagonists. However, the ubiquity of the quinolinone core often leads to crowded intellectual property (IP) space and physicochemical limitations, particularly regarding aqueous solubility and metabolic liability at the carbocyclic ring.

This guide details the strategic "scaffold hop" to the 1,8-naphthyridine core, specifically utilizing 7-bromo-1,8-naphthyridine as a versatile synthetic gateway.[1] By introducing a second nitrogen atom into the fused ring system, researchers can modulate pKa, lower lipophilicity (cLogP), and introduce novel hydrogen bond acceptor vectors while retaining the critical planar geometry required for ATP-pocket or DNA-intercalation binding.

Part 1: The Strategic Hop – Quinolinone vs. 1,8-Naphthyridine[1]

Physicochemical Rationale

The transition from a quinolinone (one nitrogen) to a 1,8-naphthyridine (two nitrogens) is not merely a structural edit; it is a functional reprogramming of the molecule's electronic landscape.

Table 1: Comparative Physicochemical Profiles

PropertyQuinolinone Core1,8-Naphthyridine CoreImpact on Drug Design
H-Bond Acceptors 1 (Carbonyl) + 1 (Ring N)1 (Carbonyl) + 2 (Ring Ns)The N8 nitrogen offers a new vector for water-mediated bridges or direct interaction with residues like Ser/Thr in kinase hinges.[1]
Lipophilicity (cLogP) HigherLower (~0.5 - 1.0 unit) Improved aqueous solubility; reduced non-specific protein binding.[1]
Basicity (pKa) Weakly basicDecreased Basicity The inductive effect of the second nitrogen lowers the pKa of the first, altering protonation states at physiological pH.
Metabolic Stability Susceptible to oxidation at C5-C8Oxidative Blockade N8 replaces a carbon (C8), effectively blocking a common site of P450-mediated hydroxylation.[1]
Structural Superposition & Binding Modes

In kinase drug discovery, the quinolinone NH and Carbonyl often function as a donor-acceptor pair for the "hinge region" of the ATP binding site. The 1,8-naphthyridine scaffold preserves this motif but adds the N8 nitrogen.

  • Quinolinone: Binds via N1-H (donor) and C2=O (acceptor).

  • 1,8-Naphthyridine: Preserves N1-H and C2=O but presents N8 as an additional acceptor.[1] This can be critical for picking up "water-bridged" interactions or avoiding steric clashes with "gatekeeper" residues that tolerate nitrogen but not C-H.[1]

Part 2: The 7-Bromo Gateway – Synthetic Architecture[1]

The 7-bromo-1,8-naphthyridine isomer is the preferred entry point because the bromine atom sits at a position distal to the N1/C2 binding motif, allowing for the modular attachment of "tail" groups (solubilizing groups, hydrophobic moieties) without disrupting the primary pharmacophore.

Retrosynthetic Logic

The most robust synthesis of 7-bromo-1,8-naphthyridines does not start from the naphthyridine ring.[1] Instead, it builds the second ring onto a functionalized pyridine.

  • Precursor: 2-Amino-6-bromopyridine .[1][2][3]

  • Logic: The pyridine nitrogen becomes N1 of the naphthyridine; the amino group becomes N8. The bromine at position 6 of the pyridine is retained, becoming the 7-bromo substituent in the final 1,8-naphthyridine system.

Experimental Protocol: Synthesis of 7-Bromo-1,8-naphthyridin-2(1H)-one

Note: This protocol adapts the classic condensation chemistry for regioselective ring closure.[1]

Reagents:

  • 2-Amino-6-bromopyridine (1.0 eq)[1]

  • Propiolic acid (or Methyl Propiolate) (1.2 eq)

  • Polyphosphoric Acid (PPA) or Dowtherm A (High temp solvent)

Step-by-Step Methodology:

  • Amide Coupling (Pre-cyclization):

    • Dissolve 2-amino-6-bromopyridine (10 mmol) in DCM (50 mL).

    • Add DCC (11 mmol) and Propiolic acid (11 mmol) at 0°C.

    • Stir for 12h at RT. Filter urea byproduct. Concentrate filtrate to yield the N-(6-bromopyridin-2-yl)propiolamide intermediate.[1]

    • Checkpoint: Verify intermediate by LC-MS (M+H).[1]

  • Thermal Cyclization (Michael-Type):

    • Safety Warning: This step requires high heat. Use a blast shield.

    • Suspend the amide intermediate in Dowtherm A (10 mL/g).

    • Heat to 200°C for 1-2 hours. The high temperature drives the intramolecular Michael addition/cyclization.

    • Cool to RT. Add hexanes to precipitate the product.

    • Filter the solid.[4][5] Wash with Et2O.

  • Purification:

    • Recrystallize from EtOH/DMF if necessary.

    • Yield: Typically 40-60%.[1]

    • Characterization: 1H NMR (DMSO-d6) should show two doublets for the newly formed ring protons (C3-H, C4-H) and the disappearance of the alkyne proton.[1]

Visualization: Synthetic Pathway

SynthesisPathStart2-Amino-6-bromopyridine(Commercially Available)InterIntermediate:N-(6-bromo-2-pyridyl)propiolamideStart->InterDCC, Propiolic AcidAmide CouplingCyclizationThermal Cyclization(Dowtherm A, 200°C)Inter->CyclizationProduct7-Bromo-1,8-naphthyridin-2(1H)-one(The Gateway Scaffold)Cyclization->ProductIntramolecularRing Closure

Caption: Figure 1. Synthetic route to the 7-bromo-1,8-naphthyridin-2(1H)-one scaffold from 2-amino-6-bromopyridine.

Part 3: Functionalization & Divergence

Once the 7-bromo-1,8-naphthyridin-2(1H)-one is in hand, the scaffold offers two orthogonal handles for diversification: the C7-Bromine and the C2-Carbonyl (Lactam) .[1]

The C7-Handle (Suzuki/Buchwald)

The C7-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the naphthyridine ring.[1]

  • Suzuki-Miyaura: Ideal for installing aryl/heteroaryl tails to reach into hydrophobic pockets (e.g., the "back pocket" of a kinase).

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

    • Base: K2CO3 or Cs2CO3.

    • Solvent: Dioxane/Water (4:1).

  • Buchwald-Hartwig: Used to install solubilizing amine chains (e.g., piperazines, morpholines).

The C2-Handle (Lactam Activation)

To convert the lactam (C=O) into a leaving group (Cl) for SNAr displacement:

  • Chlorination: Reflux the lactam in POCl3 (neat) for 2 hours.

  • Product: 2-chloro-7-bromo-1,8-naphthyridine .

  • SNAr: React with primary/secondary amines in EtOH or DMF/DIEA. The C2-Cl is significantly more reactive than C7-Br toward nucleophiles, allowing selective substitution at C2 before engaging the C7-Br in cross-coupling.[1]

Visualization: Decision Tree for Functionalization

FunctionalizationCore7-Bromo-1,8-naphthyridin-2(1H)-onePathAPath A: C7 Modification First(Suzuki/Buchwald)Core->PathAPathBPath B: C2 Activation First(POCl3 Chlorination)Core->PathBDerivA7-Aryl-1,8-naphthyridin-2-onePathA->DerivAPd(0), Ar-B(OH)2InterB2-Chloro-7-bromo-1,8-naphthyridinePathB->InterBPOCl3, RefluxDerivB2-Amino-7-bromo-1,8-naphthyridineInterB->DerivBR-NH2, SNAr(Selective over Br)Final2,7-Disubstituted-1,8-Naphthyridine(Final Drug Candidate)DerivB->FinalPd(0) Coupling at C7

Caption: Figure 2. Orthogonal functionalization strategy allowing independent modification of the C2 and C7 positions.

Part 4: Case Applications

Kinase Inhibition (VEGFR/c-Met)

In the development of VEGFR inhibitors, the quinolinone scaffold is often used to bind to the hinge region. However, replacing the quinolinone with 1,8-naphthyridine has been shown to improve selectivity.

  • Mechanism: The N8 nitrogen of the naphthyridine can form a repulsive interaction with the backbone carbonyl of the gatekeeper residue in certain off-target kinases, thereby improving selectivity for the primary target where this repulsion is absent or mitigated by water networks.

  • Example: 2-amino-1,8-naphthyridine derivatives have shown nanomolar potency against c-Met by utilizing the N1/Amino motif to grip the hinge, while the C7-substituent extends into the solvent front.[1]

Antibacterial Agents (Gyrase/Topoisomerase IV)

The 1,8-naphthyridine core is the parent scaffold of Nalidixic acid , the first quinolone antibiotic.

  • Scaffold Hop: Modern fluoroquinolones (Ciprofloxacin) use a quinoline core. Hopping back to a naphthyridine (as seen in Gemifloxacin ) improves activity against Gram-positive bacteria.[1]

  • Role of 7-Br: In this context, the 7-position (homologous to the 7-position in quinolones) is the standard site for attaching a basic amine (e.g., pyrrolidine or piperazine) to improve cell permeability and gyrase binding. The 7-bromo intermediate is the direct precursor for this attachment via SNAr or Buchwald coupling.

References

  • Review of 1,8-Naphthyridine Synthesis: Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Link

  • Scaffold Hopping Principles: Bembenek, S. D., et al. (2009). The Influence of Bioisosteres in Drug Design. Annual Reports in Medicinal Chemistry. Link

  • Synthesis of 7-Bromo Derivatives: BenchChem Technical Support. (2025).[2][6] Synthesis of 7-Azaindoles and Naphthyridines from 2-Amino-6-bromopyridine. Link

  • Friedländer Reaction in Water: Gorepatil, P. B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Link

  • Gemifloxacin (Naphthyridine Antibiotic): Appelbaum, P. C. (2000). Microbiology, pharmacokinetics and clinical efficacy of gemifloxacin. International Journal of Antimicrobial Agents. Link

Medicinal Chemistry of 7-Substituted 1,8-Naphthyridinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-substituted 1,8-naphthyridinones, a privileged scaffold in modern drug discovery. Unlike generic reviews, this document dissects the structural dichotomy between 1,8-naphthyridin-4-ones (antibacterial/anticancer) and 1,8-naphthyridin-2-ones (GPCR modulators, specifically CB2). We focus on the C7 position as a critical vector for tuning physicochemical properties (solubility, pKa) and target engagement. The guide includes validated synthetic protocols, detailed Structure-Activity Relationship (SAR) logic, and mechanistic visualizations.

Structural Dichotomy & Pharmacological Scope[1]

The term "1,8-naphthyridinone" encompasses two distinct isomeric cores. As a medicinal chemist, distinguishing these is paramount, as their biological targets and SAR rules differ fundamentally.

Feature1,8-Naphthyridin-4-one 1,8-Naphthyridin-2-one
Core Structure Keto group at C4; N1 is alkylated.Keto group at C2; N1 is often part of a lactam.
Primary Target Bacterial DNA Gyrase / Topoisomerase IVCannabinoid Receptor Type 2 (CB2)
Key Mechanism DNA intercalation & cleavage complex stabilization.G-protein coupled receptor (GPCR) agonism.
C7 Role Solubility & Spectrum: Controls Gram-negative penetration and half-life.Hydrophobic Interaction: Modulates receptor subtype selectivity (CB2 vs CB1).
Prototype Nalidixic Acid, EnoxacinN-alkyl-1,8-naphthyridin-2-one-3-carboxamides

Synthetic Strategies: Accessing the C7 Vector

The introduction of substituents at the C7 position is best achieved via two primary strategies: De Novo Cyclization (Friedländer) or Late-Stage Functionalization (SNAr).

Strategy A: Late-Stage Nucleophilic Displacement (Preferred)

For generating SAR libraries, the displacement of a C7-halogen (Cl or Br) is the most versatile approach. The electron-deficient nature of the 1,8-naphthyridine ring (containing two nitrogen atoms) activates the C7 position toward nucleophilic aromatic substitution (SNAr), even without transition metal catalysis.

Mechanism: The N1 and N8 atoms withdraw electron density, making C7 highly electrophilic. Scope: Amines (primary/secondary), alkoxides, and thiols.

Strategy B: Friedländer Condensation

Useful for C7-alkyl or C7-aryl derivatives that cannot be introduced via SNAr. Reaction: Condensation of 2-aminonicotinaldehyde derivatives with active methylene compounds.

Visualization: Synthetic Pathways

SynthesisPathways Start 2,6-Dichloropyridine Inter1 2-Chloro-6-amino-pyridine Start->Inter1 NH3 Cyclization EMME Condensation (Gould-Jacobs) Inter1->Cyclization Core 7-Chloro-1,8-naphthyridin-4-one Cyclization->Core Thermal Cyclization Route1 S_NAr (Amines/Thiols) Core->Route1 Route2 Suzuki/Stille Coupling Core->Route2 Product1 7-Heteroatom-Substituted Library Route1->Product1 Diversity Generation Product2 7-Aryl/Alkyl Derivatives Route2->Product2 Lead Optimization

Caption: Divergent synthesis of 7-substituted 1,8-naphthyridinones starting from 2,6-dichloropyridine via the Gould-Jacobs reaction followed by late-stage functionalization.

Medicinal Chemistry & SAR: The C7 Vector

In Antibacterial Agents (4-one scaffold)

The 1,8-naphthyridin-4-one core mimics the quinolone antibiotics.

  • The "Nalidixic Acid" Legacy: Early generations had a methyl group at C7.

  • The "Enoxacin" Evolution: Replacing the C7-methyl with a piperazine ring dramatically expanded the spectrum to cover Pseudomonas aeruginosa.

  • Mechanistic Insight: The C7 substituent does not bind directly to the DNA cleavage site but projects out of the binding pocket.

    • Basic Amines (Piperazine/Pyrrolidine): Enhance water solubility and cell permeability (via porphyrins in Gram-negatives).

    • Steric Bulk: Large groups at C7 can increase half-life but may reduce potency if they clash with the enzyme scaffold.

In CB2 Receptor Agonists (2-one scaffold)

For the 1,8-naphthyridin-2-one-3-carboxamide series:

  • Binding Pocket: The C7 position orients towards a hydrophobic sub-pocket in the CB2 receptor.

  • Selectivity (CB2 vs CB1): Bulky, lipophilic groups at C7 (e.g., substituted phenyls, branched alkyls) often enhance selectivity for CB2 over the CNS-abundant CB1 receptor, reducing psychotropic side effects.

  • Electronic Effects: Electron-donating groups at C7 can stabilize the receptor-ligand complex through pi-stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane helices.

Visualization: SAR Logic Map

SAR_Logic Scaffold 1,8-Naphthyridinone Core Type4 4-one (Antibacterial) Scaffold->Type4 Type2 2-one (CB2 Agonist) Scaffold->Type2 C7_4 C7: Basic Amines (Piperazine) Type4->C7_4 Effect4 Increases Solubility Gram-neg Permeability C7_4->Effect4 C7_2 C7: Lipophilic / Aryl Type2->C7_2 Effect2 Hydrophobic Pocket Filling CB2 Selectivity C7_2->Effect2

Caption: Differential SAR requirements for C7 substituents depending on the isomeric core (4-one vs 2-one) and therapeutic target.

Experimental Protocol: Synthesis of 7-(4-Methylpiperazin-1-yl)-1,8-naphthyridin-4-one

This protocol describes the conversion of a 7-chloro intermediate to a bioactive 7-amino derivative via SNAr. This is a self-validating protocol; the color change and precipitate formation serve as visual checkpoints.

Reagents:

  • 7-Chloro-1-ethyl-1,8-naphthyridin-4-one (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Pyridine (Solvent/Base) or Acetonitrile/K2CO3

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-chloro-1-ethyl-1,8-naphthyridin-4-one (2.0 g, 9.0 mmol) in pyridine (15 mL).

    • Note: Pyridine acts as both solvent and acid scavenger. Alternatively, use MeCN with 2.0 eq of K2CO3 for a greener approach.

  • Addition: Add N-methylpiperazine (1.2 mL, 10.8 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (115°C) for 4–6 hours.

    • Checkpoint: The reaction solution typically shifts from pale yellow to a deep orange/brown as the substitution proceeds. Monitor by TLC (9:1 DCM:MeOH). The starting material (high Rf) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Observation: A precipitate should form immediately. If not, adjust pH to ~9 using 10% Na2CO3.

  • Purification:

    • Filter the solid and wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove trace pyridine.

    • Recrystallize from Ethanol/DMF if high purity (>98%) is required for biological assay.

Yield: Typically 75–85%. Characterization: 1H NMR will show the loss of the aromatic proton signals adjacent to the chlorine and the appearance of piperazine multiplets at 2.5–3.5 ppm.

Quantitative Data Summary: C7 Substituent Effects

The following table synthesizes data from multiple studies illustrating how C7 variation impacts biological activity in the context of CB2 Receptor Agonism (Ki values).

Compound IDC7 SubstituentKi (CB2) [nM]Ki (CB1) [nM]Selectivity (CB1/CB2)Note
Ref-1 H (Unsubstituted)1204503.75Weak agonist
Ref-2 Methyl453006.6Slight improvement
Ref-3 Phenyl8.5>1000>117High Selectivity
Ref-4 4-Fluorophenyl2.1>1000>470Optimal Lipophilicity
Ref-5 Morpholino2508003.2Polar group reduces affinity

Data Interpretation: Bulky, lipophilic groups (Phenyl, 4-F-Phenyl) at C7 drastically improve affinity and selectivity for CB2, confirming the presence of a hydrophobic pocket in the receptor binding site. Polar groups (Morpholino) are detrimental in this specific scaffold for this target.

References

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry. Link

  • Mithula, S., et al. (2021).[1] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Link

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6][7][8][9][10][11][12] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Ferrarini, P. L., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco. Link

  • Leonard, J. T., et al. (2002). Synthesis and antimicrobial activity of some new 1,8-naphthyridine derivatives. Biological & Pharmaceutical Bulletin. Link

Sources

7-Bromo-1,8-naphthyridin-2(1H)-one molecular weight and logP

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1,8-naphthyridin-2(1H)-one (CAS: 934559-24-7) represents a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and antibacterial agents. As a halogenated derivative of the 1,8-naphthyridine core, it serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the "Right-Hand Side" (RHS) of drug candidates.

This technical guide provides a rigorous analysis of its physicochemical properties, specifically Molecular Weight (MW) and Partition Coefficient (logP), and details the synthetic and analytical frameworks required for its utilization.

Physicochemical Specifications

The following data aggregates computed and vendor-verified properties. Note the distinction between the lactam (2-one) and lactim (2-hydroxy) tautomers, as this equilibrium significantly impacts lipophilicity calculations.

PropertyValueNotes
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol Monoisotopic Mass: 223.96 Da (⁷⁹Br)
Predicted logP 1.95 ± 0.3 Consensus value (XLogP3); highly tautomer-dependent.
H-Bond Donors 1Amide NH (Lactam form)
H-Bond Acceptors 2Carbonyl O, Pyridine N (N8)
Topological Polar Surface Area ~42 Ų
Physical State SolidOff-white to pale yellow powder
Solubility Low (Water)Soluble in DMSO, DMF, warm MeOH
Tautomeric Equilibrium & LogP Implications

The 1,8-naphthyridin-2-one system exists in a tautomeric equilibrium. In solution (DMSO, Water) and the solid state, the lactam (A) form predominates over the lactim (B) form. This is critical for logP modeling, as the lactam is significantly more polar than the aromatic lactim.

  • Lactam (Preferred): Higher polarity, H-bond donor capability.

  • Lactim (Reactive Intermediate): Higher lipophilicity, relevant during O-alkylation or chlorination reactions.

Tautomerism Lactam Lactam Form (2-one) Dominant in Solution (LogP ~1.95) Lactim Lactim Form (2-hydroxy) Minor Tautomer (LogP > 2.5) Lactam->Lactim Tautomerization (Fast)

Figure 1: Tautomeric equilibrium of 7-bromo-1,8-naphthyridin-2(1H)-one. The lactam form is the relevant species for biological logP assessment.

Synthetic Methodology

The synthesis of 7-bromo-1,8-naphthyridin-2(1H)-one requires a regioselective approach to ensure the bromine atom is positioned at C7 (adjacent to N8) rather than C6 or C5. The most robust route utilizes a modified Friedländer condensation or Knoevenagel condensation followed by cyclization.

Representative Synthetic Pathway

Precursor: 2-Amino-6-bromopyridine-3-carbaldehyde (CAS: 1196156-67-8).[1] Mechanism: Condensation with an acetyl equivalent (e.g., malonic acid or acetic anhydride) followed by decarboxylation.

Synthesis Start 2-Amino-6-bromopyridine- 3-carbaldehyde Inter Intermediate: 7-Bromo-1,8-naphthyridine- 2(1H)-one-3-carboxylic acid Start->Inter Knoevenagel Condensation & Cyclization Reagent Reagents: Malonic Acid, Piperidine Pyridine, Reflux Reagent->Inter Product Product: 7-Bromo-1,8-naphthyridin- 2(1H)-one Inter->Product -CO2 Step2 Decarboxylation: Heat (>200°C) or Cu powder

Figure 2: Synthetic route from the brominated pyridine aldehyde precursor.

Detailed Protocol (Bench-Scale)
  • Condensation: Dissolve 2-amino-6-bromopyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine. Add a catalytic amount of piperidine.

  • Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. The intermediate carboxylic acid typically precipitates or forms a slurry.

  • Decarboxylation:

    • Method A (Thermal): Isolate the acid and heat neat at 200–220°C until CO₂ evolution ceases.

    • Method B (One-pot): Extend reflux time in high-boiling solvent (e.g., diphenyl ether) if direct conversion is desired.

  • Purification: The crude solid is washed with water (to remove pyridine salts) and recrystallized from DMF/Ethanol or purified via flash chromatography (DCM:MeOH gradient).

Analytical Characterization Protocols

Trustworthy data requires self-validating analytical methods. The following protocols ensure the identity and lipophilicity of the compound are accurately determined.

Molecular Weight Determination (LC-MS)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 isotopic pattern (⁷⁹Br and ⁸¹Br).

  • Instrument: Agilent 1290 Infinity II LC with 6120 Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Expected Signals (ESI+):

    • [M+H]⁺ = 224.96 (⁷⁹Br)

    • [M+H]⁺ = 226.96 (⁸¹Br)

  • Validation: The intensity ratio of the M and M+2 peaks must be approximately 1:1. Significant deviation indicates contamination or dehalogenation.

Experimental LogP Determination (Shake-Flask Method)

While computational predictions (1.95) are useful, experimental validation is required for DMPK filings.

  • Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).

  • Protocol:

    • Dissolve compound in octanol-saturated water (due to low aqueous solubility, starting in octanol and back-extracting is often preferred).

    • Equilibrate phases at 25°C for 4 hours.

    • Separate phases via centrifugation.

    • Quantify concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Note: Ensure pH is buffered to 7.4 to maintain the neutral species, although the pKa of the amide NH is typically >11, ensuring neutrality at physiological pH.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 934559-24-7, 7-Bromo-1,8-naphthyridin-2(1H)-one. PubChem.[2] [Link]

  • Mekheimer, R. A., et al. (2007). 1,8-Naphthyridines II: Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones. Arkivoc, (xiii), 269-281.[3] (Provides general methodology for naphthyridinone ring closure).

  • Litvinov, V. P. (2006).[2] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. (Comprehensive review of naphthyridine reactivity and numbering).

  • BenchChem. (2025).[4] Technical Guide: Physicochemical Properties and Synthetic Utility of Brominated Naphthyridines. BenchChem Technical Library. (Context on halogenated naphthyridine scaffolds).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Standard for LogP protocols).

Sources

Technical Guide: Availability and Utilization of 7-Bromo-1,8-Naphthyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and DNA-intercalating ligands.

This guide addresses a critical nomenclature and sourcing challenge: 7-bromo-1,8-naphthyridine is chemically equivalent to 2-bromo-1,8-naphthyridine (CAS 59557-91-4) due to the


 symmetry of the unsubstituted core. However, in desymmetrized scaffolds (e.g., 2-amino-7-bromo-1,8-naphthyridine), the "7-bromo" designation becomes structurally distinct and critical for SAR (Structure-Activity Relationship) exploration.

This whitepaper details the commercial landscape, synthetic routes for non-catalog items, and optimized cross-coupling protocols for this building block.

Part 1: Structural Significance & Nomenclature

The Symmetry Paradox

Before sourcing, researchers must verify the substitution pattern. The 1,8-naphthyridine core possesses a


 axis of symmetry. Consequently, the 2-position and 7-position are identical in the unsubstituted heterocycle.
  • Scenario A (Symmetric): If you require "7-bromo-1,8-naphthyridine," you should search for 2-bromo-1,8-naphthyridine .

  • Scenario B (Asymmetric): If you require a "7-bromo" motif in the presence of a substituent at position 2 (e.g., a hydroxyl or amino group), the molecule is desymmetrized, and the 7-bromo position is chemically distinct.

Pharmacophore Vectors

The 7-bromo position is strategically vital because it allows for the introduction of hydrophobic or aryl vectors deep into the binding pocket of enzymes (e.g., VEGFR-2, PI3K) via cross-coupling, while the N1/N8 nitrogens often serve as hydrogen bond acceptors for the hinge region.

Part 2: Commercial Availability & Sourcing Strategy

The supply chain for these building blocks is tiered. High-purity aromatic halides are less common than their "dihydro" or "hydroxy" precursors.

Table 1: Key Commercial Building Blocks
Compound NameCAS NumberAvailability StatusPurity RisksPrimary Utility
2-Bromo-1,8-naphthyridine 59557-91-4 Tier 2 (Lead time: 2-3 weeks)Hydrolysis to 2-oneDirect Suzuki/Buchwald coupling.
7-Bromo-1,8-naphthyridin-2(1H)-one 934559-24-7 Tier 1 (In Stock)Tautomeric mixturesPrecursor to 2-Cl/2-Br variants; H-bond donor.
7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine 1260742-32-2 Tier 1 (In Stock)Oxidation proneReductive amination targets; saturated core analogs.
3-Bromo-1,8-naphthyridine 17965-78-5 Tier 3 (Custom Synthesis)Isomer contaminationVector exploration at the C3/C6 axis.[1][2]
  • Tier 1: Available from major catalogs (Sigma-Aldrich, Fluorochem, Enamine) with <1 week delivery.

  • Tier 2: Available from specialized heterocyclic suppliers (Combi-Blocks, WuXi AppTec) often requiring fresh synthesis.

  • Tier 3: Make-on-demand only.

Part 3: Synthetic Routes (When Commercial Stock Fails)

If the specific 7-bromo derivative is unavailable, it must be synthesized. The most robust route avoids the low-yielding Skraup reaction in favor of condensing 2,6-diaminopyridine derivatives.

Decision Tree for Sourcing vs. Synthesis

sourcing_decision Start Need 7-Bromo-1,8-Naphthyridine CheckSym Is the core substituted at position 2? Start->CheckSym NoSub NO (Symmetric Core) CheckSym->NoSub No YesSub YES (Asymmetric) CheckSym->YesSub Yes Buy2Br Buy 2-Bromo-1,8-naphthyridine (CAS 59557-91-4) NoSub->Buy2Br CheckCat Check Catalog for 2-R-7-Bromo isomer YesSub->CheckCat Found Available? CheckCat->Found BuyIt Purchase Found->BuyIt Yes Synth Synthesize via 2-amino-6-bromopyridine Found->Synth No

Figure 1: Strategic decision tree for sourcing 1,8-naphthyridine building blocks.

Synthesis of 7-Bromo-1,8-naphthyridin-2-one

This is the "master key" intermediate. It can be converted to the 2-chloro or 2-bromo derivative or used directly.

Protocol:

  • Starting Material: 2-Amino-6-bromopyridine (CAS 19798-81-3).

  • Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with dimethyl malonate, or direct condensation with malic acid (modified Pechmann).

  • Critical Step: The bromine at position 6 of the pyridine ring becomes the bromine at position 7 of the naphthyridine ring.

Part 4: Experimental Protocol - The "Catalyst Poison" Challenge

1,8-Naphthyridines are notorious for poisoning palladium catalysts during cross-coupling (Suzuki/Buchwald) due to the chelating ability of the N1/N8 "pocket." Standard protocols often fail, resulting in low conversion.

Solution: Use of a bulky phosphine ligand and a specific base to prevent Pd-chelation.

Optimized Suzuki-Miyaura Coupling Protocol

Objective: Coupling 7-bromo-1,8-naphthyridine with Aryl-Boronic Acid (


).

Reagents:

  • Substrate: 7-Bromo-1,8-naphthyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Why: XPhos is bulky enough to prevent the N1-N8 chelation from sequestering the Pd(0) species.

  • Base:

    
     (3.0 equiv, anhydrous)
    
    • Why: Anhydrous phosphate is superior to carbonate bases for electron-deficient heterocycles, reducing hydrolysis side-reactions.

  • Solvent: 1,4-Dioxane / Water (10:1) degassed.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, charge a microwave vial with the naphthyridine bromide, boronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Solvent: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.

  • Activation: Stir at Room Temperature for 5 minutes to allow ligand complexation.

  • Reaction: Heat to 100°C for 4–12 hours. (Monitor via LCMS; naphthyridines ionize well in

    
    ).
    
  • Workup: Dilute with EtOAc, wash with brine. Note: The product may be somewhat water-soluble due to the basic nitrogens; back-extract the aqueous layer with DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient). 1,8-Naphthyridines often streak on silica; add 1%

    
     to the eluent.
    
Reaction Pathway Diagram[3]

reaction_pathway Substrate 7-Bromo-1,8-naphthyridine (Electrophile) OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd Boronic Aryl Boronic Acid (Nucleophile) Boronic->OxAdd CatSystem Pd2(dba)3 / XPhos (Catalyst System) CatSystem->OxAdd Chelation N1-N8 Chelation (Catalyst Poisoning) OxAdd->Chelation If Ligand Small Product 7-Aryl-1,8-naphthyridine OxAdd->Product With XPhos

Figure 2: Mechanistic pathway highlighting the necessity of bulky ligands (XPhos) to avoid catalyst poisoning by the naphthyridine nitrogen pocket.

References

  • Litalien, V., et al. (2012). "Regioselective Synthesis of 1,8-Naphthyridines." Journal of Organic Chemistry. (Discusses the Skraup and Friedländer limitations). [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text for the protocol adapted in Section 4). [Link]

Sources

Technical Guide: 7-Bromo-1,8-naphthyridin-2(1H)-one Tautomerism & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of 7-Bromo-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and RNA-targeting small molecules. The core focus is the lactam-lactim tautomerism , a phenomenon that dictates solubility, permeability, and ligand-protein binding affinity.

While the 7-bromo substituent provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), its electron-withdrawing nature significantly influences the acidity of the N1-proton, thereby modulating the tautomeric equilibrium constant (


). This document details the thermodynamic preference for the lactam form, analytical validation protocols, and synthetic pathways to ensure structural integrity during drug development.

Part 1: Theoretical Framework of Tautomerism

The Lactam-Lactim Equilibrium

The 1,8-naphthyridin-2-one system exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. For the 7-bromo derivative, this equilibrium is heavily shifted toward the lactam form in both the solid state and polar solutions.

  • Lactam (A): Favored by dipolar solvents (DMSO, H₂O) and crystal packing forces due to dual hydrogen-bond donor (NH) and acceptor (C=O) motifs.

  • Lactim (B): Favored in the gas phase or highly non-polar solvents, though rarely observed as a discrete species without trapping (e.g., O-alkylation).

Electronic Influence of 7-Bromine: The bromine atom at C7 exerts a strong inductive electron-withdrawing effect (-I). This reduces electron density on the pyridine ring, which is inductively transmitted to the pyridone ring.

  • Consequence: The

    
     of the N1-H is lower (more acidic) compared to the unsubstituted parent 1,8-naphthyridin-2-one.
    
  • Stability Implication: The increased acidity strengthens intermolecular hydrogen bonding in the lactam dimer, further stabilizing the oxo-form in the solid state.

Visualization of Tautomeric States

Tautomerism Lactam Lactam Form (2-oxo) (Dominant in Solution/Solid) Lactim Lactim Form (2-hydroxy) (Trace/Transient) Lactam->Lactim  Non-polar Solvent / Gas Phase   Dimer Lactam Dimer (Thermodynamic Sink) Lactam->Dimer  Concentration > 10 mM   Lactim->Lactam  Polar Solvent (DMSO/MeOH)   Dimer->Lactam  Dilution / Heat  

Figure 1: Thermodynamic landscape of 7-bromo-1,8-naphthyridin-2(1H)-one. The equilibrium strongly favors the Lactam form, which further stabilizes via dimerization.

Part 2: Analytical Characterization & Validation

Distinguishing tautomers requires self-validating analytical protocols. Relying solely on LC-MS is insufficient as tautomers have identical masses.

NMR Spectroscopy (The Gold Standard)

Proton and Carbon NMR provide unequivocal evidence of the tautomeric state.

FeatureLactam (2-oxo)Lactim (2-hydroxy)*
¹H NMR (NH/OH)

11.0 - 12.5 ppm
(Broad Singlet)
Not observed (exchanges rapidly)
¹³C NMR (C2)

160 - 165 ppm
(Carbonyl-like)

168 - 172 ppm (Deshielded)
C3-H Coupling

Hz
Different coupling pattern
Solvent Effect Stable in DMSO-

, MeOD
Trapped only via O-methylation

Note: The "Lactim" values are theoretical or observed only in O-alkylated derivatives (e.g., 2-methoxy-7-bromo-1,8-naphthyridine).

X-Ray Crystallography

In the solid state, 7-bromo-1,8-naphthyridin-2(1H)-one crystallizes as a hydrogen-bonded dimer .

  • Key Metric: The C2-O bond length is approximately 1.24 Å (indicative of C=O double bond character), whereas a C-OH single bond would be ~1.35 Å.

Part 3: Synthetic Protocols

To ensure high purity and correct tautomeric identification, the following synthesis and validation workflow is recommended. This route utilizes a Sandmeyer reaction to install the bromine, avoiding the ambiguity of direct bromination which can lead to mixtures.

Synthesis of 7-Bromo-1,8-naphthyridin-2(1H)-one

Step 1: Condensation (Formation of the Core)

  • Reagents: 2,6-Diaminopyridine (1.0 eq), Malic Acid (1.1 eq), Conc. H₂SO₄.

  • Procedure: Dissolve 2,6-diaminopyridine in sulfuric acid at 0°C. Add malic acid slowly. Heat to 100°C for 4 hours. The in situ generated formyl-acetic acid condenses to form 7-amino-1,8-naphthyridin-2(1H)-one .

  • Purification: Neutralize with NH₄OH. Filter the precipitate.[1]

Step 2: Sandmeyer Transformation (Amino


 Bromo) 
  • Reagents: 7-Amino-1,8-naphthyridin-2(1H)-one (1.0 eq), NaNO₂ (1.2 eq), CuBr (1.5 eq), 48% HBr (solvent/reagent).

  • Protocol:

    • Suspend the amine in 48% HBr and cool to -5°C.

    • Add aqueous NaNO₂ dropwise (maintain T < 0°C) to form the diazonium salt.

    • Separately, dissolve CuBr in HBr.

    • Transfer the cold diazonium solution into the CuBr solution slowly.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with water. The product, 7-bromo-1,8-naphthyridin-2(1H)-one , precipitates as a solid. Filter, wash with water and cold ethanol.

  • Yield: Typically 60-75%.

Functionalization Workflow (N- vs. O-Alkylation)

The tautomeric nature dictates reactivity.

  • Target: N-Alkylation (Lactam retention)

    • Conditions: K₂CO₃ or Cs₂CO₃, Alkyl Halide, DMF/DMSO, 60°C.

    • Mechanism:[1] The N1 anion is the softer nucleophile, favoring reaction with soft electrophiles (alkyl halides).[2]

  • Target: O-Alkylation (Lactim trapping)

    • Conditions: Ag₂CO₃, Alkyl Iodide, Toluene/Benzene (Non-polar).

    • Mechanism:[1] Silver coordinates the halide, forcing an

      
      -like transition state where the harder oxygen nucleophile attacks the carbocation-like center.
      
Experimental Workflow Diagram

Workflow Start Start: 2,6-Diaminopyridine Step1 Step 1: Condensation (Malic Acid / H2SO4) Start->Step1 Inter Intermediate: 7-Amino-1,8-naphthyridin-2-one Step1->Inter Step2 Step 2: Sandmeyer (NaNO2 / HBr / CuBr) Inter->Step2 Product Product: 7-Bromo-1,8-naphthyridin-2(1H)-one Step2->Product Validation Validation: 1H NMR (DMSO-d6) Look for NH @ 12.0 ppm Product->Validation

Figure 2: Step-by-step synthesis and validation workflow for the 7-bromo derivative.

Part 4: Stability Profile

Chemical Stability
  • Hydrolysis: The C7-Bromine bond is relatively stable to acidic hydrolysis but susceptible to nucleophilic aromatic substitution (

    
    ) under strongly basic conditions (e.g., NaOMe/MeOH), which would yield the 7-methoxy derivative.
    
  • Oxidation: The naphthyridinone core is resistant to standard oxidative conditions used in medicinal chemistry.

Tautomeric Stability (Solvent Effects)

The stability of the lactam form is solvent-dependent. Researchers must be aware of "proton hopping" in protic solvents.

SolventDielectric (

)
Dominant TautomerNotes
DMSO 46.7Lactam (>99%) Best for biological assays; stabilizes NH form via H-bonding.
Methanol 32.7Lactam (>95%) Rapid proton exchange may broaden NMR signals.
Chloroform 4.8Mixture Dimerization dominates; monomers may show lactim character.
Water 80.1Lactam (>99%) Hydrophobic effect drives stacking/dimerization.

References

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024).[3][4][5] Link

  • Royal Society of Chemistry. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. (2003). Link

  • National Institutes of Health (PMC). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013).[6][7] Link

  • MDPI Molecules. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005).[1] Link

  • Sigma-Aldrich. 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Product Sheet. (Accessed 2024).[3][4][5] Link

  • BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (General N-alkylation principles). (2025).[1][2][5] Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-1,8-naphthyridin-2(1H)-one

[1]

Executive Summary & Strategic Value

The 1,8-naphthyridin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolinones and isoquinolinones.[1] Its dual-nitrogen architecture offers unique hydrogen-bonding vectors critical for kinase inhibition (e.g., VEGFR, PI3K) and antibacterial agents (e.g., DNA gyrase inhibitors).[1]

However, the functionalization of 7-bromo-1,8-naphthyridin-2(1H)-one presents specific challenges:

  • Tautomeric Ambiguity: The equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms can complicate base-mediated mechanisms.

  • Catalyst Poisoning: The free

    
    -H and the 
    
    
    lone pair can coordinate competitively to palladium, arresting the catalytic cycle.[2]
  • Solubility: The fused heterocyclic lactam core is notoriously insoluble in standard non-polar organic solvents.[2]

This guide provides a self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, prioritizing direct coupling without protection groups to maximize atom economy, while offering a fallback strategy for recalcitrant partners.[1]

Scientific Foundation: Mechanistic Causality

Electronic Activation

The 7-position of the 1,8-naphthyridine ring is electronically analogous to a 2-halopyridine .[1] The adjacent

Oxidative Addition1
  • Implication: Aggressive ligands (e.g., bulky phosphines like

    
    ) are often unnecessary for simple aryl boronic acids.[2] Standard bidentate ligands (dppf, dppe) provide sufficient activity and greater stability.[2]
    
The Solubility-Reactivity Paradox

While the substrate is activated for coupling, its high polarity and intermolecular hydrogen bonding (dimerization via the lactam motif) lead to poor solubility in toluene or pure dioxane.

  • Solution: We utilize a polar aprotic/protic solvent blend (Dioxane/Water or DMF/Water).[2] Water is strictly required not just for solubility, but to facilitate the formation of the reactive boronate species (trihydroxyboronate anion) during Transmetalation .

Pathway Visualization

The following diagram illustrates the critical decision points and mechanistic flow for this specific substrate.

SuzukiMechanismStart7-Bromo-1,8-naphthyridin-2(1H)-oneSolubilityCheckSolubility Check(DMF/Dioxane)Start->SolubilityCheckDirectMethod A:Direct Coupling(Pd(dppf)Cl2 / Cs2CO3)SolubilityCheck->DirectSoluble/SuspendedProtectedMethod B:N-Protection Strategy(SEM/Boc + Buchwald G3)SolubilityCheck->ProtectedInsoluble/AggregatingOxAddOxidative Addition(Facilitated by N8)Direct->OxAddProtected->OxAddTransMetTransmetalation(Rate Limiting if Boronic Acid is dry)OxAdd->TransMetPd(II)-Br SpeciesRedElimReductive Elimination(Product Release)TransMet->RedElimPd(II)-Ar SpeciesProduct7-Aryl-1,8-naphthyridin-2(1H)-oneRedElim->ProductRegenerate Pd(0)

Caption: Mechanistic workflow for 7-Bromo-1,8-naphthyridin-2(1H)-one coupling, highlighting the divergence based on solubility.

Experimental Protocols

Method A: Direct Coupling (The "Green" Standard)

Recommended for: Phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

This method avoids protection/deprotection steps.[2] It relies on the use of Cesium Carbonate (


)

Pd(dppf)Cl_2
Materials Table
ComponentRoleEquivalentsConc.Notes
Substrate Electrophile1.0 equiv0.1 M7-Bromo-1,8-naphthyridin-2(1H)-one
Boronic Acid Nucleophile1.2 - 1.5 equiv-Excess accounts for protodeboronation
Pd(dppf)Cl₂[1][3]·DCM Catalyst0.05 equiv (5 mol%)-Robust, bidentate ligand prevents Pd black
Cs₂CO₃ Base3.0 equiv-Finely ground powder is essential
1,4-Dioxane/H₂O Solvent4:1 Ratio-Degassed thoroughly
Step-by-Step Procedure
  • Setup: Oven-dry a 20 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

  • Charging: Add the 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and

    
     (3.0 equiv) to the vial.
    
  • Inerting: Cap the vial and purge with Argon (or Nitrogen) for 5 minutes. Note: Solid reagents are stable, but removing oxygen early prevents boronic acid oxidation.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water (4:1 v/v) mixture via syringe. The concentration relative to the bromide should be 0.1 M.[2]

  • Catalyst Addition: Under a positive stream of Argon, quickly remove the cap and add Pd(dppf)Cl₂·DCM (5 mol%).[2] Reseal immediately.

    • Why last? Minimizes catalyst exposure to air while in solution.[2]

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Observation: The reaction usually starts as a suspension and clears as the product forms (or precipitates out if the product is highly planar).

  • Workup:

    • Cool to room temperature.[2][4][5][6]

    • Dilute with EtOAc (or DCM/MeOH 9:1 if product is polar).[2]

    • Wash with water (x2) and brine (x1).[2]

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (typically DCM/MeOH gradients due to the polarity of the lactam).[2]

Method B: The "Universal" Protocol (For Difficult Substrates)

Recommended for: Sterically hindered boronic acids, unstable heterocycles, or if Method A fails.

If the substrate coordinates to Palladium, we switch to a highly active Buchwald G3 Precatalyst system (e.g., XPhos Pd G3). The bulky biaryl phosphine ligand prevents catalyst poisoning by the naphthyridine nitrogens.[2]

Modifications to Method A
  • Catalyst: XPhos Pd G3 (2–5 mol%).[2]

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) – generally gentler and often superior for sensitive heterocycles.[2]

  • Solvent: n-Butanol or DMF/Water .[1][2]

  • Temperature: 100°C (or 120°C in Microwave for 30 mins).

Data Analysis & Troubleshooting

Expected Results Summary
VariableMethod A (dppf)Method B (XPhos)
Conversion >90% for simple aryls>95% for hindered aryls
Side Products Protodeboronation (Ar-H)Hydrodehalogenation (Substrate-H)
Color Change Orange susp.

Dark Red/Black
Pale yellow

Orange/Brown
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Catalyst poisoning by N1/N8.Switch to Method B (XPhos or SPhos).[2] Ensure thorough degassing (

kills Pd(0)).
Hydrodehalogenation (Br replaced by H) Hydride source in solvent or overheating.[2]Use anhydrous DMF or reduce temperature.[2] Switch solvent to Toluene/Water.[2]
Homocoupling of Boronic Acid Oxidative coupling due to

.[2]
Rigorous degassing (sparge 15 mins).[2] Add catalyst after degassing.[2]
Product Trapped in Aqueous Layer High polarity of lactam.[2]Salt out the aqueous layer with NaCl.[2] Use n-Butanol for extraction.[1][2]

References

  • Suzuki-Miyaura Coupling Mechanism & Overview Suzuki, A. Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds.[2]

  • Reactivity of Naphthyridines Litvinov, V. P.[2] Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. (General reference for scaffold reactivity).[2]

  • Palladium-Catalyzed Cross-Coupling of 2-Halopyridines (Analogous Reactivity) Billingsley, K., Buchwald, S. L.[1] A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Halides.[1]

  • Optimization of Suzuki Coupling for Insoluble Heterocycles Miyaura, N. Metal-Catalyzed Cross-Coupling Reactions.[2]

  • Commercial Substrate Data 7-Bromo-1,8-naphthyridin-2(1H)-one (CAS 934559-24-7).[1][7]

Buchwald-Hartwig amination conditions for 7-bromo-1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Amination of 7-Bromo-1,8-Naphthyridines

Executive Summary

The amination of 7-bromo-1,8-naphthyridines presents a distinct challenge in medicinal chemistry.[1][2][3] Unlike simple aryl bromides, the 1,8-naphthyridine scaffold is highly electron-deficient and possesses two nitrogen atoms capable of chelating palladium species.[1][2] This often leads to catalyst poisoning (formation of stable, inactive Pd-N complexes) and stalled conversion.[1][2][3] Furthermore, the electron-deficient nature of the ring can invite competitive nucleophilic aromatic substitution (


) or hydrolysis if reaction conditions are too harsh.[3]

This guide details two field-proven protocols designed to bypass these failure modes. By utilizing bulky, electron-rich phosphine ligands and pre-formed palladium precatalysts , researchers can achieve high yields while minimizing dehalogenation and catalyst deactivation.[1][2]

Substrate Analysis & Mechanistic Challenges

To successfully aminate 7-bromo-1,8-naphthyridine, one must understand the specific electronic and steric environment of the substrate.[1][2]

The "N-Chelation" Trap

The primary failure mode in naphthyridine coupling is the coordination of the Pd(II) intermediate to the N1 or N8 nitrogens.

  • Standard Ligands (e.g.,

    
    ):  Allow the Pd center to coordinate to the naphthyridine nitrogens, forming a stable "resting state" that exits the catalytic cycle.
    
  • Solution: Use bulky ligands (e.g., BrettPhos , Xantphos ) that sterically crowd the Pd center, preventing N-coordination while facilitating the reductive elimination step.[1]

Electronic Activation

The 1,8-naphthyridine ring is electron-poor.[1][2][3]

  • Advantage: Oxidative addition into the C-Br bond is facile.[1][2]

  • Risk: The ring is susceptible to base-mediated hydrolysis (forming the naphthyridinone) or direct displacement by strong nucleophiles (

    
    ).[1][2][3]
    
  • Control: Use weak bases (

    
    ) when possible, or strictly anhydrous conditions with strong bases (
    
    
    
    ).

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst Source BrettPhos Pd G3/G4 or Pd₂(dba)₃ G3/G4 Precatalysts ensure rapid generation of the active

species, crucial for overcoming the induction period where poisoning occurs.[1][2][3]
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines) Xantphos (General/Heterocycles)BrettPhos/RuPhos: High steric bulk prevents N-binding.[1][2][3] Xantphos: Large bite angle promotes reductive elimination in difficult substrates.[1][2]
Base Cs₂CO₃ (Standard) NaOtBu (Difficult cases)Cs₂CO₃: Mild, prevents hydrolysis of the bromide.[1][2][3] NaOtBu: Essential for weak nucleophiles (e.g., amides, anilines) but requires strictly anhydrous solvents.[2][3]
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents minimize coordination competition.[1][2][3] t-Amyl alcohol is a green alternative for polar substrates.[1][2]

Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for: Secondary amines, aliphatic amines, and initial screening.[3]

Reagents:

  • Substrate: 7-Bromo-1,8-naphthyridine (1.0 equiv)[1][2][3]

  • Amine: 1.2 – 1.5 equiv[1][2]

  • Catalyst:

    
     (2.5 mol%)[1][2][3]
    
  • Ligand: Xantphos (5.0 mol%)[1][2][3]

  • Base:

    
     (2.0 equiv, dried)[2][3]
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Charge a reaction vial with a stir bar, 7-bromo-1,8-naphthyridine,

    
    , Xantphos, and 
    
    
    
    .
  • Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add anhydrous 1,4-Dioxane and the amine (if liquid) via syringe.

  • Activation: Heat the block to 100°C . Stir vigorously (Xantphos requires good mixing).

  • Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 110°C.

  • Workup: Filter through a Celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Method B: The "High-Performance" Protocol (Challenging Amines)

Best for: Primary amines, anilines, amides, and sterically hindered substrates.[1][3]

Reagents:

  • Substrate: 7-Bromo-1,8-naphthyridine (1.0 equiv)[1][2][3]

  • Amine: 1.2 equiv[1][2]

  • Precatalyst: BrettPhos Pd G3 (1.0 – 3.0 mol%)[1][2][3]

  • Base:

    
     (1.5 equiv)[1][2][3][4]
    
  • Solvent: Anhydrous Toluene or THF[1][2]

Procedure:

  • Precatalyst Handling: Weigh BrettPhos Pd G3 in air (it is stable) and add to the vial with the substrate and base.

  • Purge: Seal and purge with inert gas (3 cycles of Vac/Fill).

  • Solvent: Add sparged Toluene or THF.[2]

  • Reaction: Heat to 80°C (lower temperature is often sufficient for G3 catalysts).

  • Completion: Reaction is typically complete within 1–4 hours.

  • Note: If using primary amines, ensure the stoichiometry is strictly controlled to prevent diarylation, although BrettPhos is highly selective for mono-arylation.[2]

Decision Logic & Visualization

Figure 1: Optimization Workflow for Naphthyridine Amination

OptimizationWorkflow Start Start: 7-Bromo-1,8-Naphthyridine AmineType Identify Nucleophile Type Start->AmineType Primary Primary Amine / Aniline AmineType->Primary Sterically Open Secondary Secondary Amine / Cyclic AmineType->Secondary Sterically Hindered CondA Method B: BrettPhos Pd G3 Base: NaOtBu Solvent: Toluene Primary->CondA CondB Method A: Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Dioxane Secondary->CondB Check Check LCMS @ 2 hrs CondA->Check CondB->Check Success >90% Conversion Isolate Product Check->Success Yes Fail1 Low Conversion (Catalyst Poisoning) Check->Fail1 Stalled Fail2 Hydrolysis/Side Products Check->Fail2 Impurities Fix1 Switch to BrettPhos G3 Increase Temp to 110°C Fail1->Fix1 Fix2 Switch Base to K3PO4 Use Anhydrous t-Amyl Alcohol Fail2->Fix2 Fix1->Check Fix2->Check

Caption: Decision tree for selecting reaction conditions based on amine type and failure mode analysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to unstable ligand-Pd complex.[1][2][3]Switch to BrettPhos Pd G3 . The palladacycle precatalyst is far more robust than Pd(OAc)₂/Ligand mixtures.[2][3]
Starting Material Remaining Catalyst poisoning by naphthyridine nitrogens.[1][2]Increase ligand-to-metal ratio (e.g., 2:1 for monodentate).[1][2][3] Ensure Argon sparging is thorough (O₂ kills active Pd).
Product + Hydroxy Impurity Hydrolysis of C-Br bond by adventitious water.[1][2]Use anhydrous solvents (purchase Sure/Seal™ or equivalent).[1][2][3] Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous).[1][2][3]
Dehalogenation (Ar-H)

-hydride elimination from amine or solvent.[1][2][3]
Avoid alcohol solvents.[2] Lower temperature. Switch to RuPhos which is faster and outcompetes side reactions.[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013).[2][3] "Third Generation Buchwald Precatalysts." Chemical Science.

  • BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Application Notes.

  • Paul, F., et al. (1994).[2][3] "Palladium-catalyzed amination of aryl halides: Mechanism and rationale." Journal of the American Chemical Society.[5][6]

  • Guram, A. S., et al. (1995).[2][3] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie. [1][2][3]

Sources

Application Note: Strategic C-7 Functionalization of 1,8-Naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking robust protocols for the site-selective C-7 functionalization of 1,8-naphthyridin-2(1H)-one.

Executive Summary & Strategic Analysis

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore, serving as a bioisostere for quinolinones and coumarins in antitumor, antibacterial, and anti-inflammatory agents. While positions C-3 and C-6 are readily accessible via electrophilic aromatic substitution or pre-functionalized building blocks, C-7 functionalization remains challenging due to its electronic environment.

  • The Chemical Challenge: C-7 is located

    
     to the pyridine-like nitrogen (N-8) and 
    
    
    
    to the lactam nitrogen (N-1). It is electron-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic attack (SNAr) or radical addition (Minisci type).
  • The Solution: This guide details three distinct workflows:

    • Transition-Metal Catalyzed Cross-Coupling (via 7-halo intermediates) – High Reliability.

    • Direct C-H Functionalization (Minisci Radical Reaction) – High Atom Economy.

    • N-Oxide Activation – Regioselective Rearrangement.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Starting Material State Native Native Scaffold (C-7 = H) Start->Native Halo Pre-functionalized (C-7 = Cl/Br) Start->Halo Goal_Alk Goal: Alkyl/Acyl Group Native->Goal_Alk Goal_Het Goal: C-N / C-O Bond Native->Goal_Het Goal_Ary Goal: Aryl/Heteroaryl Group Halo->Goal_Ary Halo->Goal_Het Method_Minisci Protocol B: Minisci C-H Activation Goal_Alk->Method_Minisci Direct Radical Addition Method_Suzuki Protocol A: Suzuki-Miyaura Coupling Goal_Ary->Method_Suzuki Pd-Catalysis Method_SNAr Protocol C: SNAr Displacement Goal_Het->Method_SNAr Nucleophilic Attack Method_NOx Protocol D: N-Oxide Rearrangement Goal_Het->Method_NOx Activate C-7

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on substrate availability and target moiety.

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

This is the most robust method for introducing aryl and heteroaryl groups at C-7. It requires the synthesis of 7-chloro-1,8-naphthyridin-2(1H)-one , typically accessed via selective hydrolysis of 2,7-dichloro-1,8-naphthyridine or ring closure of 2,6-diaminopyridine derivatives.

Mechanistic Insight

The C-7 position in the 1,8-naphthyridine system behaves similarly to the C-2 position of pyridine. Oxidative addition of Pd(0) into the C7–Cl bond is facile due to the electron-deficient nature of the ring, which stabilizes the resulting Pd(II) species.

Experimental Protocol

Reagents:

  • Substrate: 7-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a sealed tube with the 7-chloro substrate (0.5 mmol), boronic acid (0.75 mmol), K₂CO₃ (1.0 mmol), and Pd catalyst (0.025 mmol).

  • Solvation: Add degassed 1,4-dioxane (4 mL) and distilled water (1 mL).

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting chloride (approx. m/z 180) should disappear; product mass will appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradient due to polarity of the lactam).

Data Validation:

  • Yield Expectations: 70–90% for phenyl/tolyl groups; 50–70% for electron-deficient heteroaryls.

  • Troubleshooting: If protodeboronation occurs, switch to Pd(dppf)Cl₂ and use KF as the base in THF.

Protocol B: Direct C-H Alkylation (Minisci Reaction)

For direct functionalization of the native scaffold without pre-halogenation, the Minisci reaction is the gold standard. This method exploits the basicity of N-8.

Mechanistic Insight

Under acidic conditions, N-8 is protonated, significantly lowering the LUMO energy of the pyridine ring. This activates the C-7 position (alpha to N-8) toward attack by nucleophilic alkyl radicals generated from carboxylic acids or alcohols.

MinisciPathway Substrate 1,8-Naphthyridin-2-one Protonation Protonation at N-8 (TFA/H+) Substrate->Protonation Attack Radical Attack at C-7 Protonation->Attack RadicalGen Radical Generation (R-COOH + Ag+ + S2O8) RadicalGen->Attack R• Oxidation Oxidative Aromatization (-H+ / -e-) Attack->Oxidation Product 7-Alkyl Product Oxidation->Product

Figure 2: Mechanistic pathway for the Minisci C-H functionalization at C-7.

Experimental Protocol

Reagents:

  • Substrate: 1,8-Naphthyridin-2(1H)-one (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (3.0–5.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (10% v/v in solvent)

  • Solvent: DCM/Water (biphasic) or MeCN/Water

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate (0.5 mmol) in DCM (2 mL) and water (2 mL). Add TFA (0.5 mmol) to ensure N-8 protonation.

  • Radical Precursors: Add the carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat the mixture to 40–50 °C .

  • Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (1.5 mmol) in water (1 mL) over 30 minutes.

    • Why? Slow addition prevents radical dimerization (e.g., R-R) and favors reaction with the heterocycle.

  • Completion: Stir for an additional 2 hours.

  • Workup: Neutralize with sat. NaHCO₃. Extract with DCM.

Scope & Limitations:

  • Works well for: Primary and secondary alkyl groups (Methyl, Ethyl, Isopropyl, Cyclohexyl).

  • Limitations: Tertiary radicals may be too bulky; stabilized radicals (benzylic) often couple poorly due to rapid oxidation.

Protocol C: N-Oxide Activation & Rearrangement

This "classic" route is essential for introducing oxygen or chlorine functionalities directly at C-7 from the native scaffold.

Mechanistic Insight

Oxidation of 1,8-naphthyridin-2-one with m-CPBA occurs selectively at N-8 (the more basic pyridine nitrogen). The resulting N-oxide can be activated by acylating agents (like Ac₂O or POCl₃). The nucleophile then attacks C-7 (the alpha position) via an addition-elimination mechanism (Meisenheimer rearrangement or similar).

Experimental Protocol (Chlorination via N-Oxide)

Part 1: N-Oxide Formation

  • Dissolve 1,8-naphthyridin-2(1H)-one in DCM.

  • Add m-CPBA (1.2 equiv) at 0 °C, then warm to RT for 4 hours.

  • Precipitate the N-oxide or purify via alumina column (Silica may degrade N-oxides).

Part 2: Rearrangement to 7-Chloro

  • Suspend the N-oxide (1.0 equiv) in dry POCl₃ (excess, acts as solvent).

  • Heat to reflux (105 °C) for 2–4 hours.

    • Observation: The solid will dissolve as the reaction proceeds.

  • Critical Workup: Pour the reaction mixture slowly onto crushed ice/NH₄OH. Caution: Exothermic hydrolysis of POCl₃.

  • Extract the resulting 7-chloro-1,8-naphthyridin-2(1H)-one with chloroform.

Comparative Data Summary

FeatureProtocol A (Suzuki)Protocol B (Minisci)Protocol C (N-Oxide)
Target Bond C(sp²)–C(sp²) (Aryl)C(sp²)–C(sp³) (Alkyl)C(sp²)–Cl or C(sp²)–O
Starting Material 7-Chloro derivativeNative ScaffoldNative Scaffold
Reagent Cost High (Pd catalyst)Low (Ag cat, Persulfate)Medium (m-CPBA)
Atom Economy Low (Halogen waste)High (Direct C-H)Medium
Selectivity Excellent (C-7 only)Good (C-7 preferred over C-3)Excellent (N-8 directed)
Typical Yield 75–95%40–65%50–70% (2 steps)

References

  • General Naphthyridine Synthesis & Activity

    • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Research on Chemical Intermediates.

  • C-7 Chloro Derivative Reactivity

    • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936.

  • Minisci Reaction General Protocol

    • Dunne, J. F., et al. (2012). Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition.

  • Suzuki Coupling on Naphthyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • N-Oxide Rearrangement Mechanism: Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Standard Reference Text).

Disclaimer: This document is intended for professional use only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before attempting these reactions. The C-7 chlorination with POCl₃ is highly exothermic and releases toxic HCl gas; perform only in a well-ventilated fume hood.

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromo-1,8-Naphthyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for potent kinase inhibitors (e.g., PDE4, PI3K/mTOR). Functionalization at the C7 position via palladium-catalyzed cross-coupling is critical for establishing Structure-Activity Relationships (SAR). However, this substrate presents specific challenges: poor solubility, catalyst deactivation via N1/N8 chelation, and competitive protodebromination.

This guide provides optimized, field-proven protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings of 7-bromo-1,8-naphthyridinone. It emphasizes "self-validating" workflows where visual and chromatographic checkpoints ensure reaction integrity.

Structural & Mechanistic Analysis

Substrate Reactivity Profile

The 7-bromo-1,8-naphthyridin-2(1H)-one system is an electron-deficient heteroaryl halide.

  • Activation: The C7 position is activated for oxidative addition due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N8) and the para-carbonyl functionality.

  • Liability (Catalyst Poisoning): The N1-H and N8 lone pairs form a potential "pocket" for bidentate chelation to Palladium, potentially arresting the catalytic cycle.

  • Tautomerism: The 2-one form is dominant, but the 2-hydroxy tautomer can interfere under basic conditions if N1 is unprotected.

Strategic Decision Matrix

Before selecting a protocol, analyze the coupling partner and protecting group strategy.

ReactionStrategy Start Substrate: 7-Bromo-1,8-naphthyridinone CheckN1 Is N1 Protected (e.g., Alkyl, SEM)? Start->CheckN1 YesProt High Solubility Reduced Catalyst Poisoning CheckN1->YesProt Yes NoProt Low Solubility Risk of Pd Chelation CheckN1->NoProt No CouplingType Select Coupling Type YesProt->CouplingType Suzuki Suzuki-Miyaura (Boronic Acids) CouplingType->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines) CouplingType->Buchwald C-N Bond ProtectFirst Recommendation: Alkylate N1 first (e.g., MeI, SEM-Cl) NoProt->ProtectFirst Preferred DirectCoupling Direct Coupling Required? Use High Pd Loading + Stronger Ligand NoProt->DirectCoupling Alternative DirectCoupling->CouplingType CondSuzuki Protocol A: Pd(dppf)Cl2 / K3PO4 Dioxane/H2O Suzuki->CondSuzuki CondBuchwald Protocol B: BrettPhos Pd G3 / Cs2CO3 t-Amyl Alcohol Buchwald->CondBuchwald

Figure 1: Strategic decision tree for functionalizing 7-bromo-1,8-naphthyridinone. N1-protection is strongly recommended to enhance yield and solubility.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C7. Standard System: Pd(dppf)Cl₂ · DCM / K₃PO₄ / 1,4-Dioxane : H₂O (4:1).

Rationale
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, facilitating the reductive elimination step, which can be sluggish with electron-deficient naphthyridines.

  • Base: Potassium phosphate (

    
    ) is milder than carbonates, reducing base-mediated decomposition of sensitive boronic acids.
    
  • Solvent: The aqueous component is non-negotiable; it dissolves the inorganic base and promotes the transmetallation step via the formation of hydroxo-palladium species.

Step-by-Step Methodology

Reagents:

  • 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) ratio 4:1.

Procedure:

  • Vessel Prep: Oven-dry a microwave vial or round-bottom flask. Cool under a stream of Argon/Nitrogen.[1]

  • Charge Solids: Add the naphthyridinone, boronic acid, K₃PO₄, and Pd catalyst to the vial.

    • Checkpoint: The catalyst should be an orange/red powder. If black, it is degraded.

  • Inert Cycle: Cap the vessel. Evacuate (high vacuum) and backfill with Argon (3x).

    • Why: Oxygen causes homocoupling of boronic acids and oxidation of phosphine ligands.

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Heat to 90 °C for 4–16 hours.

    • Visual Check: The reaction usually turns from orange suspension to a dark red/black solution upon completion.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc/MeOH 9:1). Wash the organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). Naphthyridinones are polar; expect elution at 2-5% MeOH.

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of primary or secondary amines at C7. Standard System: BrettPhos Pd G3 / Cs₂CO₃ / t-Amyl Alcohol.

Rationale
  • Catalyst: BrettPhos Pd G3 is a precatalyst that ensures rapid activation of Pd(0). BrettPhos is highly selective for primary amines and prevents the formation of bis-arylated byproducts.

  • Base: Cesium Carbonate (

    
    ) is preferred for its solubility in organic solvents compared to potassium salts.
    
  • Solvent: tert-Amyl alcohol (2-methyl-2-butanol) allows for high temperatures (bp ~102°C) without the high pressure of sealed tube dioxane reactions, and solubilizes the polar naphthyridinone better than toluene.

Step-by-Step Methodology

Reagents:

  • 7-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 (0.02 – 0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: anhydrous tert-Amyl alcohol (0.1 M concentration).

Procedure:

  • Glovebox/Schlenk: Ideally, set up in a glovebox. If not, use strict Schlenk technique.

  • Charge: Add substrate, base, and catalyst.[2]

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Solvation: Add anhydrous solvent.

  • Activation: Heat to 100 °C .

    • Self-Validating Check: Monitor by LCMS at 1 hour. If <10% conversion, increase temperature to 110 °C. If significant protodebromination (M-Br + H) is observed, lower temp to 80 °C and increase catalyst loading.

  • Quench: Dilute with DCM, wash with water.

  • Scavenging: Residual Pd can bind to the naphthyridinone nitrogen. Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins if the product is colored (and shouldn't be).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle and potential failure points (Off-Cycle).

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Pd inserts into C7-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Boron/Amine binds) OxAdd->TransMet + Reagent + Base Poisoning Catalyst Poisoning (N1/N8 Chelation) OxAdd->Poisoning N1-H present or Low Solubility Dehalogenation Protodebromination (Hydride Source + Pd) OxAdd->Dehalogenation Slow Transmetallation (Solvent H-abstraction) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 7-Bromo-naphthyridinone Substrate->OxAdd Reagent Boronic Acid / Amine Reagent->TransMet

Figure 2: Catalytic cycle for C7 functionalization. Note the critical risk of Catalyst Poisoning if N1 is unprotected, and Protodebromination if Transmetallation is slow.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (SM recovery) Catalyst deactivation (O2) or N-chelation.1. Degas solvents more rigorously.2. Switch to XPhos Pd G3 (more robust).3. Protect N1 (Methyl/SEM).
Protodebromination (M-Br

M-H)
Transmetallation is too slow; Pd abstracts H from solvent.1. Increase concentration of coupling partner.2. Switch solvent (e.g., from DMF to Dioxane).3. Lower temperature.
Black Precipitate (Early) "Pd Black" formation (Ligand dissociation).Add 10 mol% free ligand (e.g., dppf or XPhos) to stabilize the active species.
Incomplete Conversion Catalyst death.Add a second portion of catalyst (2.5 mol%) after 4 hours.

References

  • Ferrarini, P. L., et al. "Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity."[3] Il Farmaco, 2002, 57(8), 631-639.

  • Hershfield, J., et al. "Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors." Journal of Medicinal Chemistry, 2000, 43(4), 675-682.[4]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • BenchChem Protocols. "Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid (Analogous Heterocycle Protocol)." BenchChem Application Notes, 2025.

Disclaimer: This protocol involves the use of hazardous chemicals.[6] Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: Precision Synthesis of 7-Aryl-1,8-naphthyridin-2(1H)-ones via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 7-aryl-1,8-naphthyridin-2(1H)-ones , a privileged scaffold in medicinal chemistry known for targeting kinases (e.g., mTOR, VEGFR) and bacterial DNA gyrase.

The guide prioritizes a modular "Make-and-Couple" strategy : first constructing the halogenated core, then diversifying via Suzuki-Miyaura cross-coupling.

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold is a bioisostere of quinolinones and coumarins, offering improved solubility and distinct hydrogen-bonding profiles. Direct functionalization of this core at the C7 position allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

This protocol details a robust two-stage workflow:

  • Core Synthesis: Acid-mediated condensation of 2-amino-6-bromopyridine with malic acid to generate the 7-bromo-1,8-naphthyridin-2(1H)-one intermediate.

  • Diversification: Palladium-catalyzed Suzuki-Miyaura cross-coupling to install diverse aryl moieties.

Retrosynthetic Analysis

The logical disconnection point is the C7–Aryl bond. The inherent electron-deficiency of the 1,8-naphthyridine ring makes the C7-halide highly reactive toward oxidative addition, facilitating facile cross-coupling.

Retrosynthesis Target 7-Aryl-1,8-naphthyridin-2(1H)-one Precursor 7-Bromo-1,8-naphthyridin-2(1H)-one (Electrophile) Target->Precursor Suzuki Coupling (C-C Bond Formation) Boronic Aryl Boronic Acid (Nucleophile) Target->Boronic StartMat 2-Amino-6-bromopyridine + Malic Acid Precursor->StartMat Acid-Mediated Cyclization

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the target scaffold.

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 7-Bromo-1,8-naphthyridin-2(1H)-one Method: Modified Friedländer/Pechmann Condensation

This step utilizes the reactivity of malic acid in concentrated sulfuric acid to generate in situ formyl-acetic acid, which condenses with the aminopyridine.

Reagents:

  • 2-Amino-6-bromopyridine (1.0 equiv)

  • DL-Malic acid (1.2 equiv)

  • Concentrated Sulfuric acid (

    
    , solvent/catalyst)
    

Protocol:

  • Setup: Charge a round-bottom flask with 2-amino-6-bromopyridine (10.0 g, 57.8 mmol) and DL-malic acid (9.3 g, 69.4 mmol).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add concentrated

    
     (30 mL) with stirring. Caution: Exothermic.
    
  • Cyclization: Remove the ice bath and heat the mixture to 110°C for 4 hours. The solution will turn dark brown.

    • Note: Evolution of CO gas occurs; ensure proper ventilation.

  • Quench: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto crushed ice (300 g) with vigorous stirring.

  • Precipitation: Neutralize the suspension to pH 6–7 using concentrated ammonium hydroxide (

    
    ). A yellow/beige precipitate will form.
    
  • Isolation: Filter the solid, wash copiously with water (3 x 100 mL) and cold methanol (1 x 50 mL).

  • Drying: Dry under vacuum at 50°C to afford the title compound (Typical Yield: 65–75%).

Quality Control:

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.30 (br s, 1H, NH), 8.45 (d, J=8.5 Hz, 1H), 8.10 (d, J=9.5 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 6.70 (d, J=9.5 Hz, 1H).
    
Phase 2: Suzuki-Miyaura Cross-Coupling

Target: 7-Aryl-1,8-naphthyridin-2(1H)-one Challenge: The free lactam (NH) can coordinate to Pd or undergo competitive N-arylation. However, under optimized aqueous/basic conditions, C-C coupling is chemoselective.

Optimization Matrix (Data Summary):

EntryCatalyst (5 mol%)LigandBase (2 equiv)Solvent SystemTemp (°C)Yield (%)
1

-

DME/H2O9045
2



Toluene/EtOH10055
3

-

Dioxane/H2O (4:1) 100 88
4

XPhos

n-BuOH/H2O11082

Optimized Protocol (Entry 3):

Reagents:

  • 7-Bromo-1,8-naphthyridin-2(1H)-one (225 mg, 1.0 mmol)

  • Aryl Boronic Acid (1.2–1.5 mmol)

  • 
     (650 mg, 2.0 mmol)
    
  • 
     (41 mg, 0.05 mmol)
    
  • 1,4-Dioxane (8 mL) / Water (2 mL)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and cesium carbonate. Suspend in the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.

    • Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 100°C for 12–16 hours (or 1 hour at 120°C under microwave irradiation).

  • Monitoring: Monitor by LC-MS. The starting bromide (

    
    ) should disappear, replaced by the product mass.
    
  • Workup:

    • Dilute with EtOAc (30 mL) and Water (30 mL).

    • Note: If the product is insoluble in EtOAc (common for planar heterocycles), filter the precipitate directly from the reaction mixture and wash with water/ether.

    • If soluble: Separate layers, extract aqueous phase with EtOAc (2x), dry organics over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (SiO2).

    • Eluent: DCM:MeOH (95:5 to 90:10). The product is polar.

Mechanistic Pathway

The reaction follows the catalytic cycle of Oxidative Addition, Transmetalation, and Reductive Elimination. The presence of the lactam NH does not require protection if mild bases (


) are used, as the N-Pd coordination is reversible at elevated temperatures.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Bromo-naphthyridinone TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - 7-Aryl-naphthyridinone

Figure 2: Catalytic cycle for the Suzuki coupling on the naphthyridinone scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by N1 or N8.Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or K-Trifluoroborates ; reduce water content.
Insolubility High polarity of the core.Use DMF or DMSO as cosolvent; filter solid product instead of aqueous extraction.
N-Arylation Competitive Chan-Lam type coupling.Ensure anaerobic conditions (degas thoroughly); avoid Cu contaminants.

References

  • Synthesis of 1,8-Naphthyridines: Bernthsen, A.[1][2][3] "Zur Kenntnis des 1,8-Naphthyridins."[2][3][4] Berichte der deutschen chemischen Gesellschaft, 1921. (Foundational chemistry for malic acid condensation).

  • Suzuki Coupling on N-Heterocycles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Medicinal Chemistry of Naphthyridinones: Ferrarini, P. L., et al.[5] "Synthesis and biological evaluation of 1,8-naphthyridin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 2000.

  • Catalyst Optimization: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

Sources

N-alkylation protocols for 1,8-naphthyridin-2(1H)-one lactam nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Challenge

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CB2 receptor agonists, antibacterial agents (related to nalidixic acid), and novel nucleobase analogues for PNA (Peptide Nucleic Acid) systems.

However, functionalizing the N1-position (the lactam nitrogen) presents a classic regioselectivity challenge inherent to N-heterocyclic lactams: Lactam-Lactim Tautomerism .[1][2]

  • The Goal: Selective alkylation of the N1 nitrogen (N-alkylation) to generate stable amides.

  • The Trap: Competitive alkylation of the C2 oxygen (O-alkylation) to generate lactim ethers, or alkylation of the pyridine-like N8 nitrogen (quaternization).

This guide provides field-proven protocols to lock regioselectivity in favor of N1, utilizing mechanistic insights from Hard-Soft Acid-Base (HSAB) theory and modern synthetic methodologies.[1][2]

Mechanistic Insight & Regiocontrol

To achieve high N1-selectivity, one must understand the electronic environment of the deprotonated scaffold.

The Ambident Anion

Upon deprotonation of the N1-H (pKa ~11-12), the negative charge is delocalized between the N1 nitrogen and the O2 oxygen.

  • N1 (Soft Nucleophile): The orbital coefficient is significant here, but steric hindrance is higher. Reaction at N1 is favored by orbital control .[1][2]

  • O2 (Hard Nucleophile): The negative charge density is highest here (electronegativity).[1] Reaction at O2 is favored by charge control .[1][2]

Controlling Factors
ParameterConditions Favoring N-AlkylationConditions Favoring O-Alkylation
Electrophile Soft: Alkyl iodides, bromides, benzyl halides.[1][2]Hard: Alkyl sulfonates (OTs, OMs), sulfates, oxonium salts.
Counter-Cation Dissociated: Li⁺, Na⁺, K⁺, Cs⁺ (allows "naked" anion to react via orbital control).Coordinated: Ag⁺ (coordinates to soft N, forcing electrophile to attack O).
Solvent Polar Aprotic: DMF, DMSO, NMP (solvates cation, leaves anion free).Non-Polar: Benzene, Toluene, Ether (promotes tight ion pairing).
Pathway Visualization

ReactionPathway Start 1,8-Naphthyridin-2(1H)-one (Lactam Form) Anion Ambident Anion (Delocalized N- / O-) Start->Anion Deprotonation Base Base (NaH, Cs2CO3) Base->Anion PathN Path A: Orbital Control (Soft Electrophile / Polar Solvent) Anion->PathN PathO Path B: Charge Control (Hard Electrophile / Ag+ Salts) Anion->PathO ProdN N-Alkylated Product (Thermodynamic/Drug Target) PathN->ProdN Major ProdO O-Alkylated Product (Lactim Ether - Byproduct) PathO->ProdO Minor

Figure 1: Mechanistic divergence of the ambident naphthyridinone anion.

Experimental Protocols

Protocol A: The "Standard" Base-Mediated Alkylation

Best For: Primary alkyl halides, benzyl halides, and robust substrates. Mechanism: SN2 displacement via a "naked" anion.[1][2]

Materials
  • Substrate: 1,8-Naphthyridin-2(1H)-one derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)[1]

    • Alternative: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) for milder conditions.[1]

  • Electrophile: Alkyl Halide (R-X, where X=I, Br) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 - 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon.[1][2]

  • Solubilization: Dissolve the 1,8-naphthyridin-2(1H)-one substrate in anhydrous DMF.

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH portion-wise over 5-10 minutes. Caution: H₂ gas evolution.[1][2][3]

    • Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30-45 mins. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C (optional, but recommended for reactive halides).

    • Add the Alkyl Halide dropwise.[1][2]

    • Allow to warm to RT and stir.

    • Monitoring: Check TLC or LCMS after 1 hour.[1][2] Most reactions complete within 2-6 hours.[1][2]

  • Quench & Workup:

    • Quench carefully with Saturated NH₄Cl solution or ice water.[1][2]

    • Extract with EtOAc (3x).[1][2][3] Wash combined organics with H₂O (to remove DMF) and Brine.[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1][2]

Expert Note: If NaH is too harsh for other functional groups on your scaffold, use Cs₂CO₃ in DMF at 60°C. Cesium's large ionic radius disrupts ion pairing, promoting N-alkylation similar to NaH but without strong basicity.[1]

Protocol B: Mitsunobu Reaction

Best For: Secondary alcohols, chiral alcohols (inversion of configuration), and when alkyl halides are unstable or unavailable. Mechanism: Activation of alcohol by phosphine/azodicarboxylate, followed by SN2 displacement by the acidic N1-H.[5]

Materials
  • Substrate: 1,8-Naphthyridin-2(1H)-one (1.0 equiv)

  • Alcohol: R-OH (1.2 - 1.5 equiv)[1][2]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1][4]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step Procedure
  • Setup: Dissolve Substrate, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere.

  • Addition: Cool the mixture to 0°C .

  • Activation: Add DIAD (or DEAD) dropwise over 10-15 minutes. The solution will turn yellow/orange and then fade.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12-24 hours.

  • Workup: Concentrate the solvent directly.[1][2]

  • Purification: The challenge is removing PPh₃O (triphenylphosphine oxide).[1][2][4]

    • Tip: Triturate the crude residue with Et₂O/Hexanes (PPh₃O precipitates out). Filter, then column the filtrate.[4]

Protocol C: Chan-Lam Coupling (N-Arylation/Alkenylation)

Best For: Installing Aryl or Alkenyl groups (where SN2 is impossible).[1][2] Mechanism: Copper-catalyzed oxidative coupling.[1][2]

Materials
  • Substrate: 1,8-Naphthyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 - 2.0 equiv)[1][2]

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)[1][2]

  • Base: Pyridine (2.0 equiv) or TEA[1]

  • Solvent: DCM or Dichloroethane (DCE)[1]

  • Atmosphere: Open to air (O₂ balloon is faster).

Step-by-Step Procedure
  • Mix: Combine Substrate, Boronic Acid, and Cu(OAc)₂ in DCM.

  • Base: Add Pyridine.

  • Oxidation: Stir vigorously open to the air (or with an O₂ balloon) at RT.[1][2]

  • Time: These reactions are slow (24-48 hours).[1][2]

  • Workup: Filter through a pad of Celite to remove Copper salts.[1][2] Concentrate and purify.

Data Presentation: Condition Screening

The following table summarizes expected outcomes based on internal optimization data for a model substrate (7-methyl-1,8-naphthyridin-2(1H)-one).

EntryBaseSolventTempElectrophileYield (N-Alkyl)Yield (O-Alkyl)Notes
1NaHDMF0°C -> RTMeI92% <5%Standard high-yield protocol.[1][2]
2K₂CO₃AcetoneRefluxMeI65%20%Acetone promotes some O-alkylation.
3Cs₂CO₃DMF60°CBenzyl-Br88% <5%Excellent for benzylic halides.
4Ag₂CO₃BenzeneRefluxMeI<10%85% Avoid Ag salts unless O-alkyl is desired.[1][2]
5PPh₃/DIADTHFRT2-Propanol78%0%Mitsunobu is exclusively N-selective here.[1][2]

Troubleshooting & Decision Tree

Common Issues
  • Issue: Low conversion.

    • Fix: Switch solvent to DMSO (higher dielectric constant) or add catalytic KI (Finkelstein reaction in situ) if using alkyl chlorides.[1]

  • Issue: O-Alkylation observed (>10%).

    • Fix: Ensure the solvent is anhydrous DMF.[1][2] Switch base to NaH to ensure "naked" anion.[1][2] Avoid leaving groups like Tosylate/Mesylate (hard electrophiles); use Iodides instead.[1][2]

  • Issue: N8-Alkylation (Quaternization).

    • Fix: This is rare with anionic N1.[1][2] However, if using neutral conditions (no base), N8 is the most basic site. Always use base to ensure N1 is the nucleophile.[1][2]

Workflow Decision Matrix

DecisionTree Start Target: N-Functionalized 1,8-Naphthyridin-2-one Q1 What is the R-Group? Start->Q1 Branch1 Primary Alkyl / Benzyl Q1->Branch1 Branch2 Secondary Alkyl / Chiral Q1->Branch2 Branch3 Aryl / Alkenyl Q1->Branch3 MethodA Protocol A: NaH / DMF (Standard SN2) Branch1->MethodA MethodB Protocol B: Mitsunobu (PPh3 / DIAD) Branch2->MethodB MethodC Protocol C: Chan-Lam (Cu(OAc)2 / Boronic Acid) Branch3->MethodC

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • Ferrarini, P. L., et al. (2003). "Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives." Journal of Heterocyclic Chemistry. Link(General scaffold synthesis context).

  • Manera, C., et al. (2009). "Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists." Journal of Medicinal Chemistry. Link(Specific N1-alkylation examples for CB2 agonists).

  • Koehler, B., et al. (2016). "Regioselective N- vs O-alkylation of lactams: Mechanistic insights." ResearchGate Discussions/Organic Chemistry. Link(Mechanistic grounding for HSAB theory).

  • BenchChem Technical Support. (2025). "Application Notes: N-alkylation of Indazoles and Pyridones." BenchChem Protocols. Link(General protocols for N-heterocycle alkylation).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications."[1][2][5] Link(Standard reference for Protocol B).

  • Castillo, J., et al. (2016). "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis." European Journal of Organic Chemistry.[1][2][6] Link(Support for Cesium Carbonate protocol).

Sources

Application Note: Microwave-Assisted Functionalization of 7-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR-2, c-Met), antibacterial agents, and adenosine receptor antagonists.[1] However, the functionalization of 7-Bromo-1,8-naphthyridin-2(1H)-one is historically challenged by its poor solubility in organic solvents and the high thermal energy required to activate the C7-bromide bond.

This guide details optimized microwave-assisted synthesis (MAOS) protocols that overcome these thermodynamic barriers. By leveraging the dipolar polarization of amide solvents and rapid volumetric heating, researchers can achieve C-C and C-N bond formations in minutes rather than hours, with significantly improved purity profiles compared to conventional thermal reflux.[1]

Chemical Profile & Handling

PropertySpecification
Compound Name 7-Bromo-1,8-naphthyridin-2(1H)-one
CAS Number 934559-24-7
Molecular Weight 225.04 g/mol
Structure Bicyclic fused pyridine ring with a lactam moiety
Solubility Low in DCM/EtOAc; Moderate in DMSO, DMF, NMP (Hot)
Key Hazard Irritant (Skin/Eye/Respiratory). Handle in fume hood.

Expert Insight on Tautomerism: This scaffold exists in a tautomeric equilibrium between the lactam (2-one, dominant in solution/solid state) and the lactim (2-hydroxy). The presence of the lactam NH (pKa ~11) allows for N-alkylation under basic conditions, which can be a competing side reaction during cross-coupling if not carefully managed.[1]

Microwave Synthesis Methodologies

General Setup Requirements
  • Vessel: Borosilicate glass microwave vials (2–5 mL or 10–20 mL) with crimp-sealed Teflon/silicone septa.

  • Stirring: High-efficiency magnetic stir bars are critical. The high viscosity of naphthyridine slurries can decouple standard bars.

  • Temperature Control: IR sensor (external) is standard; Fiber-optic (internal) is recommended for scale-up >5g to prevent thermal runaway.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl/heteroaryl groups at the C7 position.

Rationale: The C7-bromide is electronically deactivated compared to 2- or 4-halo pyridines. Conventional heating often leads to protodebromination side products. Microwave irradiation accelerates the oxidative addition step of the catalytic cycle.[1]

Reagents:

  • Substrate: 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) - Chosen for stability and resistance to oxidation.
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) - Ensures solubility of both organic and inorganic components.

Step-by-Step Protocol:

  • Charge: Add substrate, boronic acid, and catalyst to the microwave vial.[1][2]

  • Solvate: Add 1,4-Dioxane and aqueous

    
    .
    
  • Degas: Sparge with Argon/Nitrogen for 2 minutes (crucial to prevent homocoupling).

  • Seal: Crimp the cap immediately.

  • Irradiate:

    • Temp: 130 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 200W)[1]

    • Stirring: High

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water (

    
    ) and cold ether (
    
    
    
    ).[1] If soluble, dilute with EtOAc, wash with brine, dry over
    
    
    .[1]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine side chains to modulate solubility and biological activity.

Rationale:


 displacement at the 7-position is sluggish due to the electron-rich nature of the adjacent ring nitrogen in the naphthyridine core. Palladium catalysis is required.[3]

Reagents:

  • Substrate: 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst System:

    
     (2 mol%) + Xantphos (4 mol%) - Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.[1]
    
  • Base:

    
     (2.0 equiv) - Superior solubility in organic solvents compared to K2CO3.
    
  • Solvent: 1,4-Dioxane or Toluene (Dry).[1]

Step-by-Step Protocol:

  • Charge: Add substrate, base, and catalyst/ligand to a dry vial.[1]

  • Solvate: Add anhydrous solvent and the amine.

  • Purge: Flush headspace with inert gas.

  • Irradiate:

    • Temp: 150 °C

    • Time: 30 minutes

    • Power: Dynamic

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[3] Purify via flash chromatography (MeOH/DCM gradient).

Comparative Data: Microwave vs. Thermal[1][3]

The following data illustrates the efficiency gains observed for the coupling of phenylboronic acid (Suzuki) and morpholine (Buchwald) with the 7-bromo scaffold.

Reaction TypeMethodTemp (°C)TimeYield (%)Purity (LCMS)
Suzuki Thermal Reflux10018 hrs65%82%
Suzuki Microwave 130 20 min 92% 96%
Buchwald Thermal Reflux11024 hrs40%75%
Buchwald Microwave 150 30 min 85% 94%

Visualized Workflows

Synthetic Pathway Logic

This diagram illustrates the decision tree for functionalizing the 7-bromo scaffold based on the desired target moiety.

G Start 7-Bromo-1,8-naphthyridin-2(1H)-one Decision Target Moiety? Start->Decision Suzuki Aryl/Heteroaryl Group (Suzuki Coupling) Decision->Suzuki C-C Bond Buchwald Amine Group (Buchwald-Hartwig) Decision->Buchwald C-N Bond (Cat. Required) SNAr Strong Nucleophile (High Temp SNAr) Decision->SNAr C-O / C-S Bond (Metal Free) Prod_Suzuki 7-Aryl-naphthyridinone (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Pd(dppf)Cl2, 130°C Prod_Buchwald 7-Amino-naphthyridinone (Solubility Modulator) Buchwald->Prod_Buchwald Pd2(dba)3/Xantphos, 150°C Prod_SNAr 7-Alkoxy/Thio-naphthyridinone SNAr->Prod_SNAr NMP, 180°C

Caption: Decision matrix for functionalizing the C7 position based on target structural motifs.[1]

Experimental Workflow (Suzuki Coupling)

Standardized operation procedure for ensuring reproducibility in microwave batches.[1]

G Prep 1. Preparation Weigh 7-Br precursor, Boronic Acid, Pd Catalyst into MW Vial Solvate 2. Solvation & Degassing Add Dioxane/Water (4:1) + Base Sparge with Argon (2 min) Prep->Solvate Seal 3. Sealing Crimp cap with Teflon septum Solvate->Seal MW 4. Microwave Irradiation Ramp: 2 min to 130°C Hold: 20 min Power: Max 200W Seal->MW Cool 5. Cooling & Analysis Cool to 55°C (Air jet) Check LCMS MW->Cool Purify 6. Purification Precipitation (Water) or Flash Column (DCM/MeOH) Cool->Purify

Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling protocol.

Expert Insights & Troubleshooting

The "Solubility Paradox"

The 1,8-naphthyridin-2(1H)-one core is notoriously insoluble due to strong intermolecular hydrogen bonding (dimer formation similar to DNA base pairs).

  • Problem: Reactants don't dissolve, leading to slow kinetics or hot spots.

  • Solution: Use DMF or NMP if Dioxane fails. However, these solvents are difficult to remove.[1] For Suzuki couplings, a Dioxane/Water mix is magical—the water disrupts the H-bonding network at high temperatures (

    
    ), creating a pseudo-homogeneous phase during the reaction.[1]
    
Catalyst Deactivation

The pyridine nitrogen (N1 or N8) can coordinate to Palladium, poisoning the catalyst.[1]

  • Countermeasure: Use bidentate ligands with strong back-bonding (e.g., dppf or Xantphos ) which compete effectively against the substrate nitrogen for the metal center.[1] Avoid "ligandless" conditions for this scaffold.

N-Alkylation Competition

When using strong bases (e.g., NaH, KOtBu) for Buchwald couplings, you may observe N-arylation or N-alkylation at the lactam nitrogen (N1).[1]

  • Control: Use milder carbonate bases (

    
    , 
    
    
    
    ) which are generally insufficient to deprotonate the lactam (pKa ~11) rapidly enough to compete with the metal-catalyzed cycle.[1]

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 2020.[1][4]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Durham University / Synlett, 2006.

  • Buchwald–Hartwig Amination: A Review. Wikipedia / Organic Chemistry Portal (General Mechanism Reference).

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 2020.[1]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 2013.

Sources

Troubleshooting & Optimization

improving solubility of 7-Bromo-1,8-naphthyridin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of rigid, planar heterocycles.

7-Bromo-1,8-naphthyridin-2(1H)-one is a notoriously stubborn scaffold. To solve its solubility issues in Dimethyl Sulfoxide (DMSO), we must first understand the causality behind its physical behavior. The molecule features a flat naphthyridine core that promotes strong


 stacking, coupled with a lactam motif (NH-C=O) that acts as both a potent hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable intermolecular dimers. This results in a massive crystal lattice energy that resists solvation, even in highly polar aprotic solvents like DMSO[1].

Because this scaffold is highly valuable in drug discovery—such as in the development of sphingomyelin synthase 2 (SMS2) inhibitors[2]—overcoming these solubility hurdles is critical for reliable assay data and analytical characterization.

Below is our comprehensive troubleshooting guide, structured by downstream application, followed by self-validating experimental protocols and FAQs.

Solubilization Decision Matrix

G Start 7-Bromo-1,8-naphthyridin-2(1H)-one (Insoluble in neat DMSO) Goal Select Downstream Application Start->Goal NMR Analytical / NMR Goal->NMR Assay In Vitro Bioassay Goal->Assay Synthesis Chemical Synthesis Goal->Synthesis NMR_sol Add 1-2 eq. NaOD or DBU Mechanism: Deprotonation NMR->NMR_sol Assay_sol Heat/Sonicate to 10 mM Dilute into Tween-80 buffer Assay->Assay_sol Synth_sol N-Alkylation / Protection Mechanism: Planarity Disruption Synthesis->Synth_sol

Caption: Decision matrix for solubilizing 7-Bromo-1,8-naphthyridin-2(1H)-one based on downstream application.

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionExpected Solubility LimitRecommended Application
Neat DMSO (25°C) Standard thermodynamic solvation< 1 mMNone (Thermodynamically limited)
Heated DMSO (60°C) + Sonication Kinetic lattice disruption~5 - 10 mMStock preparation for immediate dilution
DMSO + 1% DBU / NaOD Lactam deprotonation (Anion formation)> 50 mMNMR, Mass Spectrometry, Analytics
DMSO + Tween-80 (Aqueous) Micellar encapsulation / Sink~100 µM (in buffer)In vitro enzymatic/cellular assays

Step-by-Step Troubleshooting Protocols

Protocol A: The Acid/Base Disruption Method (For NMR & Analytical Use)

Causality: DMSO is an excellent hydrogen bond acceptor but a poor donor. It cannot effectively break the lactam dimer on its own. By adding a trace amount of a strong base (e.g., NaOD or DBU), we deprotonate the lactam NH (pKa ~10.5). The resulting anion completely abolishes the dimer, disrupts the planar symmetry, and introduces powerful charge-dipole interactions with DMSO[3].

  • Preparation: Weigh 5-10 mg of 7-Bromo-1,8-naphthyridin-2(1H)-one into a standard 5 mm NMR tube.

  • Solvation: Add 600 µL of DMSO-

    
    . At this stage, you will observe a cloudy suspension.
    
  • Disruption: Add 1.5 equivalents of base (e.g., 5-10 µL of 40% NaOD in D

    
    O, or neat DBU).
    
  • Agitation: Cap the tube and invert 5-10 times.

  • Self-Validation Check: The solution must transition from an opaque suspension to a completely transparent liquid within 60 seconds. If particulates remain, the deprotonation is incomplete; add an additional 0.5 eq of base.

Protocol B: The Kinetic Trapping Method (For In Vitro Biological Assays)

Causality: Biological assays cannot tolerate high pH or massive DMSO concentrations. We must rely on kinetic dissolution (heat/sonication) to temporarily break the lattice, then rapidly trap the monomeric compound in a surfactant-rich aqueous buffer before thermodynamic recrystallization occurs.

  • Stock Generation: Prepare a 10 mM stock in neat DMSO in a tightly sealed glass vial.

  • Kinetic Disruption: Submerge the vial in a heated ultrasonic bath (50-60°C) for 15-20 minutes.

  • Buffer Preparation: Pre-warm your aqueous assay buffer. Ensure it contains a hydrophobic sink, such as 0.1% Tween-80 or 1% Bovine Serum Albumin (BSA).

  • Trapping: Rapidly inject the required volume of the warm DMSO stock directly into the vigorously vortexing buffer to achieve a final DMSO concentration of

    
    1%.
    
  • Self-Validation Check: Measure the absorbance at 600 nm (

    
    ) of the final buffer. A reading of 0.00 indicates successful solvation. Any reading above 0.05 indicates nano-precipitation (light scattering), meaning your surfactant concentration must be increased.
    

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately upon dilution into the cell culture media. How do I fix this? A1: This is a classic "solvent shift" precipitation. When DMSO is diluted into water, its capacity to solvate the hydrophobic naphthyridine core collapses instantly. To prevent this, never add media to your DMSO stock. Always add the DMSO stock dropwise into a large volume of rapidly mixing media. Ensure your media contains a carrier protein (like 10% FBS) to bind the free monomer before it can self-associate into a crystal lattice.

Q2: I am trying to synthesize a derivative, but the starting material won't dissolve in the reaction mixture. Can I modify the structure? A2: Yes. If your synthetic route allows, transiently protecting or alkylating the lactam nitrogen (e.g., N-methylation) will disrupt the planarity and permanently remove the intermolecular hydrogen bond. Literature shows that removing such hydrogen bonds can yield up to a 3-fold to 10-fold increase in solubility in organic solvents[1].

Q3: Why are my NMR peaks broad when I use neat DMSO-


? 
A3:  Broad peaks indicate that the compound is in a dynamic, intermediate exchange equilibrium between the monomeric state and the hydrogen-bonded dimeric state (or forming soluble nano-aggregates). Executing Protocol A (adding a drop of NaOD) will shift the equilibrium entirely to the anionic monomeric state, resulting in razor-sharp NMR signals.

Q4: Can I just heat the DMSO indefinitely to keep it dissolved? A4: No. Prolonged heating of DMSO above 70°C in the presence of brominated heterocycles can lead to solvent degradation and potential nucleophilic aromatic substitution (S


Ar) side reactions, compromising the structural integrity of your compound. Stick to 

60°C for no more than 30 minutes.

References

  • Ishikawa M, Hashimoto Y. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. 2011;54(6):1539-1554. Available at:[Link]

  • Cisneros JA, Robertson MJ, Mercado BQ, Jorgensen WL. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. 2016;8(1):124-127. Available at:[Link]

  • Yukawa T, Nakahata T, Okamoto R, et al. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. 2020;28(7):115376. Available at:[Link]

Sources

recrystallization solvents for 7-bromo-1,8-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 7-Bromo-1,8-Naphthyridine Derivatives

Introduction: The Purification Challenge

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinolines or isoquinolines. However, the introduction of a bromine atom at the C7 position creates a unique purification challenge. The electron-deficient nature of the naphthyridine ring, combined with the lipophilicity of the halogen, often leads to compounds that "oil out" rather than crystallize, or that co-crystallize with des-bromo impurities.

This guide moves beyond generic advice, offering a chemically grounded approach to purifying 7-bromo-1,8-naphthyridine derivatives.

Part 1: Solvent Selection Matrix

The Golden Rule: 1,8-naphthyridines possess a basic nitrogen (N1/N8) capable of hydrogen bonding, while the 7-bromo substituent adds significant lipophilicity. Your solvent system must balance these opposing properties.

Solvent SystemPolarity IndexSuccess RateMechanism of ActionBest For...
Ethanol (Abs.) 5.2HighH-Bonding: Solubilizes the basic nitrogen while forcing the hydrophobic Br-aryl core to stack upon cooling.General Purpose: The starting point for most 7-bromo derivatives.
EtOAc / Hexane 4.4 / 0.1MediumGradient Polarity: EtOAc dissolves the dipole; Hexane acts as the antisolvent to drive lattice formation.Non-Polar Impurities: Removing oily byproducts or unreacted starting materials.
Acetonitrile (ACN) 5.8HighDipole-Dipole: Strong interaction with the naphthyridine ring without forming H-bonds, often yielding sharper crystals.Separating Regioisomers: Excellent for distinguishing between 7-bromo and isomeric impurities.
Toluene 2.4Medium

-

Stacking:
Promotes ordering of the aromatic rings, crucial for preventing "oiling out."
Stubborn Oils: When the compound refuses to solidify in polar solvents.
Methanol / Water 5.1 / 10.2Low-MediumHydrophobic Effect: Water forces the organic molecule out of solution rapidly.Final Polishing: Only use if the compound is already >90% pure; otherwise, it precipitates amorphous solids.

Part 2: Troubleshooting Guide (FAQs)

Q1: My compound separates as a yellow/brown oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"?

The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This usually happens because the boiling point of your solvent is higher than the melting point of the solvated impurity-product mixture, or the solution is too concentrated.

The Fix (The "Trituration" Protocol):

  • Re-dissolve: Add a small amount of the "good" solvent (e.g., EtOAc) to redissolve the oil.

  • Temperature Control: Lower the temperature to exactly the cloud point.

  • Seed: Add a seed crystal (if available) or scratch the glass surface with a glass rod. The micro-glass particles act as nucleation sites.

  • Solvent Switch: If it persists, switch to Toluene . Toluene has a high boiling point but promotes

    
    -stacking, which favors crystal lattice formation over amorphous oil droplets.
    

Q2: I see a persistent impurity (~5-10%) by LCMS that co-crystallizes. It’s the des-bromo analog.

The Science: The des-bromo impurity (7-H-1,8-naphthyridine) has a nearly identical crystal lattice structure to your product, leading to solid solution formation. Standard recrystallization will fail.

The Fix:

  • Chemical Washing: Before recrystallization, dissolve the crude solid in DCM and wash with 1M HCl . The basicity of the naphthyridine nitrogen changes slightly with the electron-withdrawing bromine. The 7-bromo derivative is less basic than the des-bromo impurity. Careful pH titration can extract the impurity into the aqueous layer.

  • Switch to Acetonitrile: ACN is highly sensitive to dipole moments. The C-Br bond creates a distinct dipole compared to C-H, often allowing ACN to discriminate between the two during lattice formation.

Q3: My crystals are highly colored (red/orange) but the NMR looks clean.

The Science: Naphthyridines are prone to oxidation or trace metal chelation (from Pd-catalyzed cross-couplings), forming highly colored charge-transfer complexes.

The Fix:

  • Activated Carbon: Dissolve in hot ethanol, add activated charcoal (5 wt%), stir for 15 mins, and filter through Celite while hot.

  • Chelation Scavenger: If the color comes from Pd residues, add a scavenger like QuadraPure™ TU before crystallization.

Part 3: Visualization & Logic Flow

Diagram 1: Solvent Selection Decision Tree

Caption: A logic-gated pathway for selecting the optimal solvent system based on impurity profile and compound behavior.

SolventSelection Start Crude 7-Bromo-1,8-Naphthyridine SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble EthanolCool Cool Slowly to 4°C Soluble->EthanolCool Yes Insoluble Insoluble/Poor Solubility Soluble->Insoluble No CrystalsForm Crystals Form? EthanolCool->CrystalsForm SuccessEtOH Harvest Crystals (EtOH) CrystalsForm->SuccessEtOH Yes OilingOut Oiling Out Occurs CrystalsForm->OilingOut No (Oils) ImpurityCheck Co-crystallizing Impurities? CrystalsForm->ImpurityCheck Yes (but impure) SwitchToluene Switch Solvent: Toluene OilingOut->SwitchToluene TryDMF Dissolve in DMF/DMSO Add Water dropwise Insoluble->TryDMF ImpurityCheck->SuccessEtOH Clean UseACN Use Acetonitrile (ACN) ImpurityCheck->UseACN Regioisomers

Diagram 2: Troubleshooting "Oiling Out"

Caption: Step-by-step remediation workflow for the common "oiling out" phenomenon in naphthyridine synthesis.

OilingOutFix State1 Oiled Product (Two Liquid Layers) Action1 Reheat to Reflux (Dissolve Oil) State1->Action1 Action2 Add Seed Crystal at Cloud Point Action1->Action2 Action3 Slow Cool (Insulate Flask) Action2->Action3 Result Crystalline Solid Action3->Result

Part 4: Standard Operating Procedure (SOP)

Objective: Purification of 2-amino-7-bromo-1,8-naphthyridine (Model Compound).

  • Preparation: Weigh 1.0 g of crude material into a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (Absolute) in 2 mL increments while heating to reflux on a sand bath.

    • Critical Step: Stop adding solvent the moment the solid dissolves. Do not add excess "for safety."

  • Clarification: If solid particles remain (inorganic salts), filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulation prevents rapid cooling).

    • Observation: If the solution turns milky immediately, reheat and add 10% more solvent. You want crystals, not powder.

  • Crystallization: Once at room temperature, place in a 4°C fridge for 12 hours.

  • Harvest: Filter the crystals using a Buchner funnel. Wash the cake with cold ethanol (-20°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C. Naphthyridines can trap solvent in the lattice; vacuum drying is mandatory.

References

  • Litvinov, V. P. (2006).[1] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 75(4), 277–304. Link

  • Brown, D. J. (2008). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. Link

  • Ghorbani-Vaghei, R., et al. (2017).[2] "One-Pot Synthesis of 1,8-Naphthyridine Derivatives." Synthesis, 49, 763-769.[2] Link

  • BenchChem Technical Support. (2025). "Purification of Halogenated Naphthyridine Compounds." BenchChem Knowledge Base. Link

Sources

troubleshooting low yields in 7-bromo-1,8-naphthyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Topic: Optimization of 7-Bromo-1,8-Naphthyridine Suzuki Coupling

Status: Active Guide Last Updated: February 27, 2026 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "N-Chelation Trap"

Coupling at the 7-position of 1,8-naphthyridine is deceptively difficult. While the C-Br bond at position 7 is electronically activated (alpha to N8, beta to N1) and should undergo oxidative addition rapidly, yields are frequently compromised by the substrate's ability to kill the catalyst.

The Core Problem: The 1,8-naphthyridine core is a bidentate ligand in disguise. The nitrogen atoms (N1 and N8) possess lone pairs that can chelate Palladium(II) species, forming stable, catalytically inactive "Pd-black" or off-cycle complexes. This shuts down the catalytic cycle before transmetallation can occur.

The Solution Philosophy: To solve this, you must shift from "standard" Suzuki conditions (e.g., Pd(PPh3)4) to bulky, electron-rich ligand systems that physically prevent the naphthyridine nitrogens from binding to the palladium center.

Diagnostic Guide: Read Your Reaction

Before changing conditions, identify your specific failure mode using the table below.

ObservationDiagnosisRoot Cause
Reaction Stalls (SM Remains) Catalyst Poisoning The naphthyridine N-lone pairs have displaced the phosphine ligand, deactivating the Pd center.
Product is "De-brominated" Hydrodehalogenation The C-Br bond broke, but H was added instead of the aryl group. Caused by hydride sources (alcohols, amines) or overheating.
Black Tar / Complex Mixture Ring Decomposition 1,8-naphthyridines are electron-deficient and sensitive to nucleophilic attack (ring opening) by strong hydroxide bases.
Low Yield, High Homocoupling Protodeboronation The boronic acid partner degrades faster than the cross-coupling occurs. Common with electron-rich or heterocyclic boronates.
Technical Solutions & Optimization Modules
Module A: Ligand Selection (The Anti-Poison Strategy)
  • The Fix: Use Buchwald Precatalysts (Gen 3 or Gen 4).

  • Why: Ligands like XPhos and BrettPhos are massive. They create a steric "umbrella" around the Palladium atom. This allows the narrow C-Br bond to access the metal for oxidative addition but physically blocks the bulky naphthyridine nitrogen lone pairs from coordinating.

  • Recommendation: Switch from Pd(dppf)Cl2 or Pd(PPh3)4 to XPhos Pd G4 .

Module B: Base & Solvent (The Stability Strategy)
  • The Fix: Use mild, anhydrous-compatible bases.

  • Why: Strong bases like NaOH or KOH generate high concentrations of OH-, which can attack the electron-deficient naphthyridine ring (nucleophilic aromatic substitution or ring opening).

  • Recommendation: Use

    
     (tribasic potassium phosphate) . It buffers the pH and releases base slowly as it dissolves.
    
  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. If hydrodehalogenation is observed, switch to anhydrous Toluene with 2 equivalents of water added precisely (controlled water helps the boronic acid activate without flooding the system).

Module C: The Mechanism of Failure vs. Success

The following diagram illustrates the competition between the productive cycle and the catalyst death pathway.

SuzukiMechanism Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd Bulky Ligand (XPhos) Blocks N-Binding Chelation N-Coordination (Catalyst Poisoning) Start->Chelation Small Ligand (PPh3) Allows N-Binding Substrate 7-Bromo-1,8-Naphthyridine Substrate->OxAdd Substrate->Chelation TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product (High Yield) RedElim->Product DeadCat Inactive Pd-N Complex (Reaction Stalls) Chelation->DeadCat

Figure 1: Pathway comparison. Bulky ligands (Green Path) favor oxidative addition. Small ligands (Red Path) allow the naphthyridine nitrogens to bind and deactivate the catalyst.

Optimized Standard Operating Procedure (SOP)

Protocol ID: NAPH-SUZ-07 Objective: Cross-coupling of 7-bromo-1,8-naphthyridine with aryl boronic acids.

Reagents:

  • 7-bromo-1,8-naphthyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv) (Alt: Pd(OAc)2 + XPhos)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: Add naphthyridine substrate, boronic acid,

    
    , and XPhos Pd G4 to a reaction vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen kills the active Pd(0) species immediately.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Reaction: Heat to 80°C - 90°C for 2-4 hours.

    • Note: Do not exceed 100°C unless necessary, as thermal decomposition of the naphthyridine ring can occur.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically DCM/MeOH gradients for naphthyridines).

Troubleshooting FAQ

Q: I don't have XPhos Pd G4. Can I use Pd(dppf)Cl2? A: You can try, but yields will likely be lower (30-50%). Pd(dppf)Cl2 is a robust catalyst, but the "bite angle" of dppf doesn't offer the same steric protection against N-coordination as the bulky biaryl monophosphines (Buchwald ligands). If you must use it, increase loading to 10 mol%.

Q: My product has the aryl group, but the ring opened. What happened? A: You likely used a hydroxide base (NaOH, KOH) or heated too long. The 1,8-naphthyridine ring is electron-deficient (like a "double pyridine"). Hydroxide ions can attack the ring carbons. Switch to


 or 

and lower the temperature to 80°C.

Q: I see a spot that matches the mass of "Product minus Bromine plus Hydrogen". A: This is hydrodehalogenation. It happens when the catalytic cycle gets stuck and the Pd intermediate grabs a hydride (H-) from the solvent (often alcohols). Ensure you are NOT using Ethanol or Isopropanol. Stick to Dioxane, Toluene, or DMF.

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for overcoming the activation energy, but the rapid superheating can accelerate the degradation of the naphthyridine ring if the pH is high. Limit runs to 10-20 minutes at 100°C.

References
  • Buchwald Precatalysts & Ligand Selection: Title: "The Evolution of Pd(0) / Pd(II) Precatalysts for Cross-Coupling" Source:Sigma-Aldrich / Merck Technical Reviews
  • Mechanisms of Catalyst Deactivation

    • Title: "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes" (Relevant for N-containing poisoning mechanisms)
    • Source:Journal of the American Chemical Society (via PubMed)
    • URL:[Link]

  • General Naphthyridine Synthesis & Reactivity

    • Title: "1,8-Naphthyridine Derivatives: Synthesis and Pharmacological Activities"[1][2][3]

    • Source:N
    • URL:[Link]

  • Optimization of Heterocycle Couplings

    • Title: "Diagnosing issues with a failed Suzuki coupling?" (Community consensus on electron-deficient heterocycles)
    • Source:Reddit ChemPros / Scientific Discussion
    • URL:[Link]

Sources

Technical Support Center: Palladium Impurity Removal from Naphthyridinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of naphthyridinone-based compounds. The extensive use of palladium-catalyzed cross-coupling reactions, while synthetically powerful, introduces the critical challenge of removing residual palladium.[1][2] These metal impurities can compromise downstream chemistry, interfere with biological assays, and present significant regulatory hurdles for active pharmaceutical ingredients (APIs).[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your naphthyridinone intermediates. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can confidently and efficiently achieve the stringent purity levels required for pharmaceutical development.

Troubleshooting Guide: Common Scavenging Issues & Solutions

This section is structured in a question-and-answer format to directly address common experimental challenges.

Q1: My initial purification by filtration and recrystallization is insufficient. Why are there still high levels of palladium in my naphthyridinone intermediate?

A1: The Challenge of Palladium Speciation and Product Complexation

This is a frequent observation, and the root cause is often twofold: the diverse nature of residual palladium species and the inherent chelating ability of your naphthyridinone product.

  • Palladium Speciation: After a reaction, palladium doesn't exist as a single entity. It can be present as:

    • Heterogeneous Pd(0): Insoluble metallic palladium, often appearing as "palladium black." This is the portion most easily removed by simple filtration through a pad of Celite®.[4]

    • Homogeneous Palladium: Soluble species, which can be in different oxidation states (e.g., Pd(0), Pd(II)) and complexed with ligands (e.g., phosphines) or your product.[5][6] These species will pass through simple filters and often remain in the mother liquor during crystallization.

  • Product Complexation: Naphthyridinone scaffolds contain multiple nitrogen atoms (both in the pyridine ring and potentially in amine functionalities) that are excellent ligands for palladium.[6][7] These nitrogen donors can form stable, soluble complexes with palladium, effectively "hiding" it from conventional purification methods.[7] This is a known challenge with nitrogen-containing heterocycles.[6][8]

Next Steps: When simple physical separation methods fail, a chemical approach using palladium scavengers is the required next step. These are materials designed to selectively bind and remove dissolved palladium species.[9][10]

Q2: How do I select the most effective palladium scavenger for my specific naphthyridinone intermediate?

A2: A Systematic Approach to Scavenger Selection

Choosing the right scavenger is not a one-size-fits-all solution; it depends on a careful analysis of your specific chemical system.[9][11] The key is to select a scavenger with a higher binding affinity for palladium than your product or any other component in the mixture.

Decision-Making Workflow for Scavenger Selection

ScavengerSelection Start Start: High Pd Levels in Naphthyridinone AssessPd 1. Assess Probable Pd Oxidation State Start->AssessPd Solvent 2. Consider Solvent System AssessPd->Solvent Pd(0) or Pd(II)? Thiol-based scavengers are generally good for Pd(II) Product 3. Evaluate Product Functionality & Stability Solvent->Product Aqueous vs. Organic? Match scavenger support (e.g., polystyrene for organic) Screen 4. Screen a Panel of Scavengers Product->Screen Any reactive groups? Avoid scavengers that can react with product Optimize 5. Optimize & Scale-Up Best Candidate Screen->Optimize Test different classes: Thiol, Amine, TMT, Activated Carbon End Goal: Pd < 10 ppm (ICH Guideline) Optimize->End

Caption: A decision tree for selecting an appropriate palladium scavenger.

Key Factors to Consider:

  • Palladium Oxidation State: The scavenger's functional group must have an affinity for the specific palladium species in your mixture. While the exact speciation can be complex, thiol-based scavengers are widely effective as they can break down many Pd complexes and bind strongly to the metal.[5][12]

  • Scavenger Support & Solvent: The scavenger's backbone must be compatible with your solvent system.

    • Silica-Based: Good for a wide range of solvents but can sometimes be more fragile.

    • Polystyrene-Based (Macroporous): Excellent for organic solvents like THF, Toluene, or DCM.[9]

    • Activated Carbon: Cost-effective but often less selective, which can lead to product loss.[9][13]

  • Functional Group Chemistry: The "business end" of the scavenger determines its selectivity. For naphthyridinones, which are themselves good ligands, a scavenger with a very strong binding moiety is needed.

    • Thiols (-SH): A versatile and common choice for various palladium species.[14]

    • Thiourea: Also effective for palladium capture.

    • Amines (e.g., Trisamine): Can be effective, but one must be cautious to ensure it doesn't react with other functional groups on the intermediate.

    • Trimercaptotriazine (TMT): A very potent scavenger known for its high affinity for palladium, often used when other methods fail.[9][15][16]

Comparative Table of Common Palladium Scavengers

Scavenger TypeFunctional GroupPrimary TargetProsCons
Silica-Based Thiol -Si-(CH₂)₃-SHPd(II), Pd(0)High efficiency, good solvent compatibility, widely used.[12][13]Can be more expensive, potential for silica leaching.
Polystyrene-TMT Triazine-trithiolPd(II), Pd(0)Extremely high affinity for Pd, very effective at low levels.[9][14][17]Higher cost, may require longer reaction times.
N-Acetylcysteine HS-CH₂-CH(NHAc)COOHPd(II)Inexpensive, can be used in aqueous washes.[18][19]Can be difficult to remove from the product, primarily for aqueous systems.
Activated Carbon N/A (Adsorptive)Various MetalsLow cost, effective for debulking high Pd concentrations.[9][19]Low selectivity, can lead to significant product loss via adsorption.[9][13]
Q3: I've treated my reaction with a selected scavenger, but the palladium levels are still too high. What went wrong and how do I optimize the process?

A3: Optimizing Scavenging Conditions for Maximum Efficacy

Ineffective scavenging is usually due to suboptimal process parameters rather than a complete failure of the scavenger itself. Here’s how to troubleshoot:

  • Potential Cause 1: Insufficient Mixing/Mass Transfer

    • Why it Matters: Solid-supported scavengers rely on surface interactions. If the scavenger particles are not adequately suspended in the solution, their surface area is not fully utilized, and they cannot efficiently contact the palladium species.[3]

    • Solution: Ensure vigorous and consistent stirring throughout the entire treatment period. For larger scales, use appropriate overhead stirring to avoid having the scavenger settle at the bottom of the reactor.

  • Potential Cause 2: Suboptimal Temperature and Time

    • Why it Matters: Scavenging is a chemical reaction, and its kinetics are temperature-dependent. Room temperature may not be sufficient to break stable palladium-ligand or palladium-product complexes.

    • Solution: Screen a range of temperatures. Often, modestly increasing the temperature (e.g., from 25°C to 40-60°C) can dramatically improve scavenging efficiency and reduce the required treatment time.[20] Monitor the reaction over time (e.g., sample at 2, 4, 8, and 16 hours) to determine the optimal duration.

  • Potential Cause 3: Incorrect Scavenger-to-Palladium Ratio

    • Why it Matters: Scavengers have a finite binding capacity. If the amount of palladium in your reaction exceeds the scavenger's capacity, you will inevitably have residual metal.

    • Solution: Start with a calculated excess of scavenger. A common starting point is 5-10 weight equivalents of scavenger relative to the mass of palladium in the reaction, not the mass of the bulk intermediate.[16] This may need to be optimized downward to reduce cost and waste once the process is established.

  • Potential Cause 4: Palladium Oxidation State Mismatch

    • Why it Matters: Some scavengers have a strong preference for a specific oxidation state (e.g., Pd(II)). If your palladium is primarily in an unreactive state (e.g., a highly stable Pd(0) complex), the scavenger may be ineffective.

    • Solution: If you suspect this is the issue, you can sometimes introduce a mild oxidant to convert Pd(0) to the more readily scavenged Pd(II) state. However, this must be done with extreme care to avoid degrading your product. A more common solution is to screen a broader range of scavengers, as some (like TMT) are effective against multiple species.[9]

Experimental Protocols
Protocol 1: General Procedure for Batch Scavenging of a Naphthyridinone Intermediate

This protocol provides a robust starting point for palladium removal using a solid-supported scavenger.

Workflow for Batch Scavenging

Caption: Standard experimental workflow for palladium removal.

Step-by-Step Method:

  • Preparation: After the palladium-catalyzed reaction is complete, perform your standard aqueous workup. Dissolve the crude naphthyridinone intermediate in a suitable solvent (e.g., THF, Toluene, EtOAc) to a moderate concentration.

  • Scavenger Addition: To the stirred solution, add the selected solid-supported palladium scavenger (e.g., Biotage® MP-TMT, SiliaMetS® Thiol).[14][16] A typical starting load is 5-10 weight equivalents relative to the initial mass of palladium catalyst used.

  • Incubation: Heat the mixture to the desired temperature (e.g., 40-60°C) and maintain vigorous stirring to ensure the scavenger remains suspended.

  • Filtration: After the determined time (typically 4-16 hours), cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the scavenger-bound palladium.[3]

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.[3]

  • Concentration & Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Submit a sample of the resulting solid for analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[19][21]

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for palladium in a final API? A: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets the Permitted Daily Exposure (PDE) for palladium administered orally at 100 µ g/day .[6][18] This typically translates to a concentration limit of 10 ppm in the final drug substance, depending on the maximum daily dose of the drug.[13][18]

Q: Can I use a combination of palladium removal methods? A: Absolutely. A multi-step approach is often the most robust strategy.[3][18] For example, you can perform an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a high-affinity scavenger to capture soluble species, and conclude with a final recrystallization to further enhance purity.[3]

Q: My final, isolated naphthyridinone product has a gray or black tint. Is this related to palladium? A: Yes, this is highly likely. The discoloration is often due to the presence of finely dispersed, colloidal palladium metal (Pd(0)), commonly referred to as "palladium black."[22] While it may seem insoluble, it can be very difficult to remove by filtration alone and requires effective scavenging.

Q: Is it better to remove palladium immediately after the coupling reaction or can I wait until the end of the synthesis? A: It is almost always advisable to remove the palladium catalyst as soon as possible after the coupling step. Residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic transformations.[2] Removing it early simplifies downstream processing and protects your intermediates.

References
  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? (2014). Royal Society of Chemistry. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2013). RSC Publishing. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. (2025). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]

  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (2025). ResearchGate. [Link]

  • Process Development Whitepaper Metal Scavenging. CatSci. [Link]

  • Phosphorus beats palladium in connecting nitrogen rings. (2018). Chemistry World. [Link]

Sources

Technical Support Center: N-Alkylation of 1,8-Naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an autonomous support center resource for researchers dealing with the regioselectivity challenges of 1,8-naphthyridin-2-one alkylation.

Topic: Resolving Regioisomers (N1 vs. O vs. N8) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

The Core Challenge: The Ambident Nucleophile

The 1,8-naphthyridin-2-one scaffold presents a classic "ambident nucleophile" problem. When deprotonated, the negative charge is delocalized between the N1 nitrogen (lactam) and the C2 oxygen (lactim). Furthermore, the N8 nitrogen (pyridine-like) remains a basic center capable of quaternization.

  • Target Product: N1-alkylated (Lactam form) – thermodynamically stable, biologically prevalent.

  • Common Impurity: O-alkylated (Lactim ether) – kinetically favored under "hard" conditions.

  • Rare Impurity: N8-alkylated (Quaternary salt) – occurs with highly reactive electrophiles or neutral conditions.

Visualizing the Competition

The following diagram illustrates the tautomeric equilibrium and the divergence points for alkylation.

ReactionPathways Substrate 1,8-Naphthyridin-2-one (Tautomeric Equilibrium) Anion Delocalized Anion (N1- / O-) Substrate->Anion Base (NaH, K2CO3) N8_Alkyl N8-Alkyl Salt (Quaternary) Side Product Substrate->N8_Alkyl Neutral conditions Highly reactive R-X N_Alkyl N1-Alkyl Product (Thermodynamic) Target Anion->N_Alkyl Soft Electrophile (R-I) Polar Aprotic Solvent O_Alkyl O-Alkyl Product (Kinetic) Impurity Anion->O_Alkyl Hard Electrophile (R-OTs) Ag+ Salts / Non-polar

Figure 1: Reaction pathways for 1,8-naphthyridin-2-one alkylation. Green path indicates the desired N1-alkylation trajectory.

Theoretical Grounding (HSAB & Tautomerism)

To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters:

  • N1-Alkylation (Soft-Soft Interaction):

    • Mechanism: The N1 atom is the "softer" nucleophilic center (part of the aromatic system).

    • Favored Conditions: Soft electrophiles (Alkyl Iodides, Bromides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "naked" anion free to react thermodynamically.

    • Reference: Journal of the Chemical Society, Perkin Transactions 2, 1994 [1].

  • O-Alkylation (Hard-Hard Interaction):

    • Mechanism: The Oxygen atom is the "harder" center (high charge density).

    • Favored Conditions: Hard electrophiles (Alkyl Sulfonates, Sulfates, Meerwein salts) or the presence of Silver (Ag+) ions which coordinate to the halide, forcing an SN1-like "hard" transition state.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a significant O-alkylated impurity (Lactim ether)."

Diagnosis: You are likely using conditions that favor the kinetic product or shield the N1 site. Corrective Actions:

  • Switch Leaving Group: If using an alkyl tosylate or mesylate (hard), switch to an alkyl iodide (soft). If the iodide is unavailable, add NaI (Finkelstein condition) in situ.

  • Change Solvent: Move from non-polar solvents (THF, Toluene) to DMF or NMP . These solvents promote the dissociation of the ion pair, favoring the thermodynamic N-product.

  • Check Counter-ion: Avoid Lithium bases (LiHMDS) if possible; Lithium coordinates tightly to Oxygen, potentially directing alkylation there. Use Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH) .

Issue 2: "I cannot separate the N-alkyl and O-alkyl isomers."

Diagnosis: Isomers often have similar Rf values, but their polarities differ due to the carbonyl group. Separation Strategy:

  • Polarity Rule: The N-alkyl product (Lactam) is generally more polar than the O-alkyl product (Lactim ether) because the C=O bond is a strong dipole.

  • TLC Tip: If spots overlap in Hexane/EtOAc, try DCM/MeOH (95:5) or Toluene/Acetone .

  • Chemical Separation: The O-alkyl derivative is an imidate ether and is acid-labile. Treating the mixture with dilute aqueous HCl may hydrolyze the O-alkyl impurity back to the starting material, which can then be removed by base extraction, leaving the stable N-alkyl product [2].

Issue 3: "The reaction is stalling or low yield."

Diagnosis: Poor solubility of the 1,8-naphthyridin-2-one anion. Corrective Actions:

  • Additives: Add 18-crown-6 (if using K2CO3) or 15-crown-5 (if using NaH) to solubilize the cation.

  • Temperature: Increase temperature to 60-80°C. The N-alkylation is the thermodynamic product; heat helps overcome the activation energy barrier.

Experimental Protocols

Protocol A: Standard N-Selective Alkylation (Recommended)

Use this for primary alkyl halides.

  • Dissolution: Dissolve 1,8-naphthyridin-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H2 gas will occur.

  • Equilibration: Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete anion formation (solution often turns yellow/orange).

  • Alkylation: Cool back to 0°C. Add Alkyl Iodide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2-12 hours. Monitor by TLC.[1]

  • Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Result: Typically >90% N-selectivity.[3]

Protocol B: Mitsunobu Reaction (For Alcohols)

Use this when the alkyl group is derived from a secondary alcohol.

  • Mix: Combine 1,8-naphthyridin-2-one (1.0 eq), Alcohol (1.2 eq), and Triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF or Toluene .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise over 20 mins.

  • Reaction: Stir at RT overnight.

  • Note: While Mitsunobu generally favors N-alkylation for lactams (pKa ~11), steric bulk on the alcohol can shift selectivity toward O-alkylation.

Protocol C: O-Alkylation (For Reference Standard Synthesis)

Use this to synthesize the impurity for HPLC identification.

  • Mix: Suspend 1,8-naphthyridin-2-one (1.0 eq) and Ag2CO3 (1.1 eq) in Benzene or Toluene .

  • Addition: Add Alkyl Iodide (1.2 eq).

  • Reaction: Reflux for 4-6 hours in the dark (foil-wrapped).

  • Result: Major product is usually the O-alkyl lactim ether.

Decision Matrix & Data

Solvent & Base Effects on Selectivity

The following table summarizes the expected outcomes based on reaction conditions [1, 3].

Condition SetBaseSolventElectrophileMajor IsomerMechanism
Thermodynamic NaHDMF/DMSOR-I / R-BrN1-Alkyl Dissociated Ion Pair
Kinetic K2CO3AcetoneR-OTsMix (N/O) Tight Ion Pair
Hard/Assisted Ag2CO3BenzeneR-IO-Alkyl Ag+ assisted halide pull
Phase Transfer NaOH/TEBADCM/H2OR-BrN1-Alkyl Interfacial Anion
Workflow Decision Tree

DecisionTree Start Start: Alkylation of 1,8-Naphthyridin-2-one Q1 Is the Alkyl source a Halide or Alcohol? Start->Q1 Halide Alkyl Halide Q1->Halide Alcohol Alcohol Q1->Alcohol Q2 Is it a Primary or Secondary Halide? Halide->Q2 Action2 USE PROTOCOL B (Mitsunobu) Alcohol->Action2 Primary Primary Halide Q2->Primary Secondary Secondary Halide Q2->Secondary Action1 USE PROTOCOL A (NaH / DMF / R-I) Primary->Action1 Action3 Consider Cs2CO3 / DMF (Heat to 60°C) Secondary->Action3 Check If O-alkyl present: Add NaI or Switch to Cs2CO3 Action1->Check Check Selectivity

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591–594.

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

  • Ferrarini, P. L., et al. (1998). Synthesis and biological evaluation of 1,8-naphthyridin-2(1H)-one derivatives. Il Farmaco, 53(12), 741-746.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5] Synthesis, 1981(1), 1-28.

Sources

optimal catalyst ligands for sterically hindered naphthyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers navigating the complexities of sterically hindered naphthyridine couplings.

Ticket ID: NAPH-CPL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimal Catalyst/Ligand Systems for Naphthyridine Scaffolds

Executive Summary & Diagnostic Overview

Coupling reactions involving naphthyridines (particularly 1,8-naphthyridines) present a "perfect storm" of synthetic challenges. Unlike simple pyridines, naphthyridines possess two nitrogen atoms capable of chelation. When combined with steric hindrance (e.g., ortho-substituents or peri-interactions), standard protocols often fail due to three converging failure modes:

  • Catalyst Sequestration: The naphthyridine nitrogen lone pairs (especially in 1,8-systems) act as bidentate ligands, forming stable, non-reactive Pd-complexes (catalyst poisoning).

  • Oxidative Addition Stalling: Electron-deficient rings resist oxidative addition, a problem exacerbated when steric bulk prevents the approach of the palladium center.

  • Protodehalogenation: When the cycle stalls,

    
    -hydride elimination or solvent abstraction leads to reduction of the halide rather than coupling.
    

This guide prioritizes Dialkylbiaryl Phosphines (Buchwald Ligands) and Sterically Demanding NHCs as the primary solution set.

Troubleshooting Guide (Q&A)

Case 1: "I see <5% conversion. The starting material remains, but the solution turned black immediately."

Diagnosis: Rapid Catalyst Decomposition & Poisoning. Root Cause: You likely used a simple Pd source (e.g., Pd(PPh


)

or Pd(OAc)

) without a sufficiently bulky ligand. The naphthyridine nitrogens displaced your phosphine, sequestered the Pd, and eventually led to Pd-black precipitation.

The Fix:

  • Switch to Precatalysts: Stop using Pd(OAc)

    
     + Ligand generation in situ. Use G3 or G4 Palladacycles  (e.g., XPhos Pd G4). These release the active monoligated Pd(0) species only upon activation by base, ensuring the bulky ligand is already coordinated before the naphthyridine can interfere.
    
  • Ligand Selection: Use XPhos or SPhos . Their immense bulk creates a "roof" over the square-planar Pd center, physically blocking the approach of the naphthyridine nitrogen lone pairs while allowing the C-X bond to access the metal.

Case 2: "I am coupling a bulky boronic acid to a chloronaphthyridine. The reaction stalls at 40%."

Diagnosis: Transmetallation Failure due to Steric Congestion. Root Cause: While oxidative addition might be successful, the bulky boronic acid cannot approach the crowded Pd center to transmetallate.

The Fix:

  • Ligand: Switch to Sphos (for Suzuki) or RuPhos (highly effective for secondary amines/alkoxides). SPhos is structurally flexible; one cyclohexyl ring can rotate to open space for the incoming nucleophile.

  • Base & Additive: Switch to K

    
    PO
    
    
    
    (anhydrous) in toluene/water (10:1). The presence of water is critical for activating the boronic acid to the boronate species, which transmetallates faster.
Case 3: "I need to couple an amine at the 2-position, but I have a chlorine at the 4-position as well. How do I control regioselectivity?"

Diagnosis: Electronic vs. Steric Competition. Root Cause: The C2 position is electronically more deficient (more activated) than C4, but if C2 is sterically hindered (e.g., by a C3 substituent), selectivity drops.

The Fix:

  • Temperature Control: Run the reaction at room temperature or 40°C initially.

  • Ligand: Use BrettPhos .[1][2] It is exceptionally selective for C-N coupling and often discriminates well between halides based on electronic activation.

  • Protocol: Add the catalyst to the dihalide first, stir for 10 mins, then slowly add the nucleophile/base mixture.

Comparative Ligand Data for Naphthyridines

The following table summarizes ligand performance specifically for electron-deficient, nitrogen-rich heterocycles.

LigandClassBest ApplicationSteric ResistanceResistance to N-Poisoning
XPhos DialkylbiarylGeneral Suzuki coupling of chlorides; ortho-substitution.HighHigh
SPhos DialkylbiarylSuzuki coupling with extreme steric hindrance.Very HighHigh
RuPhos DialkylbiarylC-N Coupling (Secondary amines); C-O coupling.HighVery High
BrettPhos DialkylbiarylC-N Coupling (Primary amines); High selectivity.HighMedium
IPr NHCDifficult oxidative additions (Ar-Cl); Steric bulk.Very HighVery High
dppf BisphosphineNot recommended for hindered naphthyridines (bite angle issues).LowLow

Mechanistic Visualization

Diagram 1: The "Protective Roof" Mechanism

This diagram illustrates why bulky ligands are non-negotiable. They prevent the formation of the catalytic "dead-end" (N-binding).

CatalyticCycle Pd_Pre Pd Precatalyst (G4) Active_Pd Active Species [L-Pd(0)] Pd_Pre->Active_Pd Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Active_Pd->OxAdd Ar-Cl Poison DEAD END: N-Coordination (Pd-N) (Catalyst Sequestration) OxAdd->Poison Small Ligand (PPh3) N-Lone Pair Attack TransMet Transmetallation (Rate Limiting for Sterics) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-Attack RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active_Pd Regenerate L-Pd(0)

Caption: The "Fork in the Road": Bulky ligands (Green path) sterically shield the Pd center from N-coordination (Red path), forcing the cycle toward productive coupling.

Diagram 2: Ligand Selection Decision Tree

DecisionTree Start Start: Naphthyridine Coupling Type Reaction Type? Start->Type Suzuki C-C Bond (Suzuki) Type->Suzuki Buchwald C-N Bond (Buchwald) Type->Buchwald Steric Steric Hindrance? Suzuki->Steric AmineType Amine Type? Buchwald->AmineType SPhos USE: SPhos or IPr (Max Steric Relief) Steric->SPhos High (Ortho-subs) XPhos USE: XPhos (General Purpose) Steric->XPhos Moderate RuPhos USE: RuPhos (Secondary Amines) AmineType->RuPhos Secondary BrettPhos USE: BrettPhos (Primary Amines) AmineType->BrettPhos Primary

Caption: Logic flow for selecting the optimal ligand based on reaction type and steric demands.

Recommended Experimental Protocol (Gold Standard)

Objective: Suzuki coupling of 2-chloro-3-methyl-1,8-naphthyridine with 2,6-dimethylphenylboronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (2-5 mol%). Reason: Pre-formed active species prevents early poisoning.

  • Ligand (Optional): Add 2 mol% extra XPhos if the substrate is extremely valuable.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv). Reason: Mild enough to prevent degradation, strong enough for activation.
  • Solvent: 1,4-Dioxane : Water (4:1). Reason: High solubility for organics; water essential for boronic acid activation.

Procedure:

  • Degassing: Charge a reaction vial with the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and XPhos Pd G4 (0.02 equiv).
  • Inerting: Cap and purge with Argon for 5 minutes (or evacuate/backfill 3x). Critical: Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Heating: Heat to 100°C for 2-12 hours.

    • Note: If conversion stops at 50%, add a second bolus of catalyst (1 mol%) and boronic acid (0.5 equiv).

  • Workup: Filter through Celite (to remove Pd black/salts) and concentrate.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(29), 9613–9627. [Link]

  • Valente, C., et al. (2012). PEPPSI-Theme: The Use of PEPPSI-IPr for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Organic & Biomolecular Chemistry, 10, 518-533. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General Reference for Mechanism). [Link]

Sources

7-Bromo-1,8-naphthyridin-2(1H)-one stability in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-1,8-naphthyridin-2(1H)-one Stability in Basic Conditions Technical Support Guide | Document ID: TS-NAP-007 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Executive Summary: The Stability Paradox

7-Bromo-1,8-naphthyridin-2(1H)-one (CAS: 934559-24-7) presents a unique stability profile defined by its lactam-lactim tautomerism and the electron-deficient nature of the naphthyridine ring.[1][2]

In basic conditions, this molecule is not inert .[2][3] It acts as an acid (


), rapidly deprotonating to form a resonance-stabilized anion.[1][2] This anion is the gateway to both successful functionalization (N-alkylation) and degradation (hydrolysis/O-alkylation).[1][2]

Key Technical Insight: The 7-bromo substituent is activated for Nucleophilic Aromatic Substitution (


) due to the para-relationship with the N1 nitrogen and the ortho-relationship with the N8 nitrogen.[2] Consequently, strong hydroxide bases (NaOH, KOH) at elevated temperatures will displace the bromine , forming the 7-hydroxy byproduct (7-hydroxy-1,8-naphthyridin-2(1H)-one), often misidentified as a hydrolysis of the amide bond.[1][2]

Critical Reactivity Profile

ParameterCharacteristicImplication for Experimental Design
Acidity (N1-H)

Deprotonates readily with carbonates (

,

) or hydrides (

).[1][2]
Electrophilicity (C7) High (Activated)Susceptible to

by hard nucleophiles (

,

).[1][2] Avoid aqueous strong bases at reflux.
Nucleophilicity (Anion) Ambident (N vs. O)The anion can react at N1 (desired) or O2 (undesired).[1][2] Solvent and cation choice dictate selectivity.[2][3]
Lactam Stability HighThe amide bond (N1-C2) is robust.[1][2][3] Ring opening requires extreme forcing conditions (e.g., conc.[3] NaOH,

).[3]

Mechanistic Pathways & Troubleshooting

The Base-Mediated Equilibrium Diagram

The following diagram illustrates the fate of 7-Bromo-1,8-naphthyridin-2(1H)-one upon exposure to base.

Reactivity_Pathway cluster_conditions Critical Control Points Start 7-Bromo-1,8-naphthyridin-2(1H)-one (Neutral Lactam) Anion Resonance Stabilized Anion (Nucleophilic Species) Start->Anion Deprotonation (Base: K2CO3, NaH) N_Alk N-Alkylated Product (Thermodynamic/Soft) Anion->N_Alk Rxn with R-X (Polar Aprotic Solvent) O_Alk O-Alkylated Product (Kinetic/Hard) Anion->O_Alk Rxn with R-X (Ag+ salts or Hard Electrophiles) Hydrolysis 7-Hydroxy-1,8-naphthyridin-2-one (Degradation via SnAr) Anion->Hydrolysis Attack by OH- (High T, Aqueous NaOH)

Caption: Base-mediated pathways showing competition between productive N-alkylation and degradative hydrolysis/O-alkylation.

Troubleshooting Guide: Common Failure Modes

Scenario A: "I am seeing a byproduct with Mass M+16 or M-62."

Diagnosis: Hydrolysis of the C7-Bromine.[1][2][3]

  • Mechanism: The hydroxide ion (

    
    ) acts as a nucleophile, displacing the bromine at the 7-position via an 
    
    
    
    mechanism.[1][2] This converts the 7-Br (Mass ~225) to 7-OH (Mass ~162).[1][2]
  • Cause: Using aqueous strong bases (NaOH, LiOH) or wet hygroscopic bases (wet

    
    ) at temperatures 
    
    
    
    .[1][2]
  • Solution:

    • Switch to anhydrous bases:

      
        or 
      
      
      
      .[2][3]
    • Use anhydrous solvents (DMF, DMSO, Dioxane).[3]

    • If aqueous conditions are required (e.g., Suzuki coupling), lower the temperature or reduce the base equivalents.[3]

Scenario B: "I obtained a mixture of two isomers during alkylation."

Diagnosis: Competition between N-alkylation and O-alkylation.

  • Mechanism: The naphthyridinone anion is an ambident nucleophile.[2][3] The "hard" oxygen atom reacts with "hard" electrophiles or under conditions that shield the nitrogen.[3]

  • Cause:

    • Use of silver salts (

      
      ) promotes O-alkylation.[1][2][3]
      
    • Use of oxygen-philic leaving groups (e.g., tosylates, triflates) can sometimes shift selectivity.[1]

  • Solution:

    • Standard Protocol: Use

      
       (1.5 eq)  in DMF  at room temperature to 
      
      
      
      . The cesium cation coordinates the oxygen, exposing the nitrogen for attack.
    • Avoid silver salts unless the O-isomer is desired.[2][3]

Scenario C: "The reaction stalled during Suzuki Coupling."

Diagnosis: Catalyst poisoning by the free lactam NH.[2][3]

  • Mechanism: The acidic N-H can coordinate to Palladium, inhibiting the catalytic cycle.

  • Solution:

    • Protect First: Perform N-alkylation (e.g., Methyl, PMB, SEM) before the cross-coupling step.

    • Alternative: Use a catalyst system tolerant of acidic protons, such as

      
        or 
      
      
      
      / XPhos
      with 3-4 equivalents of base to ensure the substrate remains fully deprotonated (anionic) and less likely to bind metal non-productively.[2]

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation (High Yield)

Objective: Functionalize N1 while preserving the C7-Bromine.[1][2]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1][2]

    • Alkyl Halide (1.2 equiv)[1][2]

    • Cesium Carbonate (

      
      )  (1.5 equiv) - Crucial for N-selectivity.[1][2]
      
    • Solvent: Anhydrous DMF (0.1 M concentration).[1][2][3]

  • Procedure:

    • Dissolve starting material in DMF.[2][3]

    • Add

      
       and stir at RT for 15 min (Solution turns yellow/orange as anion forms).
      
    • Add Alkyl Halide dropwise.[2][3]

    • Stir at RT (or

      
       for unreactive electrophiles) for 2-4 hours.
      
  • Workup: Dilute with water (precipitates product) or extract with EtOAc.[2][3] Wash organic layer with

    
     solution to remove DMF.[2][3]
    
  • Expected Outcome: >90% N-alkylated product.

Protocol 2: Suzuki-Miyaura Coupling on C7-Br

Objective: Install an aryl group at C7 without hydrolyzing the lactam.[1][2]

  • Reagents:

    • 7-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1][2]

    • Boronic Acid (1.2 equiv)[1][2]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered cases).[1][2]
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (3.0 equiv).[1][2][3]
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 20 min).[1][2][3] Oxygen sensitivity is higher for electron-deficient heterocycles.[1][2]

    • Combine all reagents in a sealed vial.

    • Heat to

      
       .[1][2][3] Do not exceed 
      
      
      
      to prevent hydrolysis.
  • Note: If the substrate is N-unprotected, the reaction may be sluggish. Increasing base to 3.0 equiv helps keep the substrate solubilized as the anion.[3]

Decision Tree for Stability Issues

Troubleshooting_Tree Problem Identify the Issue LowYield Low Yield / No Reaction Problem->LowYield Byproducts Unexpected Byproducts Problem->Byproducts Solubility Is the SM soluble? LowYield->Solubility MassCheck Check Mass Spec (LCMS) Byproducts->MassCheck BaseChoice Check Base Strength (Need pKa > 11) Solubility->BaseChoice Yes Hydrolysis Mass = Product - Br + OH (Hydrolysis) MassCheck->Hydrolysis M - 62 mass unit change O_Alk Wrong Regioisomer (O-Alkylation) MassCheck->O_Alk Same Mass, Different Retention

Caption: Diagnostic flowchart for resolving stability and reactivity issues in basic media.

References

  • N-Alkylation Selectivity: Li, H., et al. "Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one."[1][2] Tetrahedron, 2015.[3]

  • Suzuki Coupling Protocols: Linstadt, R. T. H., et al. "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions."[1][2] Organic Letters, 2018.[3][4] [1][2]

  • Naphthyridine Synthesis & Reactivity: Litvinov, V. P.[2][3][5] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2006.[3] [1][2]

  • General Nucleophilic Substitution (

    
    ):  Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.[3] (Foundational mechanistic reference for activated halides). 
    
  • Compound Data: PubChem CID 299643 (1,8-Naphthyridin-2(1H)-one).[1][2] [1][2]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Chemical Shifts of 7-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1,8-naphthyridin-2(1H)-one is a highly versatile heterocyclic building block, frequently utilized in the development of menin-MLL protein-protein interaction inhibitors[1] and novel antimicrobial agents[2]. During hit-to-lead optimization and synthetic scale-up, accurate structural verification via


H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The synthesis of 1,8-naphthyridines requires robust analytical methods to confirm regioselectivity, purity, and structural integrity[3].

This guide objectively compares the


H NMR chemical shift profile of 7-Bromo-1,8-naphthyridin-2(1H)-one against its unsubstituted analogue and evaluates the performance of different NMR solvent systems. By understanding the causality behind these spectral changes, researchers can establish a self-validating framework for routine analytical workflows.

Mechanistic Insights: Substituent Effects on the 1,8-Naphthyridine Core

The 1,8-naphthyridin-2(1H)-one scaffold exhibits classic lactam-lactim tautomerism. In polar aprotic environments, the lactam form predominates, anchoring a highly deshielded N-H proton. In NMR spectroscopy, the chemical shifts of the 1,8-naphthyridine core are highly dependent on the position of the protons relative to the nitrogen heteroatoms[4].

The introduction of a bromine atom at the C-7 position fundamentally alters the electronic environment of the adjacent pyridine ring through two primary mechanisms:

  • Inductive Effect (-I): Bromine is highly electronegative, withdrawing electron density from the

    
    -system of the pyridine ring. This deshields the adjacent H-6 proton, pushing its resonance downfield.
    
  • Spin-Spin Coupling Alteration: In the unsubstituted analogue, H-6 appears as a doublet of doublets (coupled to both H-5 and H-7). The substitution at C-7 eliminates the H-7 proton, simplifying the H-6 signal into a clean doublet driven solely by ortho-coupling with H-5 (

    
     Hz).
    

Logic Root 7-Bromo Substitution Inductive Inductive Effect (-I) Electron Density Withdrawal Root->Inductive Steric Anisotropic Effect Magnetic Field Alteration Root->Steric Coupling Loss of H-7 H-6 becomes Doublet Root->Coupling Shift H-6 Deshielding (+0.35 ppm Downfield) Inductive->Shift Steric->Shift

Caption: Mechanistic logic of chemical shift perturbations induced by C-7 bromination.

Comparative Data: 7-Bromo vs. Unsubstituted Analogue

To objectively evaluate the structural impact of the bromine substituent, the table below compares the quantitative


H NMR data (acquired at 400 MHz in DMSO-

) of 7-Bromo-1,8-naphthyridin-2(1H)-one against the baseline 1,8-naphthyridin-2(1H)-one.
Proton PositionUnsubstituted Shift (

, ppm)
7-Bromo Shift (

, ppm)
Multiplicity &

-Coupling (7-Bromo)

(ppm)
H-1 (NH) 12.1012.35Broad singlet (br s)+0.25
H-3 6.606.65Doublet (

Hz)
+0.05
H-4 8.008.05Doublet (

Hz)
+0.05
H-5 8.158.20Doublet (

Hz)
+0.05
H-6 7.307.65Doublet (

Hz)
+0.35
H-7 8.60N/ASubstituted by BromineN/A

Key Analytical Takeaway: The most diagnostic indicator of successful C-7 bromination is the disappearance of the highly deshielded H-7 signal (


8.60 ppm) and the concurrent downfield shift (+0.35 ppm) and simplification of the H-6 signal from a multiplet to a doublet.

Solvent System Comparison: DMSO- vs. CDCl

Selecting the correct deuterated solvent is a critical experimental choice that directly impacts data fidelity.

  • DMSO-

    
     (Recommended):  Strong hydrogen-bond accepting capabilities lock the molecule in the lactam tautomer, yielding a sharp, integrated N-H peak at 
    
    
    
    12.35 ppm. Furthermore, the high polarity of DMSO ensures complete dissolution of the rigid, planar naphthyridine core, preventing line broadening caused by aggregation.
  • CDCl

    
     (Alternative):  While standard for many organic molecules, CDCl
    
    
    
    is sub-optimal for 1,8-naphthyridin-2(1H)-ones. The compound exhibits poor solubility in chloroform. Additionally, the lack of strong hydrogen bonding often results in the N-H proton exchanging or broadening into the baseline, making accurate integration impossible.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness in your analytical data, adhere to the following step-by-step methodology for


H NMR acquisition.

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of the synthesized 7-Bromo-1,8-naphthyridin-2(1H)-one.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform Automated Tuning and Matching (ATMA) for the

    
    H nucleus to maximize probe sensitivity.
    
  • Lock the spectrometer to the deuterium frequency of DMSO-

    
     (39.5 ppm).
    
  • Execute gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field. Causality: Poor shimming will obscure the critical 8.2 Hz and 9.5 Hz J-couplings needed to verify the substitution pattern.

Step 3: Acquisition & Processing

  • Set the pulse sequence to a standard 1D proton experiment with a 30° flip angle (zg30).

  • Critical Step: Set the relaxation delay (

    
    ) to a minimum of 2.0 seconds. This ensures complete longitudinal relaxation (
    
    
    
    ) of the rigid aromatic protons, guaranteeing accurate quantitative integration.
  • Acquire 16 to 32 scans at a regulated temperature of 298 K.

  • Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transform (FT). Phase the spectrum manually, correct the baseline, and reference the TMS peak to 0.00 ppm.

Protocol S1 1. Sample Prep DMSO-d6 + TMS S2 2. Lock & Shim TopShim on 2H S1->S2 S3 3. Acquisition ns=16, d1=2.0s S2->S3 S4 4. Processing FT & Phasing S3->S4

Caption: Standardized 1H NMR acquisition workflow for naphthyridine derivatives.

References

1.3 - ACS Omega[3] 2. 1 - Google Patents[1] 3.2 - Journal of Applied Pharmaceutical Science[2] 4.4 - MDPI[4]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Bromonaphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes mass spectrometric behaviors of bromonaphthyridines, focusing on the differentiation of isomers and the mechanistic pathways governing fragmentation.

Executive Summary

Bromonaphthyridines are critical scaffolds in drug discovery, serving as precursors for cross-coupling reactions (Suzuki, Buchwald) to generate bioactive diazanaphthalenes. However, their structural analysis is complicated by the existence of multiple positional isomers (e.g., 1,5-, 1,6-, 1,8-naphthyridines) and the specific position of the bromine atom.

This guide compares the fragmentation performance of bromonaphthyridines under Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a self-validating protocol for structural elucidation.

Key Performance Indicators (KPIs)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural Fingerprinting / Library MatchingMolecular Weight Confirmation / Purity
Isotopic Signature Distinct 1:1 doublet (

Br/

Br)
Preserved in MS1; lost in MS2
Fragmentation Energy High (70 eV) – "Hard" IonizationLow/Tunable (CID) – "Soft" Ionization
Dominant Pathway Radical cleavage ($M^{+\bullet} \rightarrow [M-Br]^+ $)Neutral loss (

)

The Isotopic Signature & Ionization Physics

Before analyzing fragmentation, the presence of bromine provides a built-in diagnostic flag. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


Br and 

Br, in a near 1:1 natural abundance ratio.
  • Diagnostic Rule: Any mass spectrum of a mono-brominated naphthyridine must exhibit two molecular ion peaks separated by 2 Da with approximately equal intensity.

  • Validation: If the

    
     and 
    
    
    
    peaks are not ~1:1, the sample is either not brominated or significantly contaminated.
Comparative Ionization Mechanisms

The choice of ionization source dictates the fragmentation initiation.

A. Electron Ionization (EI) – The Radical Pathway

In GC-MS (EI), the molecule loses an electron to form a radical cation (


).
  • C-Br Cleavage: The weakest bond is often the C-Br bond. The radical site directs the loss of a bromine radical (

    
    ).
    
  • Ring Contraction: The resulting naphthyridinyl cation (

    
    ) is unstable and ejects neutral HCN (27 Da) to stabilize the nitrogen-containing ring.
    
B. Electrospray Ionization (ESI) – The Proton Pathway

In LC-MS (ESI), the molecule is protonated (


).
  • Protonation Site: Naphthyridines have two basic nitrogens. The proton localizes on the most basic N (usually less sterically hindered).

  • Neutral Loss: Under Collision-Induced Dissociation (CID), the primary loss is often HBr (80/82 Da) rather than

    
    , followed by sequential losses of HCN.
    

Fragmentation Pathways (Visualized)

The following diagram illustrates the divergent pathways for a generic Bromonaphthyridine (MW ~209/211).

Bromonaphthyridine_Fragmentation Parent Parent Molecule (Bromonaphthyridine) [M]+ m/z 208/210 EI_Start EI Source (70 eV) Radical Cation M+. Parent->EI_Start GC-MS ESI_Start ESI Source (+) Protonated [M+H]+ m/z 209/211 Parent->ESI_Start LC-MS Fragment_Br_Loss [M - Br]+ Naphthyridinyl Cation m/z ~129 EI_Start->Fragment_Br_Loss - Br• (79/81) Fragment_HCN_1 [M - Br - HCN]+ Pyridyl-yne Cation m/z ~102 Fragment_Br_Loss->Fragment_HCN_1 - HCN (27 Da) Fragment_HCN_2 [M - Br - 2HCN]+ Benzyne-like Cation m/z ~75 Fragment_HCN_1->Fragment_HCN_2 - HCN (27 Da) Fragment_HBr_Loss [M+H - HBr]+ Naphthyridinyl Ion m/z ~129 ESI_Start->Fragment_HBr_Loss - HBr (80/82 Da) (Collision Induced) Fragment_HCN_ESI [M+H - HBr - HCN]+ m/z ~102 Fragment_HBr_Loss->Fragment_HCN_ESI - HCN

Figure 1: Comparative fragmentation tree showing the "Hard" radical pathway (EI) vs. the "Soft" proton-driven pathway (ESI).

Experimental Protocol: Self-Validating Identification

To differentiate isomers (e.g., 2-bromo-1,5-naphthyridine vs. 3-bromo-1,5-naphthyridine), rely on the Relative Abundance Ratio (RAR) of the fragment ions. The position of the bromine relative to the nitrogen affects the stability of the C-Br bond.

Protocol: LC-MS/MS Structural Elucidation

Objective: Confirm isomer identity using Collision Energy (CE) ramping.

Reagents & Setup:

  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (High pH stability preferred for basic heterocycles).

Step-by-Step Workflow:

  • Full Scan (MS1) Verification:

    • Inject sample (1 µg/mL).

    • Verify the "Twin Peaks" at

      
       209 and 211.
      
    • Self-Check: If peaks are not equal height, check for interferences or de-bromination.

  • Product Ion Scan (MS2):

    • Select precursor

      
       209 (
      
      
      
      Br isotope).
    • Apply Collision Energy Ramp (10, 20, 40 eV).

  • Isomer Differentiation Logic:

    • 
      -Isomers (2-Bromo):  The C-Br bond is adjacent to the electron-withdrawing Nitrogen. This bond is often more labile under CID. Expect a higher ratio of the fragment (
      
      
      
      129) to the parent (
      
      
      209) at lower energies.
    • 
      -Isomers (3-Bromo):  The C-Br bond is further from the Nitrogen. Fragmentation typically requires higher CE.
      
Data Summary Table: Characteristic Ions (Example: C8H5BrN2)
Ion Identitym/z (Theoretical)OriginSignificance
Molecular Ion 208.9 / 210.9

Precursor selection; confirms Br presence.
De-brominated 129.05

Base peak in MS2; confirms naphthyridine core.
Ring Opening 102.04

Diagnostic for N-heterocycles; loss of one pyridine ring.
Benzyne Core 75.03

Complete degradation of heterocyclic character.

Comparative Analysis: Naphthyridines vs. Quinolines

Why does this matter? Naphthyridines (two nitrogens) fragment differently than Quinolines (one nitrogen).

ParameterBromo-Quinoline Bromo-Naphthyridine
Basicity Moderate (

~4.9)
Lower (

~2.9 for 1,5-isomer)
Protonation Easily protonated in ESI.Requires acidic modifier (Formic Acid) for stable signal.
HCN Loss Loses 1 equivalent of HCN.Sequential loss of 2 equivalents of HCN.
Stability Stable aromatic system.Electron-deficient; prone to nucleophilic attack or ring opening.

Expert Insight: The "Double HCN Loss" is the smoking gun for diazanaphthalenes (naphthyridines, quinoxalines). If you only see one HCN loss in MS/MS, you likely have a Quinoline impurity, not a Naphthyridine.

References

  • Nitrogen-Containing Heterocyclic Compounds Fragmentation. ResearchGate. Confirms the characteristic loss of HCN and HCN+H from pyridines, quinolines, and acridines.[1]

  • Ionization Methods in Mass Spectrometry. MetwareBio. Comparison of Hard (EI) vs Soft (ESI) ionization techniques and their impact on fragmentation.

  • Differentiation of Isomers using MS/MS. LCMS.cz. Discusses the use of collision-induced dissociation (CID) and energy ramping to distinguish structurally similar isomers.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Provides context on the stability and reactivity of the 1,5-naphthyridine scaffold.

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Foundational rules for halogenated compound fragmentation (clusters and neutral losses).

Sources

Comparative Guide: 1,8-Naphthyridinone vs. Quinolinone Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

In medicinal chemistry, the transition between quinolinone (specifically 4-quinolinone) and 1,8-naphthyridinone scaffolds represents a classic bioisosteric replacement. While both scaffolds share a bicyclic, planar topology suitable for DNA intercalation and hydrophobic pocket binding, the introduction of the nitrogen atom at position 8 (in the naphthyridine) fundamentally alters the electronic and physicochemical profile.

This guide objectively compares these two privileged structures, analyzing their utility in antibacterial agents (DNA gyrase inhibition), GPCR modulation (CB2 receptor agonists), and enzyme inhibition (PDE4, MIF).

Structural & Physicochemical Comparison[1]
FeatureQuinolinone Scaffold1,8-Naphthyridinone ScaffoldImpact on Bioactivity
Core Structure Benzene fused to pyridinonePyridine fused to pyridinoneNaphthyridine is more electron-deficient.
H-Bonding 1 Acceptor (4-oxo), 1 Donor (NH)2 Acceptors (4-oxo, 8-N), 1 Donor (NH)8-N acts as an additional H-bond acceptor, crucial for specific residue interactions (e.g., Lysine).
Lipophilicity (LogP) HigherLower (More Polar)Naphthyridines generally exhibit improved aqueous solubility , reducing formulation challenges.
pKa Basic N (ring) is absentWeakly basic 8-NAffects ionization state at physiological pH; influences membrane permeability.
Metabolic Stability Susceptible to oxidative metabolism on the benzene ringPyridine ring is less prone to oxidative metabolismNaphthyridines often show improved metabolic stability.

*Note: "Donor" assumes the N-1 position is unsubstituted or has an NH; however, in many drugs (e.g., fluoroquinolones), N-1 is alkylated.

Therapeutic Case Studies & Performance Data

Case Study A: Antibacterial Activity (DNA Gyrase/Topoisomerase IV)

The most historically significant comparison lies in the evolution from Nalidixic acid (1,8-naphthyridinone) to modern Fluoroquinolones (quinolinones).[1][2]

  • Mechanism: Both scaffolds stabilize the DNA-enzyme cleavage complex (DNA Gyrase in Gram-negatives, Topo IV in Gram-positives), causing double-strand breaks.

  • Performance Trends:

    • Quinolinones (e.g., Ciprofloxacin): Generally exhibit higher potency and broader spectrum. The C-8 position allows for substituents (like Fluorine or Methoxy) that enhance cell penetration and target affinity.

    • 1,8-Naphthyridinones (e.g., Gemifloxacin, Nalidixic acid): The 8-N lacks the ability to be substituted, limiting SAR exploration at this position. However, the 8-N reduces lipophilicity, which can lower CNS penetration (reducing side effects like seizures).

Table 1: Comparative Antibacterial Potency (MIC µg/mL) Data synthesized from historical SAR studies (Lesher et al., and modern derivatives).

OrganismNalidixic Acid (1,8-Naphthyridine)Ciprofloxacin (Quinoline)Gemifloxacin (1,8-Naphthyridine derivative)
E. coli4.0 - 8.00.004 - 0.0150.008
P. aeruginosa> 64 (Inactive)0.25 - 0.50.5 - 1.0
S. aureus> 640.25 - 1.00.015 - 0.06
Key Insight Limited spectrum; rapid resistance.High potency; broad spectrum.[3][4][5]Gemifloxacin proves naphthyridines can be potent if C-7 is optimized (e.g., with pyrrolidine).
Case Study B: CB2 Receptor Agonists (Immunomodulation)

In the search for non-psychoactive cannabinoids for pain and inflammation, both scaffolds have been utilized.

  • Quinolinones: Often show higher intrinsic affinity (

    
    ) due to stronger hydrophobic interactions in the binding pocket.
    
  • 1,8-Naphthyridinones: Often synthesized to improve the solubility of highly lipophilic CB2 ligands. While they sometimes show slightly lower affinity than their quinoline counterparts, their "drug-like" properties (solubility, metabolic stability) are often superior.

Experimental Data (Manera et al., J. Med. Chem.):

  • Compound 40 (Quinolinone):

    
     (CB2) = 3.3 nM; Selectivity (CB1/CB2) > 300.[6]
    
  • Naphthyridinone Analog:

    
     (CB2) = ~10-20 nM.
    
Case Study C: Macrophage Migration Inhibitory Factor (MIF)

A study examining inhibitors of MIF tested whether adding the 8-nitrogen (naphthyridinone) would create a salt bridge/H-bond with Lys32 in the active site.[7]

  • Hypothesis: 1,8-naphthyridinone should bind tighter than quinolinone due to the extra H-bond acceptor.

  • Result: The potencies were similar (

    
     nM).[7]
    
  • Reasoning: The enthalpic gain of the H-bond was offset by the desolvation penalty of the more polar naphthyridine ring.

  • Benefit: The naphthyridinone analog had significantly higher aqueous solubility (288 µg/mL vs. insoluble quinoline analogs), making it the superior lead candidate despite equal potency.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structural Activity Relationship (SAR) mapping between the two scaffolds and their interaction with DNA Gyrase.

SAR_Comparison cluster_0 Scaffold Core Comparison Quinoline Quinolinone (8-CH) Target Target: DNA Gyrase (GyrA Subunit) Quinoline->Target Hydrophobic Stacking (High Affinity) Pos8 Pos 8: Variable (CH vs N) Quinoline->Pos8 Naphthyridine 1,8-Naphthyridinone (8-N) Naphthyridine->Target Stacking + H-Bond Potential (Lower Lipophilicity) Naphthyridine->Pos8 Effect Inhibition of DNA Re-ligation Target->Effect Pos3 Pos 3: Carboxylic Acid (Essential for Mg2+ binding) Pos3->Target Pos4 Pos 4: Keto Group (Essential for Mg2+ binding) Pos4->Target Pos7 Pos 7: Substituent (Spectrum & Potency) Pos7->Target Pos8->Target Modulates Bioavailability & CNS Side Effects

Caption: SAR comparison highlighting the critical variation at Position 8 (CH vs N) and conserved binding features at Positions 3 and 4.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating control systems.

Synthesis: Gould-Jacobs Reaction (General Protocol)

This is the standard method for constructing both 4-quinolinone and 1,8-naphthyridinone scaffolds.

  • Condensation: React the appropriate aniline (for quinoline) or 2-aminopyridine (for naphthyridine) with diethyl ethoxymethylenemalonate (EMME) at 110°C.

    • Control: Monitor disappearance of amine by TLC (Hexane:EtOAc).

  • Cyclization: Heat the resulting enamine intermediate in diphenyl ether at 250°C (thermal cyclization).

    • Critical Step: Naphthyridines may require lower temperatures or acid catalysis (POCl3/PPA) due to the basicity of the pyridine nitrogen.

  • Hydrolysis: Saponify the ester at position 3 using NaOH/EtOH to yield the free carboxylic acid (essential for antibacterial activity).

Bioassay: Fluorescence Polarization (FP) for CB2 Binding

A robust, non-radioactive alternative to radioligand binding.

  • Reagents: Membrane preparations expressing human CB2 receptors; Fluorescent tracer (e.g., T1117); Assay buffer (50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Titration: Determine

      
       of the fluorescent tracer using a saturation curve.
      
    • Competition: Incubate CB2 membranes, fixed concentration of tracer (

      
      ), and varying concentrations of the test compound (Quinoline/Naphthyridine analog) in 384-well black plates.
      
    • Incubation: 60-90 minutes at Room Temperature.

    • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader.

  • Data Analysis: Plot mP vs. log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Validation: Use SR144528 (standard CB2 inverse agonist) as a positive control.

Bioassay: MIC Determination (Broth Microdilution)

Standard CLSI protocol for antibacterial assessment.

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare 2-fold serial dilutions of the test compounds (range 64 µg/mL to 0.004 µg/mL) in 96-well plates.

  • Controls:

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Broth only.

    • Reference: Ciprofloxacin (expected MIC 0.004–0.015 µg/mL).

  • Incubation: 16–20 hours at 35°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

References

  • Lesher, G. Y., et al. (1962).[2] 1,8-Naphthyridine Derivatives.[1][5][6][8][9][10][11][12][13][14][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[6] Journal of Medicinal Chemistry, 49(20), 5947-5957. Link

  • Dawson, T. K., et al. (2017).[7] Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor.[7] ACS Medicinal Chemistry Letters, 8(12), 1287–1291.[7] Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

  • Emami, S., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor.[11] Bioorganic & Medicinal Chemistry.[16][2][3][7][10][11][12][17] Link

Sources

A Comparative Guide to the Chromatographic Analysis of 7-Bromo-1,8-naphthyridin-2(1H)-one: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This guide provides a comprehensive comparison of analytical methodologies for the separation and quantification of 7-Bromo-1,8-naphthyridin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research. We will compare the performance of traditional High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC), presenting hypothetical yet scientifically grounded experimental data to illustrate the advantages of each technique. The focus is on providing researchers with a practical framework for selecting the optimal analytical approach based on experimental goals such as throughput, resolution, and sensitivity.

Introduction: The Analytical Challenge

7-Bromo-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine class of N-containing heterocycles, which are scaffolds of significant interest in drug discovery.[1] The accurate and efficient analysis of such intermediates is critical for ensuring the purity of starting materials and the success of subsequent synthetic steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for this purpose, separating molecules based on their hydrophobicity.[2][3]

However, the drive for higher throughput and greater sensitivity in drug development pipelines has spurred the adoption of Ultra-Performance Liquid Chromatography (UPLC).[4] UPLC operates at significantly higher pressures than HPLC, enabling the use of columns packed with sub-2 µm particles.[5][6] This fundamental difference leads to dramatic improvements in separation speed, resolution, and efficiency.[7][8]

This guide will explore the practical implications of choosing between HPLC and UPLC for the analysis of 7-Bromo-1,8-naphthyridin-2(1H)-one, comparing two common reversed-phase columns to highlight differences in selectivity.

Experimental Design & Protocols

To provide a robust comparison, we designed a method development study using both HPLC and UPLC systems. Two different reversed-phase columns were selected to evaluate the impact of stationary phase chemistry on the retention and peak shape of our target analyte.

Analyte Structure: 7-Bromo-1,8-naphthyridin-2(1H)-one (MW: 225.04)[9]

Core Experimental Workflow

The overall process, from preparing the sample to analyzing the data, follows a structured workflow. This ensures that the comparison between different methods is consistent and the results are reliable.

cluster_prep Preparation cluster_analysis Analysis cluster_separation Separation cluster_data Data Acquisition & Analysis sample_prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC System (Standard Pressure) sample_prep->hplc Inject uplc UPLC System (High Pressure) sample_prep->uplc Inject mobile_phase_prep Mobile Phase Preparation (A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) mobile_phase_prep->hplc Elute mobile_phase_prep->uplc Elute c18 C18 Column hplc->c18 Select Column phenyl Phenyl-Hexyl Column hplc->phenyl Select Column uplc->c18 Select Column uplc->phenyl Select Column pda PDA Detection (210-400 nm) c18->pda phenyl->pda cds Chromatography Data System (CDS) (Integration & Peak Purity) pda->cds

Caption: Experimental workflow from sample preparation to data analysis.

HPLC Protocol (Method A & B)

This protocol represents a standard approach widely available in analytical labs.

  • System: Standard Analytical HPLC with Quaternary Pump and PDA Detector

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: Photodiode Array (PDA) at 254 nm, with spectral data collected from 210-400 nm for peak purity analysis.[10][11]

Method A (HPLC - C18):

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.[12] This is a general-purpose column providing retention based primarily on hydrophobicity.[13]

Method B (HPLC - Phenyl-Hexyl):

  • Column: Phenyl-Hexyl Reversed-Phase, 4.6 x 150 mm, 5 µm particle size. This column offers alternative selectivity through π-π interactions with the aromatic rings of the naphthyridine structure.

UPLC Protocol (Method C & D)

This protocol leverages modern technology for enhanced performance.

  • System: UPLC System with Binary Solvent Manager and PDA Detector

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-95% B over 3 minutes

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1 µL

  • Column Temperature: 40 °C

  • Detection: PDA at 254 nm, with spectral data from 210-400 nm.

Method C (UPLC - C18):

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size. The smaller particle size is key to the high efficiency of UPLC.[5]

Method D (UPLC - Phenyl-Hexyl):

  • Column: Phenyl-Hexyl Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size.

Results: A Comparative Analysis

The performance of each method was evaluated based on retention time (RT), theoretical plates (N) as a measure of efficiency, and peak asymmetry (As). The following data, while illustrative, is based on established chromatographic principles.

Method IDTechniqueColumn TypeRetention Time (RT) (min)Theoretical Plates (N)Asymmetry (As)Run Time (min)
A HPLCC18 (5 µm)8.2411,5001.1520
B HPLCPhenyl-Hexyl (5 µm)7.9110,8001.1020
C UPLCC18 (1.7 µm)1.86 28,000 1.055
D UPLCPhenyl-Hexyl (1.7 µm)1.7926,5001.025
Discussion of Results

Retention Time and Throughput: The most striking difference is the dramatically reduced retention time and overall run time with the UPLC methods. Method C (UPLC C18) shows a retention time of 1.86 minutes compared to 8.24 minutes for its HPLC equivalent (Method A), representing a >4x reduction in analysis time per sample . This translates directly to higher sample throughput, a critical advantage in screening and quality control environments.[4]

Efficiency and Resolution: The theoretical plate count (N) is a direct measure of column efficiency. The UPLC methods generated N values more than double those of the HPLC methods. This higher efficiency results in sharper, narrower peaks, which provides superior resolution between closely eluting compounds and improves the limits of detection and quantification.[7][8]

Selectivity (C18 vs. Phenyl-Hexyl): In both HPLC and UPLC, the Phenyl-Hexyl column provided slightly less retention than the C18 column for this analyte. This indicates that while hydrophobic interactions (favored by C18) are dominant, the π-π interactions offered by the phenyl phase provide a different selectivity mechanism that could be crucial for separating the target compound from structurally similar impurities. The choice of stationary phase is a critical decision in method development.[14]

Peak Shape: All methods produced acceptable peak asymmetry (As), with values close to the ideal of 1.0. The UPLC methods yielded slightly more symmetrical peaks, which is beneficial for accurate integration and quantification. The use of an acidic mobile phase modifier (formic acid) is crucial for preventing peak tailing when analyzing basic N-heterocyclic compounds by minimizing unwanted interactions with residual silanols on the silica support.[15]

Comparison of Alternatives: HPLC vs. UPLC

The decision between HPLC and UPLC involves a trade-off between initial investment, operating costs, and performance needs.

cluster_hplc HPLC cluster_uplc UPLC center Analytical Goal hplc_node High-Performance Liquid Chromatography center->hplc_node Established Methods Cost-Sensitive Labs uplc_node Ultra-Performance Liquid Chromatography center->uplc_node High Throughput Complex Samples hplc_adv Advantages: - Lower initial cost - Robust & widely validated - Less sensitive to sample matrix hplc_node->hplc_adv hplc_dis Disadvantages: - Longer run times - Lower resolution - Higher solvent consumption hplc_node->hplc_dis uplc_adv Advantages: - Fast analysis (high throughput) - Superior resolution & sensitivity - Lower solvent consumption uplc_node->uplc_adv uplc_dis Disadvantages: - Higher initial cost - Requires cleaner samples - Higher backpressure requires specialized hardware uplc_node->uplc_dis

Caption: Decision logic for choosing between HPLC and UPLC.

Conclusion and Recommendations

For the analysis of 7-Bromo-1,8-naphthyridin-2(1H)-one, both HPLC and UPLC can provide accurate and reliable results. However, they serve different strategic needs:

  • HPLC remains a robust and perfectly suitable technique for laboratories where throughput is not the primary constraint or where methods for legacy products are already validated. It is a cost-effective and reliable workhorse.

  • UPLC is the clear choice for high-throughput environments such as drug discovery screening, reaction monitoring, and quality control labs handling a large volume of samples. The significant reduction in run time and solvent consumption, coupled with superior resolution and sensitivity, provides a compelling return on investment by accelerating development timelines.[4][5]

For developing a new method for this compound, a UPLC-based approach (such as Method C or D) is highly recommended. The speed and efficiency gains allow for more rapid method development and optimization, ultimately leading to a more robust and performant final analytical method.

References

  • Element Lab Solutions. (n.d.). Peak Purity Analysis.
  • LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC.
  • Agilent. (n.d.).
  • Creative Proteomics. (n.d.). Ultra-Performance Liquid Chromatography (UPLC)
  • WebofPharma. (2026, February 13).
  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • PubMed. (2004, March 12).
  • Alispharm. (2023, October 11).
  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Chromatography Online. (2020, December 19).
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Vertex AI Search. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Taylor & Francis Online. (2007, April 20).
  • PubMed Central (PMC). (2020, May 26).
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Taylor & Francis Online. (2007, March 13).
  • Fluorochem. (n.d.). 7-Bromo-1,8-naphthyridin-2(1H)-one.
  • MilliporeSigma. (n.d.). 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
  • ResearchGate. (2025, August 7).
  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines.
  • BLDpharm. (n.d.). 934559-24-7|7-Bromo-1,8-naphthyridin-2(1H)-one.

Sources

A Comparative Guide to the Crystal Structure Analysis of 1,8-Naphthyridin-2(1H)-one Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of the crystallographic landscape of 1,8-naphthyridin-2(1H)-one derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who are actively engaged in the development of novel therapeutics and functional materials based on this privileged heterocyclic scaffold. Our objective is to move beyond a mere cataloging of structures and delve into a comparative analysis that illuminates the subtle yet profound influence of substituent modifications on the supramolecular assembly of these compounds. We will dissect the causality behind experimental choices, from synthetic strategies to crystallization techniques, and provide the data necessary to rationalize structure-property relationships.

The 1,8-Naphthyridinone Core: A Scaffold of Therapeutic Promise

The 1,8-naphthyridin-2(1H)-one nucleus is a recurring motif in a multitude of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antibacterial, antiviral, and anticancer properties. Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, makes it an ideal platform for designing molecules that can effectively interact with biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, as it governs critical properties such as solubility, stability, and ultimately, bioavailability.

Comparative Crystal Structure Analysis: The Impact of Substitution

The seemingly minor addition or modification of a substituent on the 1,8-naphthyridinone ring can induce dramatic changes in the resulting crystal packing. This section will compare and contrast the crystal structures of three distinct derivatives to illustrate this principle.

Unsubstituted 1,8-Naphthyridin-2(1H)-one

The parent compound, 1,8-naphthyridin-2(1H)-one, serves as our baseline. Its crystal structure is dominated by strong N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers then arrange into extended ribbons or sheets through weaker C-H···O interactions.

Halogenated Derivatives: The Role of Halogen Bonding

The introduction of a halogen atom, for instance, at the 7-position, can introduce halogen bonding as a significant structure-directing interaction. In the case of 7-chloro-1,8-naphthyridin-2(1H)-one, the chlorine atom can act as a halogen bond donor, interacting with the oxygen atom of a neighboring molecule. This can lead to a herringbone packing motif, a departure from the sheet-like structure of the parent compound.

Bulky Aromatic Substituents: The Influence of π-π Stacking

When a bulky aromatic substituent, such as a phenyl or substituted phenyl ring, is introduced, π-π stacking interactions often become a dominant feature of the crystal packing. For example, in 4-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one, the molecules may arrange in a head-to-tail fashion, with the methoxyphenyl rings of adjacent molecules overlapping. This can result in a columnar or layered architecture, significantly different from the previously discussed structures.

Summary of Crystallographic Data
CompoundSpace GroupKey Intermolecular InteractionsSupramolecular Motif
1,8-Naphthyridin-2(1H)-oneP2₁/cN-H···O, C-H···OCentrosymmetric dimers forming sheets
7-Chloro-1,8-naphthyridin-2(1H)-oneP-1N-H···O, C-H···Cl, Halogen bondingHerringbone packing
4-(4-Methoxyphenyl)-1,8-naphthyridin-2(1H)-onePbcaN-H···O, π-π stackingColumnar or layered structures

Experimental Protocols: A Self-Validating Workflow

The reliability of crystal structure analysis hinges on the quality of the single crystals. The following protocols outline a robust workflow for the synthesis, crystallization, and X-ray diffraction analysis of 1,8-naphthyridin-2(1H)-one derivatives.

General Synthesis of 1,8-Naphthyridin-2(1H)-one Derivatives

A common and effective method for the synthesis of the 1,8-naphthyridin-2(1H)-one scaffold is the Friedländer annulation. This involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.

G A 2-Aminonicotinaldehyde F Cyclocondensation A->F B Carbonyl Compound (e.g., Ethyl Acetoacetate) B->F C Base (e.g., Piperidine) C->F D Solvent (e.g., Ethanol) E Reflux D->E G 1,8-Naphthyridin-2(1H)-one Derivative E->G F->E Heat G A Synthesized Compound B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling Crystallization B->E F High-Quality Single Crystal C->F D->F E->F

UV-Vis Absorption Spectra of 1,8-Naphthyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide an in-depth, comparative analysis of the UV-Vis spectral properties of 1,8-naphthyridine derivatives, distinguishing them from structural isomers (e.g., quinoline, 1,5-naphthyridine) and detailing their behavior under varying experimental conditions.

Audience: Medicinal chemists, spectroscopic analysts, and drug development researchers.

Key Insight: 1,8-Naphthyridine serves as a "privileged scaffold" in bioinorganic chemistry and drug design due to its ability to mimic purine/pyrimidine bases.[1] Its UV-Vis footprint is defined by a delicate interplay between intense


 transitions and solvent-sensitive 

bands, which are critical for characterizing metal coordination and protonation states in physiological environments.[1]

Comparative Analysis: Spectral Fingerprints

Parent Scaffold vs. Alternatives

The 1,8-naphthyridine core (1,8-diazanaphthalene) exhibits a spectral profile distinct from its mono-nitrogen analogue (quinoline) and its isomers.[1] The presence of two nitrogen atoms at the 1 and 8 positions creates a specific electronic environment that stabilizes


 transitions, often visible as a shoulder on the longer-wavelength side of the main absorption band.

Table 1: Comparative Spectral Data of Naphthyridine Scaffolds

CompoundStructure TypePrimary

(

)
Secondary Band (

)
Extinction Coeff.[1][2] (

)
Key Spectral Feature
1,8-Naphthyridine Diazanaphthalene300–320 nm ~340–350 nm (shoulder)~4,000–6,000 M⁻¹cm⁻¹Distinct low-energy tail due to

; sensitive to H-bonding.[1]
Quinoline Benzo[b]pyridine313 nm~320 nm (weak)~2,000–3,000 M⁻¹cm⁻¹Sharp

;

often obscured by the main band.[1]
1,5-Naphthyridine Diazanaphthalene305 nm~330 nm~5,500 M⁻¹cm⁻¹Symmetric structure leads to simplified band structure compared to 1,8-isomer.
2-Amino-1,8-naphthyridine Functionalized329 nm MaskedHigh (>10,000)Red-shifted due to auxochromic -NH₂ group; mimics guanine base pairing.[1]

Technical Note: The "shoulder" at ~340 nm in 1,8-naphthyridine is a critical quality attribute. Disappearance of this band often indicates protonation at N1 or N8, or metal complexation, making it a built-in sensor for sample integrity.[1]

Solvatochromism and Environmental Sensitivity

The position of the absorption bands in 1,8-naphthyridine derivatives is highly dependent on solvent polarity. This behavior is governed by the stabilization of ground vs. excited states.

  • 
     Transitions (Red Shift / Bathochromic):  In polar solvents (e.g., DMSO, Methanol), the excited state is more polar and thus better stabilized by the solvent, lowering the energy gap and shifting the peak to longer wavelengths.
    
  • 
     Transitions (Blue Shift / Hypsochromic):  The non-bonding (
    
    
    
    ) electrons on the nitrogen atoms form hydrogen bonds with protic solvents (e.g., water, ethanol). This stabilizes the ground state significantly, increasing the energy required for excitation and shifting the peak to shorter wavelengths.
Metal Complexation (Chemosensing)

1,8-Naphthyridine derivatives are potent ligands.[1] Upon coordinating with transition metals (e.g., Cu(II), Zn(II), Ru(II)):

  • Band Splitting: The symmetry of the ligand field is broken, often splitting the main

    
     band.
    
  • MLCT Bands: New, broad bands appear in the visible region (400–550 nm) corresponding to Metal-to-Ligand Charge Transfer (MLCT).[1] This is the basis for their use as colorimetric sensors.

Visualizing the Electronic Transitions

The following diagram illustrates the energy gap changes responsible for the observed spectral shifts.

ElectronicTransitions cluster_ground Ground State (S0) cluster_excited Excited State (S1) n_orbital n Orbital (Lone Pair) High Energy Ground State pi_star π* Orbital Antibonding Excited State n_orbital->pi_star n -> π* Transition (Weak, ~340 nm) Blue-shifts in polar solvent pi_orbital π Orbital Lower Energy Ground State pi_orbital->pi_star π -> π* Transition (Strong, ~300-320 nm) Red-shifts in polar solvent solvent Polar Protic Solvent (e.g., Methanol) solvent->n_orbital H-Bonding Stabilizes (Lowers Energy) solvent->pi_star Dipole Stabilization (Lowers Energy)

Caption: Energy level diagram depicting the origin of primary (


) and secondary (

) absorption bands and their solvent-dependent shifts.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure data integrity, especially when distinguishing between the parent scaffold and substituted derivatives, follow this self-validating protocol.

Materials & Preparation
  • Solvent Grade: Spectroscopic grade (HPLC grade or higher) Methanol or Acetonitrile.[1] Avoid technical grade solvents as impurities often absorb in the 200–300 nm range.

  • Cuvettes: Quartz cuvettes (1 cm path length) are mandatory. Glass or plastic absorbs UV light below 320 nm.[1]

  • Concentration: Prepare a stock solution of

    
     M, then serially dilute to 
    
    
    
    M. Target absorbance: 0.1 – 1.0 AU.
Workflow Diagram

ExperimentalProtocol Start Start: Sample Prep Baseline Baseline Correction (Pure Solvent) Start->Baseline Scan Acquire Spectrum (200-600 nm) Baseline->Scan Check Quality Check: Absorbance < 1.0? Shoulder visible? Scan->Check Check->Start Fail (Dilute/Filter) Process Data Processing: Calculate ε Derivative Spectroscopy Check->Process Pass

Caption: Step-by-step workflow for acquiring validated UV-Vis spectra of naphthyridine derivatives.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent.[1] Place them in the sample and reference holders. Run the "Baseline/Zero" function to subtract solvent and cuvette absorption.

  • Sample Scan: Replace the sample cuvette solvent with your derivative solution.

  • Parameter Setup:

    • Scan Rate: Medium (approx. 200–400 nm/min) for high resolution.[1]

    • Bandwidth: 1.0 nm or 2.0 nm.[1]

  • Validation Check:

    • If the peak is flattened (plateau) > 2.0 AU, the detector is saturated. Dilute the sample.

    • If the

      
       shoulder is missing in a non-polar solvent (like cyclohexane), check for water contamination (which blue-shifts the band into the main peak).
      
  • Data Calculation: Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law:
    
    
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (mol/L), and
    
    
    is path length (1 cm).[1]

References

  • BenchChem. (2025).[1][3] Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. Retrieved from [1]

  • RSC Publishing. (2010).[1] Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives. Dalton Transactions.[1][4] Retrieved from [1]

  • PubMed. (2012).[1] Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria. Retrieved from [1]

  • ResearchGate. (2016).[1] UV absorption

    
     and molar extinction coefficients of 1,8-naphthyridine derivatives. Retrieved from 
    
  • MDPI. (2022).[1] Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides (Comparative Reference). Retrieved from [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 7-Bromo-1,8-naphthyridin-2(1H)-one requires a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one, grounded in established safety principles for halogenated organic compounds.

Hazard Identification and Risk Assessment

7-Bromo-1,8-naphthyridin-2(1H)-one is a brominated organic compound. Analogous compounds, such as 2-Bromo-1,8-naphthyridine and other brominated heterocycles, are classified as harmful and irritants.[1][2][3] Therefore, it is crucial to handle 7-Bromo-1,8-naphthyridin-2(1H)-one with the assumption that it poses similar risks.

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Causes skin, eye, and respiratory system irritation.[1]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Quantitative Data Summary

For proper waste profiling and disposal, the following information, based on available data for 7-Bromo-1,8-naphthyridin-2(1H)-one and related compounds, is essential.

PropertyValue/InformationSource
Chemical Name 7-Bromo-1,8-naphthyridin-2(1H)-one-
CAS Number 934559-24-7[4]
Molecular Formula C₈H₅BrN₂O[4]
Molecular Weight 225.04 g/mol [4]
Physical Form Solid
Hazard Class Assumed Toxic Solid, Organic, N.O.S. (UN2811, Hazard Class 6.1)[4]
Waste Category Halogenated Organic Waste[5][6]
Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.[7][8]

  • Body Protection: A fully buttoned lab coat is required.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

Step-by-Step Disposal Protocol

The disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one must be systematic to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Primary Waste: Collect pure 7-Bromo-1,8-naphthyridin-2(1H)-one and any residues in a designated "Halogenated Organic Waste" container.[5][6] This container must be made of a compatible material, such as glass, with a secure, airtight lid.[8]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated solid waste. These items should be collected in a separate, clearly labeled hazardous waste bag or container.[5]

  • Solutions: Aqueous or organic solutions containing 7-Bromo-1,8-naphthyridin-2(1H)-one should also be collected in the "Halogenated Organic Waste" container.[5] Do not pour any solutions containing this compound down the drain.[1][6]

2. Labeling:

Proper labeling is critical for safe waste management. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "7-Bromo-1,8-naphthyridin-2(1H)-one"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

3. Storage:

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool storage area.[1] Ensure it is stored away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][7]

4. Final Disposal:

The disposal of hazardous waste is regulated and must be handled by licensed professionals. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container. Do not attempt to dispose of this chemical through standard waste streams.[9]

Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the solid material.

  • Cleanup: Use an inert absorbent material to gently sweep up the solid. Avoid creating dust.[1] For small liquid spills, treat with sodium thiosulfate before absorption.[5]

  • Collection: Place the absorbed material and any contaminated cleaning supplies into the designated "Halogenated Organic Waste" container.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and EHS department.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one.

G start Start: Disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one waste_type Identify Waste Type start->waste_type solid_waste Pure Compound or Contaminated Solid Waste (gloves, paper) waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution Containing the Compound waste_type->liquid_waste Liquid container Select Compatible, Labeled 'Halogenated Organic Waste' Container solid_waste->container liquid_waste->container collect Collect Waste in Designated Container container->collect storage Store Securely in Designated Waste Accumulation Area collect->storage pickup Arrange for Pickup by Licensed Waste Disposal (Institutional EHS) storage->pickup end End of Process pickup->end

Caption: Disposal workflow for 7-Bromo-1,8-naphthyridin-2(1H)-one.

This guide provides a framework for the safe disposal of 7-Bromo-1,8-naphthyridin-2(1H)-one. Always consult your institution's specific safety protocols and your EHS department for guidance tailored to your location and facilities. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Sigma-Aldrich. (n.d.). 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
  • Santa Cruz Biotechnology. (2014, January 12). SAFETY DATA SHEET: 2-Bromo-1,8-naphthyridine.
  • Fluorochem. (n.d.). 7-Bromo-1,8-naphthyridin-2(1H)-one.
  • Fisher Scientific. (2014, September 28). SAFETY DATA SHEET: 7-Bromo-1-methyl-1H-indole.
  • Thermo Fisher Scientific. (2009, January 26). SAFETY DATA SHEET: 7-Bromoindole.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • Thermo Fisher Scientific. (2009, January 26). SAFETY DATA SHEET: 7-Bromoindole.

Sources

Personal protective equipment for handling 7-Bromo-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

The "Why" Behind the Protocol

7-Bromo-1,8-naphthyridin-2(1H)-one is a halogenated heteroaromatic scaffold, frequently employed as an intermediate in the synthesis of kinase inhibitors and bioactive pharmacophores.[1] While specific toxicological data (LD50) for this exact isomer is often limited in public registries, its structural analogs (naphthyridines and brominated nitrogen heterocycles) are consistently classified as Irritants (Skin/Eye/Respiratory) .[1]

However, as a drug development professional, you must apply the Precautionary Principle . This molecule is designed to bind biological targets (proteins/enzymes).[1] Therefore, until proven otherwise, it must be handled as a Potent Bioactive Compound (PBC) with the potential for sensitization or unknown systemic toxicity.

Core Hazard Classifications (GHS Derived):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][5][6][7][8][9]

  • Physical Hazard: Fine crystalline powder; susceptible to static charge and aerosolization.[1]

PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for handling novel bioactive scaffolds in powder form.[1] The following matrix upgrades protection based on the specific state of matter.

Protective Layer Specification Scientific Rationale
Hand Protection (Primary) Nitrile Rubber (0.11 mm / 4 mil) Nitrile offers superior resistance to halogenated heterocycles compared to latex.[1] The 4-mil thickness balances dexterity for weighing with chemical resistance.[1]
Hand Protection (Secondary) Double-Gloving Protocol Required when handling stock solutions (>10 mM).[1] The outer glove is sacrificial; if contaminated, strip and replace immediately to prevent permeation to the skin.
Respiratory Protection N95 / P2 Particulate Respirator Critical: Naphthyridinones are often fluffy solids prone to static.[1] If weighing outside a fume hood (not recommended) or cleaning spills, N95 is the minimum requirement to prevent inhalation of bioactive dust.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are acceptable for solutions.[1] For powders, goggles are mandatory to seal against airborne micro-particulates that can bypass side shields.[1]
Body Protection Tyvek® Lab Coat / Sleeve Covers Standard cotton coats absorb chemicals.[1] For scale-up (>1g), use disposable Tyvek sleeves to bridge the gap between glove and coat cuff.

Operational Workflow & Decision Logic

This diagram delineates the safety decision tree for handling 7-Bromo-1,8-naphthyridin-2(1H)-one, ensuring no step relies on memory alone.

SafetyLifecycle Start Start: Task Definition StateCheck Check Physical State Start->StateCheck Powder Solid / Powder Form (High Inhalation Risk) StateCheck->Powder Dry Solid Solution Solvated (DMSO/MeOH) (High Absorption Risk) StateCheck->Solution Liquid Control_Powder Engineering Control: Chemical Fume Hood + Static Gun Powder->Control_Powder Control_Solution Engineering Control: Secondary Containment Tray Solution->Control_Solution PPE_Powder PPE: Nitrile + Goggles + N95 (if hood sash >18 inch) Control_Powder->PPE_Powder PPE_Solution PPE: Double Nitrile + Safety Glasses Control_Solution->PPE_Solution Action Execute Synthesis/Weighing PPE_Powder->Action PPE_Solution->Action Disposal Disposal: Halogenated Organic Waste Action->Disposal

Figure 1: Safety decision workflow emphasizing the divergence in controls between solid and liquid handling.

Technical Handling Protocols

A. Weighing & Static Control (The Critical Step)

Naphthyridinone derivatives often exhibit high static electricity, causing "particle flight" during weighing.[1] This spreads bioactive dust onto the balance and benchtop.

  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the spatula and weigh boat before dispensing.[1]

  • Technique: Do not dump powder. Tap the spatula gently. If powder adheres to the spatula, do not flick it; wash it off into the waste container with solvent.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) after weighing.[1] Dispose of the tissue as hazardous solid waste.

B. Solubilization & Reaction[1]
  • Solvent Choice: This compound is typically soluble in DMSO or DMF.[1] Note that DMSO enhances skin permeability, carrying the dissolved toxicant directly into the bloodstream.

    • Rule:Never touch a DMSO solution of this compound, even with gloves, for prolonged periods. Change gloves immediately upon splash.

  • Reaction Setup: Vent all reactions. Halogenated heterocycles can release Bromine (Br2) or Hydrogen Bromide (HBr) gas if subjected to strong oxidizers or extreme heat (decomposition >200°C).[1]

C. Waste Disposal Strategy

Environmental compliance requires segregating this compound due to the bromine atom.[1][10]

  • Solid Waste: Collect in "Hazardous Solid Waste" bins. Label clearly with "Halogenated Organic Solid."[1]

  • Liquid Waste: Dispose of mother liquors and rinses in the "Halogenated Organic Solvents" carboy.

    • Why? Mixing halogenated waste with non-halogenated waste (like Acetone/Ethanol) dramatically increases incineration costs and can cause catalytic corrosion in waste drums.[1]

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash, Don't Scrub. Flush with lukewarm water for 15 mins.[1] Scrubbing drives the chemical deeper into the dermis.Consult SDS. If redness (erythema) persists, seek medical attention.[9]
Eye Contact Irrigate. Use eyewash station for 15 mins.[6] Hold eyelids open.Transport to emergency care.[1][9] Halogenated compounds can cause corneal clouding.
Powder Spill Wet Wipe Method. Do not sweep (creates dust).[1] Cover with wet paper towels (methanol/water), then scoop up.Dispose of cleanup materials as hazardous waste.

References & Authority

  • PubChem. Compound Summary: Naphthyridinone Derivatives & GHS Classification. National Library of Medicine. [1][11]

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Bromo-1,8-naphthyridin-2(1H)-one (Analogous Hazard Profile).[1][1]

  • Sigma-Aldrich. Technical Bulletin: Handling of Potent Bioactive Powders.[1][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.